molecular formula C11H16N2O4 B1313316 Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 427878-69-1

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1313316
CAS No.: 427878-69-1
M. Wt: 240.26 g/mol
InChI Key: WADSUPVZUARTPO-UHFFFAOYSA-N
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Description

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSUPVZUARTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467632
Record name Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427878-69-1
Record name Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Chemical Researchers and Drug Development Professionals

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The introduction of an N-amino group to this heterocycle offers a unique vector for derivatization and modulation of biological activity, making N-amino pyrroles valuable building blocks for novel therapeutics. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, a highly functionalized and promising intermediate. We will explore a rational design strategy based on a modification of the classical Hantzsch Pyrrole Synthesis, detailing the mechanistic underpinnings, a step-by-step experimental protocol, and critical process insights for researchers in the field.

Introduction to the N-Amino Pyrrole Scaffold

The Privileged Pyrrole Core

Pyrrole and its derivatives are classified as "privileged structures" in drug discovery, capable of binding to a wide range of biological targets. Their aromatic nature, hydrogen bonding capabilities, and steric properties have been leveraged to create successful drugs across various therapeutic areas. Classical synthesis methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have made a vast chemical space of substituted pyrroles accessible to chemists.[1][2][3]

Strategic Value of the N-Amino Functionality

The N-amino (-NH₂) group attached to the pyrrole nitrogen is a significant modification. It serves as a versatile synthetic handle for constructing more complex molecular architectures, such as pyrrolo[1,2-b]pyridazines or other fused heterocyclic systems. Furthermore, the N-amino group can act as a key pharmacophoric element, potentially altering the compound's electronic profile, solubility, and receptor-binding interactions.

Target Molecule: this compound

The target molecule (CAS 427878-69-1) is a polysubstituted pyrrole featuring:

  • An N-amino group for further synthetic elaboration.

  • A 3-methyl group , which can provide steric influence and metabolic stability.

  • Two diethyl carboxylate groups at the 2- and 4-positions. These electron-withdrawing groups are instrumental in the synthesis and can be later hydrolyzed or converted to amides to explore structure-activity relationships (SAR).

Synthesis Strategy: A Modified Hantzsch Approach

Retrosynthetic Analysis

A direct synthesis for this specific molecule is not prominently featured in standard literature, necessitating a rational design approach. While several methods for pyrrole synthesis exist, a modified Hantzsch synthesis presents the most logical and convergent route. The classical Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][4]

Our strategy adapts this framework by substituting hydrazine for ammonia, thereby introducing the required N-amino group directly onto the heterocyclic core.

The key disconnections are as follows:

Retrosynthesis cluster_precursors Key Disconnection (Hantzsch-type) Target Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate Hydrazine Hydrazine (N-Amino Source) Target->Hydrazine N1-C2 / N1-C5 BetaKetoester Ethyl 2-methylacetoacetate (C3, C4 Source) Target->BetaKetoester C3-C4 AlphaHaloKetoester Diethyl 2-chloro-3-oxosuccinate (C2, C5 Source) Target->AlphaHaloKetoester C2-C5 / C=O SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_workup Purification cluster_product Final Product R1 Hydrazine Step1 Step 1: Enehydrazine Formation R1->Step1 R2 Ethyl 2-methylacetoacetate R2->Step1 R3 Diethyl 2-chloro-3-oxosuccinate Step2 Step 2: Condensation & Cyclization R3->Step2 Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purify Column Chromatography Workup->Purify Product Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate Purify->Product

Caption: Overall workflow for the synthesis of the target N-amino pyrrole.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed pathway based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.

Materials:

  • Hydrazine hydrate

  • Ethyl 2-methylacetoacetate

  • Diethyl 2-chloro-3-oxosuccinate

  • Ethanol (anhydrous)

  • Sodium acetate (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL) and anhydrous sodium acetate (1.2 equivalents).

  • Enehydrazine Formation: Add ethyl 2-methylacetoacetate (1.0 equivalent) to the stirred suspension. Then, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes. A slight exotherm may be observed. The formation of the enehydrazine intermediate occurs in situ.

  • Addition of α-Halo-β-ketoester: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (1.0 equivalent) in 20 mL of anhydrous ethanol to the reaction mixture.

  • Reaction & Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Expected Results and Characterization

This multi-component reaction should provide the target compound in moderate to good yields, contingent on reaction conditions and purification efficiency.

ParameterExpected Outcome
Yield 45-65%
Physical Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.0 (s, 2H, NH₂), 4.2-4.4 (m, 4H, 2x -OCH₂CH₃), 2.4 (s, 3H, -CH₃), 1.2-1.4 (m, 6H, 2x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165, ~162 (C=O esters), ~140, ~125, ~115, ~110 (pyrrole carbons), ~61, ~60 (-OCH₂), ~15, ~14 (-CH₃ esters), ~12 (-CH₃ ring)
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₆N₂O₄ [M+H]⁺: 241.1183; Found: 241.1185

Note: NMR chemical shifts are estimates based on analogous structures and may vary.

Field Insights and Troubleshooting

  • Causality of Base Selection: Sodium acetate is used as a mild base to neutralize the HCl generated during the condensation, preventing protonation of the hydrazine and promoting the cyclization cascade. Stronger bases could lead to undesired side reactions, such as the self-condensation of the ketoesters.

  • Alternative Strategies: While the modified Hantzsch synthesis is robust, other modern methods could be explored. Multi-component reactions (MCRs) involving isocyanides or metal-catalyzed cycloisomerization reactions have emerged as powerful tools for synthesizing highly substituted pyrroles and could potentially be adapted for N-amino pyrroles. [3][5][6][7]* Purification Challenges: The polarity of the N-amino group can sometimes cause tailing on silica gel columns. Using a small percentage of triethylamine (~0.5%) in the eluent can help mitigate this issue by neutralizing acidic sites on the silica.

  • Safety Precautions: Hydrazine is a toxic and potentially explosive substance. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

Conclusion

This guide outlines a robust and rational synthetic pathway to this compound, a valuable building block for drug discovery and synthetic chemistry. By adapting the classical Hantzsch pyrrole synthesis through the strategic use of hydrazine, the target N-amino pyrrole can be accessed in a convergent and efficient manner. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this and other related N-amino heterocyclic compounds, accelerating the development of next-generation chemical entities.

References

  • Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., Rath, N. P., & Srinivas, R. (2003). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Synthesis, 2003(12), 1895-1902.
  • Al-Tel, T. H. (2015). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Molecules, 20(9), 16736-16751. [Link]

  • Lam, K. S., et al. (2003). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 5(3), 227-236. [Link]

  • Chen, L., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 33(5), 2485-2488.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Svete, J., et al. (2007). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Helvetica Chimica Acta, 90(7), 1334-1340. [Link]

  • Organic Chemistry in the Laboratory. (2020).
  • ResearchGate. (n.d.). Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

  • Ou, Z., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E, 67(Pt 11), o2907. [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

  • MDPI. (2018). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2018(4), M1017. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 1,3-dimethylpyrrole-2,5-dicarboxylate. [Link]

  • YouTube. (2019). Synthesis Of Thiophene - Hinsberg's Procedure. [Link]

  • YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]

  • Chem-Space. (n.d.). This compound. [Link]

  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538. [Link]

  • ResearchGate. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • ResearchGate. (2017). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the concentration and temperature. [Link]

  • ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]

  • ResearchGate. (2012). Diethyl succinate synthesis by reactive distillation. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • ResearchGate. (2016). Features of the Reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate. Synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the physicochemical properties of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole derivative of significant interest to researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is not merely an academic exercise; it is a critical prerequisite for predicting a molecule's behavior in biological systems, thereby guiding its journey from a promising lead compound to a potential therapeutic agent.[1][2][3][4][5] While specific experimental data for this particular molecule is not extensively available in public literature, this guide will leverage data from structurally similar pyrrole derivatives to provide a robust framework for its characterization.

The Critical Role of Physicochemical Properties in Drug Development

The therapeutic efficacy and safety of a drug are intrinsically linked to its physicochemical properties. These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic and pharmacodynamic profile.[2][3][5] A molecule with an ideal biological target interaction but poor physicochemical properties is likely to fail in development due to issues like low bioavailability or off-target toxicity.[1] Therefore, a thorough physicochemical assessment early in the drug discovery process is paramount for identifying and optimizing viable drug candidates.[5]

Molecular Structure and Core Attributes

Molecular Formula: C₁₁H₁₆N₂O₄[6][7]

Molecular Weight: 240.26 g/mol [6]

The structure of this compound features a central pyrrole ring, a five-membered aromatic heterocycle. This core is substituted with two diethyl carboxylate groups, a methyl group, and a primary amino group. The interplay of these functional groups dictates the molecule's overall physicochemical nature.

Key Physicochemical Descriptors and Their Implications

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For pyrrole derivatives, melting points can vary significantly based on their substitution patterns. For instance, the related compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, has a reported melting point of 135-136 °C.[8][9] The presence of the amino group in our target molecule introduces the potential for hydrogen bonding, which could influence its melting point.

Experimental Protocol: Determination of Melting Point

A standard and reliable method for determining the melting point is using a capillary melting point apparatus.

Step-by-Step Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility

Solubility, particularly in aqueous and lipid environments, is a critical determinant of a drug's absorption and distribution.[4] The two ester groups in this compound are expected to contribute to its solubility in organic solvents, while the amino group and the pyrrole nitrogen may allow for some aqueous solubility, especially at different pH values.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

High-throughput screening methods are often employed to assess the solubility of large numbers of compounds.

Step-by-Step Methodology (Kinetic Solubility):

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent like DMSO.

  • Aqueous Dilution: Aliquots of the stock solution are added to an aqueous buffer at various concentrations.

  • Incubation and Measurement: The solutions are shaken for a set period (e.g., 1-2 hours) and then the amount of dissolved compound is quantified, often by UV/Vis spectroscopy or nephelometry, to determine the concentration at which precipitation occurs.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and is pH-dependent. The ester and methyl groups of the target molecule will increase its lipophilicity, while the amino group will decrease it.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most accurate way to determine LogP.

Step-by-Step Methodology:

  • Solvent Saturation: Equal volumes of n-octanol and water (or buffer for LogD) are shaken together to ensure mutual saturation.

  • Compound Addition: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of a molecule's ionization at a given pH. The amino group on this compound is basic and will be protonated at physiological pH, influencing its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining pKa.

Step-by-Step Methodology:

  • Solution Preparation: A solution of the compound at a known concentration is prepared.

  • Titration: The solution is titrated with a standardized acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously with a pH meter as the titrant is added.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, the ethyl groups of the esters, and the amino group. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern. For example, a related compound, diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate, shows a singlet for the NH proton around 11.53 ppm and a doublet for a pyrrole proton at 7.20 ppm in DMSO-d6.[12]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the pyrrole ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino and pyrrole groups, C-H stretches of the alkyl groups, and strong C=O stretches of the ester groups.

4.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The electron ionization mass spectrum of the related diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is available in the NIST WebBook.[13]

Synthesis and Purification

Substituted pyrroles like this compound are often synthesized through multi-step reactions. The Knorr pyrrole synthesis is a classic method for preparing pyrrole derivatives from α-amino-ketones and β-ketoesters.[14][15] Purification is typically achieved through techniques like column chromatography on silica gel, often using a non-polar eluent system such as a hexane/ethyl acetate mixture.[16]

Summary of Physicochemical Properties

PropertyPredicted/Expected Value/CharacteristicImportance in Drug Discovery
Molecular Formula C₁₁H₁₆N₂O₄[6][7]Fundamental for identity and molecular weight determination.
Molecular Weight 240.26 g/mol [6]Influences diffusion and permeability.
Melting Point Solid at room temperature.Indicator of purity and lattice energy.
Solubility Moderate solubility in organic solvents, pH-dependent aqueous solubility.Affects absorption and formulation.[4]
Lipophilicity (LogP) Moderately lipophilic.Key for membrane permeability and distribution.[4]
pKa Basic (due to the amino group).Determines ionization state at physiological pH, affecting solubility and target binding.

Visualization of Key Concepts

Logical Flow of Physicochemical Characterization in Drug Discovery

G A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Physicochemical Profiling B->C D Solubility Assessment C->D E Lipophilicity (LogP/LogD) Measurement C->E F pKa Determination C->F G In Vitro ADME Assays D->G E->G F->G H Lead Optimization G->H

Caption: Workflow for Physicochemical Analysis in Early Drug Discovery.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its development as a potential therapeutic agent. While specific experimental data for this molecule remains to be fully elucidated in the public domain, this guide provides a robust framework based on the established principles of medicinal chemistry and data from analogous structures. The methodologies and insights presented herein are intended to empower researchers to effectively characterize this and other novel chemical entities, ultimately paving the way for the discovery of new and improved medicines.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic and structural properties make it a versatile building block in drug design and development. This guide focuses on a specific, highly functionalized derivative: Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. With its array of substituents—an amino group on the ring nitrogen, a methyl group, and two diethyl carboxylate moieties—this molecule presents a fascinating case study in stereoelectronic effects, conformational flexibility, and intramolecular interactions.

While a dedicated crystal structure for this exact compound is not publicly available, this guide will leverage a wealth of data from closely related analogs and foundational chemical principles to provide a robust understanding of its molecular architecture. We will explore its structural elucidation through spectroscopic methods, analyze its conformational landscape, and provide field-proven protocols for its experimental and computational characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of substituted pyrrole systems.

Molecular Structure and Elucidation

The structural identity of this compound is defined by its chemical formula, C₁₁H₁₆N₂O₄, and a molecular weight of 240.26 g/mol .[2] The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are placed as follows:

  • Position 1 (N1): An amino (-NH₂) group.

  • Position 2: A carboxylate group (-COOCH₂CH₃).

  • Position 3: A methyl group (-CH₃).

  • Position 4: A carboxylate group (-COOCH₂CH₃).

  • Position 5: A hydrogen atom (-H).

The following diagram illustrates the fundamental molecular structure and numbering scheme.

Caption: Workflow for comprehensive conformational analysis.

Experimental and Computational Protocols

To facilitate further research, this section provides standardized, field-proven protocols for the characterization of the title compound.

Protocol: Single-Crystal X-ray Diffraction

This protocol provides the definitive solid-state structure and conformation.

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation.

Methodology:

  • Crystal Growth: High-quality single crystals are essential. [3] * Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) in a small, clean vial.

    • Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor for the formation of well-formed, transparent crystals.

  • Data Collection:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. [3] * Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the structure using direct methods (e.g., SHELXT).

    • Refine the structural model against the data using full-matrix least-squares on F² (e.g., SHELXL). [4]This process will yield the final atomic coordinates, bond lengths, angles, and torsion angles.

Protocol: Computational Conformational Search

This protocol explores the conformational energy landscape in silico.

Objective: To identify low-energy conformers and estimate the energy barriers between them.

Methodology:

  • Initial Structure Generation:

    • Build the 3D structure of the molecule using software like Avogadro or GaussView.

  • Conformational Search:

    • Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of plausible low-energy starting structures.

  • Quantum Mechanical Optimization:

    • For each low-energy conformer identified, perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.

    • Include a solvent model (e.g., PCM for ethanol or water) if solution-phase conformations are of interest.

  • Frequency Calculations:

    • Perform frequency calculations on each optimized structure at the same level of theory to confirm they are true energy minima (i.e., have no imaginary frequencies).

  • Potential Energy Surface Scan (Optional):

    • To investigate the rotational barrier of the ester groups, perform a relaxed potential energy surface scan by systematically rotating a specific dihedral angle (e.g., C3-C4-C(O)-O) and optimizing the rest of the geometry at each step.

Data Summary

Based on crystallographic data from analogous pyrrole dicarboxylates, we can anticipate the structural parameters for the title compound.

ParameterExpected Value RangeSource of Analogy
Pyrrole Ring Bond Lengths
N1-C2, N1-C51.35 - 1.39 ÅDimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate [5]
C2-C3, C4-C51.37 - 1.41 ÅDimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate [5]
C3-C41.42 - 1.46 ÅDimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate [5]
Key Dihedral Angles
C5-N1-C2-C(O)~180°Diethyl pyrrole-2,5-dicarboxylate [6]
C(ring)-C(ring)-C(O)-O0 - 20° or 160-180°Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate [5]

Conclusion

This compound is a molecule with a rich structural and conformational character. While direct experimental data remains to be published, a detailed picture can be constructed through the careful analysis of spectroscopic principles and data from closely related, crystallographically characterized analogs. The pyrrole ring is expected to be planar, with the primary conformational flexibility arising from the rotation of the two bulky diethyl carboxylate groups. Their orientation is likely a compromise between maximizing electronic conjugation with the aromatic ring and minimizing steric clashes with adjacent substituents. This guide provides a foundational understanding of this molecule's architecture and offers robust, actionable protocols for researchers to validate these predictions and further explore the chemistry of this versatile heterocyclic system.

References
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • This compound. AOPChem. Available from: [Link]

  • X-ray Crystallographic investigation of Pyrrole derivative. Bol.com. Available from: [Link]

  • ATR-FTIR spectra of pure pyrrole before polymerization (a), radiosynthesized PPy after lyophilization (b), and chemically synthesized PPy after lyophilization (c). ResearchGate. Available from: [Link]

  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). ResearchGate. Available from: [Link]

  • ¹³C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available from: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available from: [Link]

  • FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;...). ResearchGate. Available from: [Link]

  • NMR chemical shift prediction of pyrroles. Stenutz. Available from: [Link]

  • pyrrole-1-carboxylic acid, tert-butyl ethyl - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Available from: [Link]

  • Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. ACS Publications. Available from: [Link]

  • Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. SpringerLink. Available from: [Link]

  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a]P[1][7]henanthrolines Bearing a 9-Cyano Group. MDPI. Available from: [Link]

  • 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. ResearchGate. Available from: [Link]

  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. National Institutes of Health. Available from: [Link]

  • Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | C10H14N2O4. PubChem. Available from: [Link]

  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. dxx.ustc.edu.cn. Available from: [Link]

  • Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available from: [Link]

  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. National Institutes of Health. Available from: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Institutes of Health. Available from: [Link]

  • X-ray diffraction pattern of the cyclop[8]yrrole LB films. ResearchGate. Available from: [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. MDPI. Available from: [Link]

  • Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties (ground and transition states) and solvent effects on 2-formyl-furan, -thiophene, and -pyridine. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

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A Technical Guide to the Spectroscopic Characterization of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative of interest in synthetic and medicinal chemistry. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This guide provides a detailed framework for the spectroscopic characterization of this target molecule. It is important to note that as of the date of this document, detailed experimental spectra for this specific compound (CAS 427878-69-1) are not widely available in the public domain or peer-reviewed literature. Therefore, this guide presents a comprehensive analysis based on predicted spectroscopic data, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations provided herein serve as a robust blueprint for researchers to acquire and analyze data upon synthesis of the compound.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyrrole core, an N-amino group, a methyl substituent, and two ethyl ester functionalities. Each of these groups contributes unique signals to the various spectra, allowing for a composite and definitive structural elucidation.

The diagram below illustrates the molecular structure with systematic numbering used for the assignment of NMR signals.

Molecular_Structure Fig. 1: Structure and Atom Numbering cluster_pyrrole N1 C2 N1->C2 N_amino N (NH₂) N1->N_amino C3 C2->C3 C2_ester C=O C2->C2_ester C4 C⁴ C3->C4 C_methyl C (CH₃) C3->C_methyl C5 C⁵ C4->C5 C4_ester C=O C4->C4_ester C5->N1 H5 H⁵ C5->H5 O2_ester O C2_ester->O2_ester CH2_2_ester CH₂ O2_ester->CH2_2_ester CH3_2_ester CH₃ CH2_2_ester->CH3_2_ester O4_ester O C4_ester->O4_ester CH2_4_ester CH₂ O4_ester->CH2_4_ester CH3_4_ester CH₃ CH2_4_ester->CH3_4_ester

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating N-amino group and the electron-withdrawing ester groups will significantly influence the chemical shifts of the pyrrole proton and the substituent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.3 - 7.5 Singlet (s) 1H H-5 The sole pyrrole ring proton. Its chemical shift is downfield due to the aromaticity of the ring and the influence of the adjacent ester group.
~5.5 - 6.0 Broad Singlet (br s) 2H N-NH₂ The amino protons are typically broad and their chemical shift is concentration and solvent dependent. They are expected to be deshielded.
~4.3 - 4.4 Quartet (q) 2H -OCH₂CH₃ (C4) Methylene protons of the C4-ethyl ester, split by the adjacent methyl group.
~4.2 - 4.3 Quartet (q) 2H -OCH₂CH₃ (C2) Methylene protons of the C2-ethyl ester, split by the adjacent methyl group. Slightly different shift from the C4-ester due to different electronic environment.
~2.4 - 2.5 Singlet (s) 3H C3-CH₃ The methyl group on the pyrrole ring. Appears as a singlet as there are no adjacent protons.
~1.3 - 1.4 Triplet (t) 3H -OCH₂CH₃ (C4) Terminal methyl protons of the C4-ethyl ester, split by the adjacent methylene group.

| ~1.2 - 1.3 | Triplet (t) | 3H | -OCH₂CH₃ (C2) | Terminal methyl protons of the C2-ethyl ester, split by the adjacent methylene group. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is useful for observing exchangeable protons like those on the amino group.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse program with 16-32 scans is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and determine multiplicities.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~164 - 166 C=O (C4-Ester) Carbonyl carbon of the C4-ester.
~162 - 164 C=O (C2-Ester) Carbonyl carbon of the C2-ester.
~140 - 142 C-5 Aromatic carbon bearing a proton, deshielded by the adjacent nitrogen and ester group.
~125 - 128 C-2 Quaternary carbon attached to the N-amino group and an ester.
~118 - 122 C-4 Quaternary carbon attached to an ester group.
~110 - 114 C-3 Quaternary carbon attached to the methyl group.
~60 - 62 -OCH₂CH₃ (C2 & C4) Methylene carbons of the two ethyl esters. May appear as two distinct signals or overlap.
~14 - 15 -OCH₂CH₃ (C2 & C4) Terminal methyl carbons of the two ethyl esters.

| ~11 - 13 | C3-CH₃ | Methyl carbon attached to the pyrrole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy The sample preparation and instrument setup are the same as for ¹H NMR. The acquisition will use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group Vibrational Mode
3400 - 3300 Medium, Doublet N-H (Amino) N-H Symmetric & Asymmetric Stretching
2980 - 2850 Medium C-H (Alkyl) C-H Stretching
1720 - 1700 Strong C=O (Ester) C=O Stretching
1620 - 1580 Medium N-H (Amino) N-H Bending (Scissoring)
1550 - 1480 Medium C=C (Aromatic) C=C Stretching in Pyrrole Ring

| 1250 - 1150 | Strong | C-O (Ester) | C-O Stretching |

Rationale: The presence of the N-amino group should give rise to two distinct N-H stretching bands. The most prominent feature will be the strong C=O stretch from the two ester groups. The strong C-O stretch is also characteristic of the esters.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a disc.

  • Data Acquisition: Collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Weight: The compound has a molecular formula of C₁₁H₁₆N₂O₄, corresponding to a monoisotopic mass of approximately 240.11 g/mol .

  • Expected Ionization: Electrospray ionization (ESI) in positive ion mode is an appropriate technique. The molecular ion peak [M+H]⁺ would be expected at m/z 241.1. A sodium adduct [M+Na]⁺ at m/z 263.1 may also be observed.

  • Predicted Fragmentation: The ester groups are common sites for fragmentation. Key predicted fragments would include the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or the loss of an entire ethyl ester radical.

MS_Fragmentation Fig. 2: Predicted ESI-MS Fragmentation M [M+H]⁺ m/z = 241.1 F1 Loss of C₂H₅O• (-45 Da) M->F1 m/z = 196.1 F2 Loss of C₂H₄ (-28 Da) M->F2 m/z = 213.1

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument for high-resolution data) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution instruments, confirm that the measured exact mass of the molecular ion is within 5 ppm of the calculated theoretical mass.

Integrated Spectroscopic Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques. The workflow below illustrates the logical progression from sample synthesis to final structural confirmation.

Workflow Fig. 3: Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Chemical Synthesis Purify Purification (e.g., Chromatography) Synthesis->Purify NMR NMR (¹H, ¹³C) Purify->NMR IR FTIR Purify->IR MS HRMS (ESI-TOF) Purify->MS Integrate Integrate All Data NMR->Integrate IR->Integrate MS->Integrate Confirm Structure Confirmed Integrate->Confirm

Caption: A logical workflow for compound characterization.

Conclusion

While experimental data for this compound is not currently prevalent in public databases, a comprehensive spectroscopic profile can be predicted based on established chemical principles. The combination of ¹H and ¹³C NMR provides the core structural framework, IR spectroscopy confirms the presence of key functional groups (N-H and C=O), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire, interpret, and report the characterization data for this compound, ensuring scientific rigor in its future applications.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. [Link]

Navigating the Solubility Landscape of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Pyrrole Derivative.

Introduction: The Critical Role of Solubility in Scientific Advancement

Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The utility of such molecules in drug discovery and organic synthesis is fundamentally linked to their solubility in various organic solvents. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of potential therapeutic agents.[1][2] A thorough understanding of a compound's solubility profile is, therefore, not merely a matter of procedural convenience but a cornerstone of successful research and development.

This technical guide provides a comprehensive overview of the anticipated solubility of this compound in common organic solvents, grounded in the principles of molecular structure and intermolecular forces. In the absence of extensive empirical data for this specific molecule in publicly available literature, this guide offers a predictive analysis coupled with a robust, detailed experimental protocol for researchers to determine its solubility with precision. This approach is designed to empower scientists with the foundational knowledge and practical tools necessary to effectively work with this compound.

Molecular Structure and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The structure of this compound offers key insights into its likely solubility characteristics.

Structural Features Influencing Solubility:

  • Pyrrole Core: The aromatic pyrrole ring is a moderately polar structure.

  • Amino Group (-NH2): The primary amino group is capable of acting as a hydrogen bond donor, which can enhance solubility in protic solvents.

  • Diethyl Ester Groups (-COOEt): The two diethyl ester groups contain polar carbonyl (C=O) moieties and nonpolar ethyl chains. The carbonyl oxygens can act as hydrogen bond acceptors.

  • Methyl Group (-CH3): This is a nonpolar, electron-donating group.

Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made:

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the ester and amino groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can both donate and accept hydrogen bonds, interacting favorably with the amino and ester functionalities. Solubility may decrease with increasing alkyl chain length of the alcohol.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are of intermediate polarity and can interact through dipole-dipole forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than alcohols and can only act as hydrogen bond acceptors.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor candidates for dissolving the polar functional groups of the molecule.
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the compound and these solvents will likely result in minimal solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a carefully executed experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability for a range of compounds, including those with low solubility.[1][3]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

2. Experimental Procedure:

  • Preparation of Stock Solution for Calibration: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For volatile solvents, perform this step quickly to minimize evaporation. It is advisable to filter the supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Sample Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

  • Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the test solvent by accounting for the dilution factor.

Data Interpretation and Reporting

The experimentally determined solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

References

  • This guide is a synthesis of established chemical principles and standard laboratory practices. Specific data points for the target molecule were not found in the initial search, thus direct citations for solubility values are not applicable. The references below support the underlying principles and methodologies described.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

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The Paal-Knorr Synthesis: A Mechanistic Guide to Pyrrole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

First reported in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis remains a cornerstone reaction for the construction of five-membered heterocycles from 1,4-dicarbonyl compounds.[1][2][3] This technical guide offers an in-depth exploration of the Paal-Knorr reaction for pyrrole synthesis, a method prized for its reliability and operational simplicity.[4][5] We will dissect the core reaction mechanism, highlighting the critical intermediates and the causal factors that dictate reaction pathways. Furthermore, this guide presents field-proven experimental protocols, contrasts traditional and modern synthetic approaches, and provides a quantitative overview of various catalytic systems, empowering researchers in drug discovery and materials science to leverage this powerful transformation effectively.

The Core Mechanism: Beyond Simple Condensation

The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7] While seemingly a straightforward double dehydration, the nuanced mechanism was not fully elucidated until the 1990s through the pivotal work of V. Amarnath and his colleagues.[1][4] Their investigations revealed that the reaction does not proceed through an enamine intermediate as earlier suspected, but rather through a distinct pathway involving a hemiaminal and subsequent cyclization.[4][8]

The reaction is typically conducted under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the process.[4][6] It is critical to maintain a pH above 3, as strongly acidic conditions favor the formation of furan byproducts.[4][6]

The accepted mechanism unfolds in the following sequence:

  • Nucleophilic Attack and Hemiaminal Formation: The primary amine initiates a nucleophilic attack on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This initial step results in the formation of a hemiaminal intermediate.

  • Rate-Determining Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is the rate-determining step of the reaction, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1][9]

  • Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[9]

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting, as it underscores the importance of facilitating the initial nucleophilic attack and the subsequent intramolecular cyclization.

Mechanistic Pathway Diagram

Caption: The Paal-Knorr mechanism for pyrrole synthesis.

Experimental Protocols: From Tradition to Modernity

The primary drawback of the traditional Paal-Knorr synthesis was its reliance on harsh conditions, such as prolonged heating in acid, which could degrade sensitive functional groups on the substrates.[4] Modern organic synthesis has driven the development of milder, more efficient, and "greener" methodologies.

Classical Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol demonstrates a conventional approach using reflux in acetic acid. The acid acts as both a catalyst and a solvent.

Methodology:

  • To a 25 mL round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol).

  • Add 5.0 mL of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-dimethyl-1-phenylpyrrole.

Modern Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.

Methodology: [5]

  • In a dedicated microwave vial, combine the 1,4-diketone (e.g., 2,5-hexanedione, 0.2 mmol) and the primary amine (e.g., benzylamine, 0.6 mmol, 3 equivalents).

  • Add the solvent (e.g., ethanol, 2 mL) and a catalytic amount of glacial acetic acid (0.2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[5]

  • After irradiation, cool the vial to room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired pyrrole.

Data Presentation: A Comparative Overview of Catalytic Systems

The evolution of the Paal-Knorr synthesis is best illustrated by comparing the various catalytic systems developed to overcome its initial limitations. The choice of catalyst is a critical experimental parameter that influences reaction time, temperature, and substrate scope.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Glacial Acetic Acid Reflux, 30-60 minSimple, inexpensiveHarsh conditions, may degrade sensitive substrates60-90
p-TsOH Reflux in Toluene (Dean-Stark)Efficient water removalStrongly acidic, high temperatures75-95
Microwave (AcOH cat.) 80-120 °C, 5-15 minRapid, high yields, controlled heatingRequires specialized equipment85-98
Iodine (I₂) cat. Room Temp, Solvent-free, 5-30 minExtremely mild, green, rapidLess effective for electron-deficient amines90-98[4]
Silica Sulfuric Acid Room Temp, Solvent-free, 3-10 minHeterogeneous, reusable, mild, high yieldsCatalyst preparation required92-98[4]
Ionic Liquid [BMIm]BF₄ Room TempNo acid catalyst needed, recyclable solventCost, product isolation can be complex80-95[9]

Scope and Self-Validating Systems

The Paal-Knorr synthesis is broadly applicable to a wide range of 1,4-dicarbonyl compounds and primary amines, including aliphatic, aromatic, and heterocyclic amines.[9] The primary constraint has historically been the availability of the 1,4-dicarbonyl starting materials.[1]

A well-designed Paal-Knorr protocol serves as a self-validating system. The successful formation of the aromatic pyrrole ring, confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), is definitive proof of the desired bond-forming cascade. The disappearance of the dicarbonyl starting material and the appearance of characteristic aromatic pyrrole proton signals in the ¹H NMR spectrum (typically δ 6.0-7.5 ppm) provide a clear validation of the reaction's success. The inherent thermodynamic driving force towards the stable aromatic product ensures high fidelity once the reaction is initiated under appropriate conditions.

Conclusion

The Paal-Knorr pyrrole synthesis has transitioned from a classic name reaction to a versatile and powerful tool in the modern synthetic chemist's arsenal. A thorough understanding of its hemiaminal-based mechanism provides the logical foundation for rational experimental design. The development of mild, rapid, and environmentally benign protocols has expanded its applicability to complex molecules relevant to the pharmaceutical and materials science industries. By selecting the appropriate catalytic system and conditions, researchers can reliably and efficiently construct the valuable pyrrole scaffold, a testament to the enduring power of this century-old transformation.

References

  • Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]

  • Title: Paal–Knorr synthesis Source: Grokipedia URL: [Link]

  • Title: SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Source: ResearchGate URL: [Link]

  • Title: Paal–Knorr synthesis of pyrrole Source: Química Organica.org URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes Source: PubMed - NIH URL: [Link]

  • Title: Intermediates in the Paal-Knorr synthesis of pyrroles Source: The Journal of Organic Chemistry URL: [Link]

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The Versatility of Functionalized Pyrrole Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties, coupled with the facile functionalization of its core structure, have rendered it a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science.[2][3] This in-depth technical guide provides a comprehensive overview of the potential applications of functionalized pyrrole compounds, with a focus on their therapeutic potential, role in advanced materials, and emerging applications in catalysis and other industrial sectors. We will delve into the synthetic strategies that allow for the precise tailoring of pyrrole derivatives, explore their mechanisms of action in various biological pathways, and present their performance characteristics in electronic and sensory devices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this ubiquitous heterocyclic motif.

The Pyrrole Scaffold: A Foundation of Chemical Diversity

The pyrrole nucleus is a fundamental structural motif found in a multitude of natural products, including heme, chlorophyll, and vitamin B12, highlighting its essential role in biological systems.[1] Its aromaticity and the electron-donating nature of the nitrogen atom make the pyrrole ring highly susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups at various positions.[4][5] This chemical tractability is the key to the diverse applications of pyrrole derivatives, as it enables the fine-tuning of their steric and electronic properties to achieve desired biological activities or material characteristics.

Synthetic Strategies: Tailoring the Pyrrole Core

A variety of synthetic methods have been developed to construct the pyrrole ring, with the Paal-Knorr synthesis being one of the most classic and widely used.[1][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][6] Other notable methods include the Hantzsch and Knorr pyrrole syntheses, as well as more modern approaches utilizing transition-metal catalysis and multicomponent reactions.[1][7] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring, which in turn is crucial for the compound's ultimate application.

Experimental Protocol: The Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol provides a classic example of the Paal-Knorr synthesis, a robust method for the preparation of substituted pyrroles.[6]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

  • 2,5-hexanedione

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline in a 1:1 molar ratio.

  • Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[6]

Medicinal Chemistry: Pyrrole Derivatives as Therapeutic Agents

The pyrrole scaffold is a prominent feature in a wide range of pharmaceuticals, demonstrating its versatility in interacting with various biological targets.[8][9] The ability to readily modify the pyrrole ring allows medicinal chemists to optimize the pharmacological profile of lead compounds, enhancing their efficacy, selectivity, and pharmacokinetic properties.[8]

Anticancer Agents

Functionalized pyrroles have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[10][11]

2.1.1. Kinase Inhibitors: Many pyrrole-containing compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6][12][13] The pyrrolo[2,3-d]pyrimidine nucleus, for instance, is an isostere of adenine and acts as an ATP-competitive inhibitor for a variety of kinases.[12][13]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[10] The pyrrole moiety often forms key hydrogen bonds and hydrophobic interactions within the active site.

dot

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Binds to Substrate Substrate Protein Substrate->Phosphorylated Substrate Activates Downstream Signaling Kinase->Substrate Phosphorylates Pyrrole_Inhibitor Pyrrole-based Kinase Inhibitor Pyrrole_Inhibitor->Kinase Competitively Binds to ATP Pocket Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Catalysis_Workflow cluster_0 Pyrrole-based Catalysis cluster_1 Applications Pyrrole Ligand Pyrrole-based Ligand Transition Metal Transition Metal Pyrrole Ligand->Transition Metal Coordinates to Cross-Coupling Cross-Coupling Reactions Transition Metal->Cross-Coupling Catalyzes Chiral Pyrrole Chiral Pyrrole Organocatalyst Asymmetric Synthesis Asymmetric Synthesis Chiral Pyrrole->Asymmetric Synthesis Catalyzes

Caption: Applications of pyrrole derivatives in catalysis.

Conclusion and Future Outlook

Functionalized pyrrole compounds represent a remarkably versatile class of molecules with a broad and expanding range of applications. In medicinal chemistry, the pyrrole scaffold continues to be a rich source of new therapeutic agents with diverse mechanisms of action. The ongoing challenge of drug resistance will undoubtedly fuel further exploration of novel pyrrole-based antimicrobials and anticancer drugs. In materials science, the development of new synthetic methodologies is enabling the creation of pyrrole-based polymers and small molecules with tailored electronic and physical properties, paving the way for next-generation organic electronics and sensors. The application of pyrrole derivatives in catalysis is a burgeoning field with the potential to provide more efficient and sustainable chemical transformations.

As our understanding of the structure-property relationships of functionalized pyrroles deepens, and as new synthetic tools become available, we can expect to see even more innovative applications of this remarkable heterocyclic system in the years to come. The convergence of computational design, high-throughput screening, and advanced materials characterization will undoubtedly accelerate the discovery and development of new pyrrole-based technologies that address critical challenges in medicine, energy, and environmental science.

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Sources

The Evolving Therapeutic Landscape of N-Amino Pyrrole Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] The introduction of an amino functionality, either directly to the pyrrole nitrogen (N-amino) or as a key component of an N-substituent, imparts unique physicochemical properties that unlock a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse biological activities of N-amino pyrrole derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action and the experimental methodologies crucial for their evaluation. We will delve into their anticancer, antimicrobial, and antiviral properties, offering field-proven insights into the causality behind experimental design and providing detailed protocols for researchers in drug discovery and development.

The N-Amino Pyrrole Scaffold: A Privileged Structure in Drug Discovery

The pyrrole ring's aromaticity and electron-rich nature make it an ideal platform for molecular design.[1] The addition of an amino group introduces a basic center capable of forming critical hydrogen bonds and salt bridges with biological targets, such as enzyme active sites or receptor binding pockets. This feature is often pivotal to the molecule's pharmacological profile. This guide will consider "N-amino pyrrole derivatives" as a class encompassing compounds with an amino group directly on the pyrrole nitrogen, as well as N-substituted pyrroles where an amino group is a key functional moiety of the substituent. This inclusive approach reflects the functional similarities observed in the scientific literature, where this nitrogen atom frequently serves as a key interaction point.

Anticancer Activity: Disrupting Cellular Proliferation

Numerous pyrrole derivatives have been investigated for their potent anticancer properties, acting through diverse mechanisms to halt the uncontrolled growth of malignant cells.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary strategy for arresting the cell cycle is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers responsible for forming the mitotic spindle during cell division. Many N-amino pyrrole derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.

By binding to tubulin, these compounds prevent its assembly into functional microtubules. This disruption leads to a cascade of cellular events: the mitotic spindle cannot form correctly, the cell cycle arrests in the G2/M phase, and the cell is ultimately driven into apoptosis (programmed cell death). This targeted disruption of a process critical to rapidly dividing cells provides a therapeutic window for treating cancer.

cluster_0 Normal Cell Division cluster_1 Mechanism of Inhibition Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division N-Amino Pyrrole Derivative N-Amino Pyrrole Derivative N-Amino Pyrrole Derivative->Tubulin Dimers Binds to Tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Figure 1: Mechanism of anticancer activity via tubulin polymerization inhibition.
Quantitative Data: Cytotoxic Activity of Pyrrole Derivatives

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrole Derivative 4dLoVo (Colon)19.06 (at 200 µM after 24h)[1]
Pyrrole Derivative 4aLoVo (Colon)56.16 (at 200 µM after 24h)[1]
Marinopyrrole AHCT-116 (Colon)~9.0[2]
Marinopyrrole AMDA-MB-468 (Breast)~2.0[2]
Pyrrolomycin DerivativeVariousSub-micromolar to low-micromolar[2]
2-aminopyrazine derivative 3eH1975 (Lung)11.84[3]
2-aminopyrazine derivative 3eMDA-MB-231 (Breast)5.66[3]
1,2,4-triazol-3-amine 4eSNB-75 (CNS)<10 (41.25% PGI)[4]

Note: Data presented as % viability reduction at a specific concentration or as IC50 values. PGI refers to Percent Growth Inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.

The choice of cell seeding density is critical; it must be optimized to ensure cells are in a logarithmic growth phase throughout the experiment and do not become confluent, which would confound the results. Including a vehicle control (e.g., DMSO in media) is essential to differentiate the cytotoxic effect of the compound from the effect of the solvent. A positive control (a known cytotoxic drug) validates the assay's responsiveness.

start Start: Prepare Cell Culture seed Seed cells in 96-well plate (e.g., 10,000 cells/well) start->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 treat Treat cells with N-Amino Pyrrole Derivatives (various concentrations) incubate1->treat controls Include Vehicle and Positive Controls treat->controls incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, HCl/Isopropanol) incubate3->solubilize shake Shake plate for 15 min (Dissolve crystals) solubilize->shake read Read Absorbance (570 nm) shake->read end End: Calculate % Viability and IC50 values read->end

Figure 2: Standard workflow for an MTT cell viability assay.
  • Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the N-amino pyrrole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the test compound dilutions. Include wells for untreated cells (negative control) and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains has created an urgent need for novel antimicrobial agents. N-amino pyrrole derivatives have shown significant promise, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]

Mechanism of Action: Metallo-β-Lactamase Inhibition

One sophisticated mechanism of bacterial resistance, particularly in Gram-negative bacteria, is the production of metallo-β-lactamase (MBL) enzymes. These enzymes hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often drugs of last resort. Certain 2-aminopyrrole derivatives have been identified as potent inhibitors of MBLs.[7] By binding to the active site of the MBL enzyme, these pyrrole compounds prevent it from degrading β-lactam antibiotics.[8] This action restores the efficacy of the antibiotic, providing a powerful combination therapy strategy to overcome resistance.[7]

Quantitative Data: Antimicrobial Activity

The effectiveness of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrole-Thiazole DerivativeE. coli16[9]
Pyrrole-Thiazole DerivativeS. aureus16[9]
2-Aminopyrrole DerivativesS. aureus, B. subtilis, M. luteus0.7 - 2.9 µM[10]
Pyrrole-2-carboxylate DerivativeM. tuberculosis H37Rv0.7[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Standardization of the bacterial inoculum to a 0.5 McFarland standard is crucial for reproducibility, as the final bacterial concentration directly impacts the MIC result. The use of cation-adjusted Mueller-Hinton broth is standard for non-fastidious bacteria, as divalent cations can influence the activity of certain antibiotic classes. A growth control well (no compound) is essential to ensure the bacteria are viable, while a sterility control well (no bacteria) confirms the medium is not contaminated.

start Start: Prepare Reagents prep_compound Prepare 2-fold serial dilutions of N-Amino Pyrrole Derivative in Mueller-Hinton Broth (MHB) in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate controls Include Growth Control (no compound) & Sterility Control (no bacteria) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read end End: Determine MIC (Lowest concentration with no growth) read->end

Figure 3: Workflow for the broth microdilution MIC assay.
  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the N-amino pyrrole derivative in cation-adjusted Mueller-Hinton Broth (MHB). Typically, 50 µL of broth is added to wells 2-12, 100 µL of the stock compound solution is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with the final 50 µL from well 11 being discarded.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL. Well 11 serves as the growth control (bacteria, no compound), and well 12 serves as the sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plate for the lowest compound concentration that completely inhibits bacterial growth (i.e., the first clear well).

Antiviral Activity: HIV-1 Entry Inhibition

The human immunodeficiency virus (HIV) replication cycle presents multiple targets for therapeutic intervention. N-substituted pyrrole derivatives have emerged as a novel class of HIV-1 entry inhibitors, preventing the virus from fusing with host cells.[11]

Mechanism of Action: Blocking gp41 Six-Helix Bundle Formation

HIV entry is mediated by the envelope glycoprotein complex, gp120/gp41. Following gp120 binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), the gp41 transmembrane subunit undergoes a dramatic conformational change.[12] Its N-terminal (NHR) and C-terminal (CHR) heptad repeat regions associate to form a highly stable six-helix bundle (6-HB). This formation pulls the viral and cellular membranes into close proximity, driving membrane fusion.

Certain N-substituted pyrrole derivatives act by targeting a conserved hydrophobic pocket on the surface of the NHR trimer.[11][13] By binding to this pocket, these small molecules physically obstruct the CHR helices from docking, thereby preventing the formation of the fusogenic 6-HB.[12] This effectively halts the fusion process at a critical step, blocking viral entry into the host cell.[14] Structure-activity relationship studies have shown that a carboxylic acid group on the pyrrole substituent is often crucial, as it can form a salt bridge with a positively charged lysine residue (K574) in the pocket, enhancing binding affinity.[11][13]

cluster_0 HIV-1 Fusion Process cluster_1 Inhibition Mechanism gp120 gp120 binds CD4 & Coreceptor gp41_expose gp41 exposes NHR & CHR gp120->gp41_expose nhr_trimer NHR forms trimeric core gp41_expose->nhr_trimer six_hb CHR folds onto NHR core to form Six-Helix Bundle (6-HB) nhr_trimer->six_hb pocket Hydrophobic Pocket on NHR Trimer fusion Membrane Fusion six_hb->fusion inhibitor N-Substituted Pyrrole Derivative inhibitor->pocket Binds to block 6-HB Formation Blocked pocket->block no_fusion Fusion Inhibited block->no_fusion

Figure 4: Inhibition of HIV-1 entry by blocking gp41 six-helix bundle formation.
Quantitative Data: Anti-HIV-1 Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits viral replication by 50%.

CompoundHIV-1 StrainEC50 (µM)Reference
NB-2HIV-1 IIIB~15[13]
NB-64HIV-1 IIIB~12[13]
NSPD-12mHIV-1 IIIB0.44[12]
NSPD-12mHIV-1 Bal0.51[12]
Pyrrolo-pyridine Deriv.HIV-15.02 - 5.07[15]

Conclusion and Future Directions

N-amino pyrrole derivatives represent a versatile and highly privileged scaffold in medicinal chemistry. Their ability to engage in crucial molecular interactions has led to the development of compounds with potent anticancer, antimicrobial, and antiviral activities. The mechanisms, including tubulin polymerization inhibition, enzyme inhibition, and disruption of viral fusion, highlight the diverse strategies by which these molecules can exert their therapeutic effects. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this promising class of compounds.

Future research should focus on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The exploration of novel N-amino pyrrole derivatives as kinase inhibitors or immunomodulatory agents, such as STING agonists, represents an exciting frontier.[16][17] As our understanding of complex disease pathways grows, the adaptability of the N-amino pyrrole core ensures its continued relevance in the development of next-generation therapeutics.

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  • Jiang, S., Lu, H., Liu, S., Zhao, Q., He, Y., & Debnath, A. K. (2004). N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion. Antimicrobial Agents and Chemotherapy, 48(11), 4349-4359. [Link]

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  • Manilal, A., et al. (2011). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

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  • Rios-Mera, J. D., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7248. [Link]

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  • Scott, J. D., et al. (2016). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

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The Strategic Role of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate in Heterocyclic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyrrole Intermediate

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its inherent electronic properties and potential for diverse functionalization make it a privileged heterocycle in drug design. Within this vast chemical space, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate emerges as a highly valuable, yet specialized, chemical intermediate. Its unique substitution pattern—a primary amine at the N1 position, a methyl group at C3, and two strategically placed ethyl carboxylate groups—renders it an ideal precursor for the construction of complex, fused heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and its pivotal role in the development of novel therapeutic agents, particularly in the realm of antiviral compounds.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic campaigns.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₄
Molecular Weight 240.26 g/mol
CAS Number 427878-69-1
Appearance Not specified, likely a solid
Solubility Expected to be soluble in common organic solvents

Plausible Synthetic Routes: A Nod to Classic Methodologies

Proposed Knorr-Type Synthesis Pathway

The synthesis would likely proceed through the following conceptual steps:

  • Formation of the α-amino-β-ketoester: This key intermediate can be generated in situ. For instance, the nitrosation of ethyl 2-methylacetoacetate, followed by reduction (e.g., with zinc in acetic acid), would yield the required α-amino-β-ketoester.

  • Condensation: The in situ generated α-amino-β-ketoester would then react with a second equivalent of a suitable β-ketoester under acidic or thermal conditions to construct the pyrrole ring.

  • N-Amination: The final step would involve the introduction of the amino group at the N1 position. This can be achieved using various aminating agents, such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, a transformation that has been documented for structurally similar pyrrole dicarboxylates.[4]

Figure 1: A plausible synthetic workflow for this compound based on the Knorr synthesis and subsequent N-amination.

Core Application: A Gateway to Fused Heterocyclic Antivirals

The primary significance of this compound lies in its role as a precursor to fused heterocyclic systems, particularly those with demonstrated or potential therapeutic applications. The N-amino functionality is a key reactive handle for the construction of an adjacent, fused nitrogen-containing ring.

Synthesis of Pyrrolo[2,1-f][2][5][6]triazines: A Case Study

A compelling application of N-aminated pyrrole dicarboxylates is in the synthesis of the pyrrolo[2,1-f][2][5][6]triazine scaffold. This core is notably the parent moiety of the antiviral drug Remdesivir.[4] The synthetic strategy involves the cyclization of the N-aminopyrrole intermediate.

Experimental Protocol: A Generalized Approach

The following protocol is adapted from the synthesis of a structurally related pyrrolo[2,1-f][2][5][6]triazine and is expected to be applicable to this compound.[4]

  • Cyclization: this compound is heated in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 165 °C).

  • Mechanism: The reaction proceeds via an intramolecular condensation. The exocyclic amino group attacks one of the proximal ester carbonyls, leading to the formation of the fused triazine ring and elimination of ethanol.

  • Further Functionalization: The resulting bicyclic compound can be further modified. For instance, deoxidation using reagents like phosphorus oxychloride (POCl₃) can introduce a chloro substituent, providing a handle for subsequent nucleophilic substitution reactions to build molecular complexity.

Figure 2: Reaction pathway from this compound to a functionalized pyrrolo[2,1-f][2][5][6]triazine core.

This synthetic route underscores the strategic importance of this compound. The substituents on the initial pyrrole ring (the methyl and ethyl carboxylate groups) are carried through the reaction sequence and ultimately dictate the substitution pattern of the final fused heterocyclic product, influencing its biological activity and pharmacological properties.

Broader Implications in Drug Discovery

The utility of this compound is not limited to the synthesis of Remdesivir analogues. The pyrrolo[1,2-a]pyrazine scaffold, accessible through similar cyclization strategies, has been investigated for a range of biological activities, including antifungal and anticancer properties.[7] The ability to readily construct these fused systems from a common intermediate allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The ester functionalities also offer further points for modification, for example, through hydrolysis and subsequent amide coupling, to explore structure-activity relationships.

Conclusion: A Key Building Block for Future Therapeutics

This compound is a prime example of a chemical intermediate whose value is defined by its potential for transformation. While its own synthesis is likely achieved through well-established methodologies, its true power lies in its ability to serve as a versatile platform for the construction of complex, biologically relevant fused heterocyclic systems. For medicinal chemists and drug development professionals, this compound represents a key starting material for the exploration of novel chemical space in the ongoing search for potent and selective therapeutic agents against a range of diseases, most notably viral infections. Its strategic use in the synthesis of scaffolds like pyrrolo[2,1-f][2][5][6]triazine highlights the critical role of well-designed chemical intermediates in the drug discovery pipeline.

References

  • 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Books. (2020-08-28). Available from: [Link]

  • 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. ResearchGate. (n.d.). Available from: [Link]

  • A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. (2009-08-01). Available from: [Link]

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  • Synthetic strategies for pyrrolo[2,1-f][2][5][6]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information. (2021-01-04). Available from: [Link]

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Methodological & Application

Experimental protocol for synthesizing trisubstituted pyrroles using Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, from natural products to blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This guide provides a comprehensive experimental protocol for the synthesis of a novel class of trisubstituted, fused pyrrole derivatives—pyrrolo[1,2-b]pyridazines—utilizing Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate as a versatile starting material. This protocol is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore new chemical space.

Reaction Principle: Cyclocondensation of 1-Aminopyrroles

The synthetic strategy outlined here is a modification of the classical Paal-Knorr pyrrole synthesis.[1] Instead of forming a simple pyrrole from a primary amine and a 1,4-dicarbonyl compound, this protocol employs a N-aminopyrrole to construct a fused bicyclic system. The reaction proceeds via a cyclocondensation reaction between this compound and a 1,4-dicarbonyl compound, such as 2,5-hexanedione.

The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrolo[1,2-b]pyridazine ring system.[2][3]

reaction_mechanism Pyrrole Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate Hemiaminal Hemiaminal Intermediate Pyrrole->Hemiaminal Diketone 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) Diketone->Hemiaminal Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hemiaminal Protonation Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Product Trisubstituted Pyrrolo[1,2-b]pyridazine Cyclized_Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of trisubstituted pyrrolo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of Diethyl 6,8-dimethyl-7-phenylpyrrolo[1,2-b]pyridazine-5,7-dicarboxylate

This protocol details the synthesis of a representative trisubstituted pyrrolo[1,2-b]pyridazine from this compound and 1-phenyl-1,4-pentanedione.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥97%Commercial Source
1-Phenyl-1,4-pentanedione≥98%Commercial Source
Glacial Acetic AcidACS GradeCommercial Source
Ethanol, AnhydrousACS GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Sodium Bicarbonate (NaHCO₃), Saturated SolutionLaboratory GradeIn-house Prep
Brine (Saturated NaCl Solution)Laboratory GradeIn-house Prep
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial Source
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercial Source
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Rotary evaporator--
Thin-Layer Chromatography (TLC) plates (silica gel)--
Glassware for extraction and chromatography--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Glacial Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

    • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Flammable. Keep away from ignition sources.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.16 mmol).

    • Add anhydrous ethanol (20 mL) to dissolve the starting material.

    • Add 1-phenyl-1,4-pentanedione (0.73 g, 4.16 mmol, 1.0 equivalent).

    • Add glacial acetic acid (0.5 mL) as the catalyst. The acid protonates a carbonyl group of the diketone, facilitating nucleophilic attack by the aminopyrrole.[5]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL) to remove any remaining aqueous components.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the title compound as a solid or viscous oil.

Expected Results and Characterization
  • Yield: 65-75%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of the phenyl group, the methyl groups on the pyridazine ring, the methyl group on the pyrrole ring, the ethyl ester groups (quartets and triplets), and a downfield singlet for the remaining pyrrole proton.

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbons of the ester groups, the aromatic carbons of the pyrrole and pyridazine rings, and the aliphatic carbons of the methyl and ethyl groups.

    • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Experimental Workflow

workflow start Start: Weigh Reactants dissolve Dissolve in Ethanol, Add Catalyst start->dissolve reflux Reflux for 4-6 hours dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Evaporate Solvent, Liquid-Liquid Extraction monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the synthesis of trisubstituted pyrrolo[1,2-b]pyridazines.

References

  • Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2469. [Link]

  • Bandyopadhyay, D., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(5), 3970-3981. [Link]

  • Dumitrascu, F., et al. (2014). Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. ResearchGate. [Link]

  • Reddy, C. K., et al. (2011). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 7, 1033-1038. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Druta, I., & Cernov, G. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(1), 232-270. [Link]

  • Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. [Link]

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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Application Notes & Protocols: A Novel Pyrrole-Based Cross-Linking Reagent for Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Title: P-DiAmide-XL: A Hypothetical Application of a Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate Derivative for Advanced Proteomics Research

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating the intricate networks of these interactions.[1][2][3] This technique provides valuable distance constraints, offering low-to-medium resolution structural insights into proteins and their complexes in their native states.[2][4] At the heart of this methodology lies the cross-linking reagent, a molecule designed to covalently link interacting proteins.[5]

This document outlines the hypothetical application of a novel homobifunctional amine-reactive cross-linker, hereafter named P-DiAmide-XL , derived from the core structure of this compound. While the parent compound is not a cross-linker, its 1-amino group provides a synthetic handle for derivatization. We propose the transformation of the two diethyl carboxylate groups into amine-reactive N-hydroxysuccinimide (NHS) esters, creating a bifunctional reagent for proteomics research.

The core pyrrole structure offers a rigid scaffold, while the methyl group provides a subtle alteration to the chemical space compared to existing reagents. The proposed P-DiAmide-XL is designed to react with primary amines, predominantly found in lysine residues and at the N-termini of proteins.[6][7]

Proposed Structure and Rationale

The hypothetical P-DiAmide-XL is envisioned as a homobifunctional cross-linker with NHS esters as the reactive groups. The synthesis would involve the conversion of the carboxyl groups of a suitable precursor to activated NHS esters.[8]

A Note on the Hypothetical Nature of this Reagent: The following application notes and protocols are based on the established principles of chemical cross-linking in proteomics. P-DiAmide-XL is a conceptual reagent derived from this compound for the purpose of this technical guide. The protocols provided are adapted from well-established methodologies for similar amine-reactive cross-linkers.

PART 1: Scientific Principles and Experimental Design

Mechanism of Action

P-DiAmide-XL, as a homobifunctional NHS-ester cross-linker, is designed to covalently link proteins that are in close proximity. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of a lysine residue or a protein's N-terminus attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[6][7]

The workflow for a typical XL-MS experiment using P-DiAmide-XL is outlined below.

XL_MS_Workflow cluster_sample_prep Sample Preparation & Cross-Linking cluster_proteolysis Proteolysis cluster_analysis Mass Spectrometry & Data Analysis Protein_Complex Protein Complex (in vitro or in vivo) Add_Linker Addition of P-DiAmide-XL Protein_Complex->Add_Linker Quench Quenching Reaction Add_Linker->Quench Denature Denaturation, Reduction, Alkylation Quench->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest Enrichment Enrichment of Cross-Linked Peptides (SEC or SCX) Digest->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Database_Search Database Search (e.g., xQuest, pLink) LC_MS->Database_Search Validation Data Validation & Structural Modeling Database_Search->Validation

Figure 1: General workflow for a chemical cross-linking mass spectrometry experiment.

The Role of the Spacer Arm

The spacer arm of a cross-linker dictates the maximum distance between the two linked residues.[9] The pyrrole core of P-DiAmide-XL provides a relatively rigid spacer. This rigidity can provide more precise distance constraints for structural modeling compared to more flexible linkers. The estimated spacer arm length is a critical parameter for interpreting the results.

FeatureDescriptionImplication for P-DiAmide-XL
Reactive Group N-Hydroxysuccinimide (NHS) EsterTargets primary amines (Lysine, N-terminus).[10][11]
Spacer Arm Pyrrole-dicarboxylate coreProvides a defined and rigid distance constraint.
Functionality HomobifunctionalBoth reactive groups are identical.
Cleavability Non-cleavable (in this basic form)Simplifies synthesis but can complicate data analysis.

Table 1: Key Features of the Hypothetical P-DiAmide-XL Reagent.

Considerations for Experimental Design

When designing a cross-linking experiment, several factors must be considered to ensure meaningful results:

  • Cross-linker Concentration: The concentration of P-DiAmide-XL must be optimized to favor intramolecular and specific intermolecular cross-links over non-specific aggregation.

  • Reaction Time and Temperature: These parameters influence the extent of cross-linking. Shorter incubation times are often preferred to capture transient interactions.[12]

  • Quenching: The reaction must be stopped by adding a quenching agent, such as Tris or ammonium bicarbonate, which contains primary amines to react with excess cross-linker.

  • In Vitro vs. In Vivo Cross-Linking: P-DiAmide-XL, being a small molecule, could potentially be cell-permeable for in vivo studies, although this would require experimental validation. In vivo cross-linking captures interactions in their native cellular context but presents challenges due to the complexity of the proteome.[5][13][14][15]

PART 2: Detailed Protocols

Protocol for In Vitro Cross-Linking of a Purified Protein Complex

This protocol is designed for a purified protein complex at a known concentration.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).

  • P-DiAmide-XL stock solution (e.g., 25 mM in anhydrous DMSO). Prepare fresh.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE reagents.

  • Digestion reagents: DTT, iodoacetamide, trypsin.

Procedure:

  • Reaction Setup:

    • Prepare the protein complex at a concentration of 0.1-2 mg/mL in an amine-free buffer.

    • Equilibrate the protein solution to room temperature.

  • Cross-Linking Reaction:

    • Add P-DiAmide-XL stock solution to the protein sample to achieve a final concentration range of 0.1-2 mM. It is recommended to perform a titration to determine the optimal concentration.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Verification of Cross-Linking:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked species.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50 to 1:100) overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

Enrichment of Cross-Linked Peptides

Cross-linked peptides are often present in low abundance compared to linear peptides. Enrichment is therefore crucial for their successful identification.[16][17][18][19]

Protocol for Size Exclusion Chromatography (SEC) Enrichment:

  • Resuspend the desalted peptide mixture in SEC mobile phase (e.g., 30% acetonitrile, 0.1% formic acid).

  • Inject the sample onto an SEC column suitable for peptide separation.

  • Collect fractions and pool those corresponding to higher molecular weight species, which are enriched in cross-linked peptides.

  • Dry the enriched fractions in a vacuum centrifuge.

PART 3: Data Analysis and Interpretation

Mass Spectrometry Analysis

The enriched, cross-linked peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] High-resolution mass spectrometers are recommended for accurate mass measurements.

Database Searching

Specialized software is required to identify cross-linked peptides from the complex MS/MS data.[20][21][22] These programs generate theoretical fragmentation spectra for all possible peptide pairs linked by the cross-linker and compare them to the experimental spectra.

Recommended Software:

  • xQuest[21]

  • pLink

  • MeroX

  • OpenPepXL[23]

Key Parameters for Database Search:

  • Cross-linker mass: The exact mass of P-DiAmide-XL.

  • Reaction specificity: Lysine and protein N-termini.

  • Protease: Trypsin (or the enzyme used for digestion).

  • Precursor and fragment mass tolerances: Dependent on the mass spectrometer used.

The data analysis workflow is depicted in the following diagram:

Data_Analysis_Workflow Raw_Data LC-MS/MS Raw Data (.raw) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Search_Software Cross-Link Search Engine (e.g., xQuest, pLink) Peak_Picking->Search_Software PSMs Peptide Spectrum Matches (PSMs) Search_Software->PSMs Protein_DB Protein Sequence Database (FASTA) Protein_DB->Search_Software Parameters Search Parameters (Linker Mass, Specificity) Parameters->Search_Software FDR False Discovery Rate (FDR) Calculation PSMs->FDR Validated_Links Validated Cross-Links FDR->Validated_Links Visualization Visualization & Structural Modeling Validated_Links->Visualization

Figure 2: Bioinformatic workflow for the analysis of cross-linking data.

Interpretation of Results

The identified cross-links provide distance constraints that can be used to:

  • Map protein-protein interaction interfaces.

  • Validate or refine low-resolution structural models of protein complexes.[4]

  • Study conformational changes in proteins.

The distance constraints should be consistent with the known structures of the proteins, if available. Visualization tools like ProXL can aid in the analysis and interpretation of the data in a structural context.[24]

PART 4: Advanced Applications and Future Directions

The hypothetical P-DiAmide-XL could be further developed to enhance its utility in proteomics research.

  • MS-Cleavable Variants: Incorporating a mass spectrometry-cleavable bond into the spacer arm would simplify data analysis by allowing the two linked peptides to be sequenced independently in the mass spectrometer.[25][26][27][28][29]

  • Enrichable Variants: The addition of an affinity tag, such as biotin or an azide/alkyne for click chemistry, would enable more specific enrichment of cross-linked peptides from complex mixtures.[10][17][18][27]

  • Quantitative Cross-Linking (qXL-MS): Isotopically labeled versions of P-DiAmide-XL could be synthesized to allow for the quantitative comparison of protein interactions under different biological conditions.[30]

Conclusion

While this compound is not a known proteomics reagent, its structure provides a foundation for the conceptual design of a novel, pyrrole-based cross-linker, P-DiAmide-XL. The application notes and protocols presented here, though based on a hypothetical reagent, are grounded in the well-established principles and practices of chemical cross-linking mass spectrometry. This guide serves as a comprehensive resource for researchers interested in applying this powerful technique to explore the landscape of protein-protein interactions.

References

  • Chemical cross-linking for protein-protein interaction studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • mmSearch | High-Confidence MS/MS Protein Identification. (n.d.). MassMatrix. Retrieved from [Link]

  • Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Crosslinking - Probing the interface of proteins. (n.d.). The Ohio State University. Retrieved from [Link]

  • An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. Retrieved from [Link]

  • Kinetic principles of chemical cross-link formation for protein–protein interactions. (2020). PNAS. Retrieved from [Link]

  • Identification of cross-linked peptides from large sequence databases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. (2023). ACS Publications. Retrieved from [Link]

  • Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analyzing Protein-Protein Interaction by using Crosslinking Methods. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical cross-linking in the structural analysis of protein assemblies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (n.d.). Portland Press. Retrieved from [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014). ACS Publications. Retrieved from [Link]

  • Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (2020). ACS Publications. Retrieved from [Link]

  • Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. (2020). National Institutes of Health. Retrieved from [Link]

  • Cross-linking Measurements of In Vivo Protein Complex Topologies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Homobifunctional Crosslinkers. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Carboxylic acid react with amine? Condition??. (2019). ResearchGate. Retrieved from [Link]

  • In vivo cross-linking mass spectrometry: Advances and challenges in decoding protein conformational dynamics and complex regulatory networks in living cells. (n.d.). ResearchGate. Retrieved from [Link]

  • The advancement of chemical cross-linking and mass spectrometry for structural proteomics: From single proteins to protein interaction networks. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo cross-linking mass spectrometry: Advances and challenges in decoding protein conformational dynamics and complex regulatory networks in living cells. (2025). National Institutes of Health. Retrieved from [Link]

  • Detecting Cross-Linked Peptides by Searching against a Database of Cross-Linked Peptide Pairs. (n.d.). ResearchGate. Retrieved from [Link]

  • In-Vivo Analysis of Protein Complexes Enabled by Novel Technique. (2023). Technology Networks. Retrieved from [Link]

  • Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. (2019). Drug Target Review. Retrieved from [Link]

  • Chapter 5. Homobifunctional Crosslinkers. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2016). Thieme. Retrieved from [Link]

  • Amine reactive Linkers. (n.d.). AxisPharm. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • OpenPepXL. (n.d.). OpenMS. Retrieved from [Link]

  • New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. (n.d.). MDPI. Retrieved from [Link]

  • A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nhs Ester Amine Reaction Protocol. (n.d.). Stallard Scientific Editing. Retrieved from [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). ResearchGate. Retrieved from [Link]

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Knorr Pyrrole Synthesis of Dicarboxylates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Knorr Synthesis

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a highly relevant and versatile method for the preparation of substituted pyrroles.[1][2] This is particularly true for the synthesis of pyrrole dicarboxylates, which are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the strategic placement of carboxylate groups, which allow for a wide range of subsequent chemical modifications.

This application note provides a comprehensive, step-by-step guide to the Knorr pyrrole synthesis of dicarboxylates, tailored for researchers, scientists, and drug development professionals. Beyond a simple recitation of procedural steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices, potential challenges, and strategies for optimization.

The Chemical Blueprint: Understanding the Knorr Synthesis Mechanism

The Knorr pyrrole synthesis is fundamentally a condensation reaction between an α-amino-β-ketoester and a β-ketoester.[1] A key feature of this synthesis is the in situ generation of the thermally unstable α-amino-β-ketoester to prevent its self-condensation into pyrazine byproducts.[1][3]

The overall process can be dissected into two primary stages:

  • Formation of the α-Amino-β-ketoester: This is typically achieved through the nitrosation of a β-ketoester at the active methylene carbon, followed by the reduction of the resulting oxime.

  • Condensation and Cyclization: The freshly formed α-amino-β-ketoester then reacts with a second equivalent of the β-ketoester, leading to the formation of the pyrrole ring.

The following diagram illustrates the generally accepted mechanism for the Knorr pyrrole synthesis of a dicarboxylate:

Knorr_Mechanism cluster_stage1 Stage 1: In situ formation of α-Amino-β-ketoester cluster_stage2 Stage 2: Condensation and Cyclization β-Ketoester_1 β-Ketoester Oxime α-Oximino-β-ketoester β-Ketoester_1->Oxime NaNO₂, H⁺ α-Amino-β-ketoester α-Amino-β-ketoester Oxime->α-Amino-β-ketoester Zn, CH₃COOH β-Ketoester_2 β-Ketoester Enamine Enamine Intermediate α-Amino-β-ketoester->Enamine + β-Ketoester Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Condensation Pyrrole_Product Pyrrole Dicarboxylate Cyclized_Intermediate->Pyrrole_Product - H₂O, Tautomerization Knorr_Workflow start Start step1 Dissolve Ethyl Acetoacetate in Glacial Acetic Acid start->step1 step2 Cool to 0-5 °C (Ice Bath) step1->step2 step3 Slowly Add NaNO₂ Solution (Maintain T < 10 °C) step2->step3 step4 Stir at Room Temperature step3->step4 step5 Add Zinc Dust in Portions (Exothermic!) step4->step5 step6 Reflux the Mixture step5->step6 step7 Pour into Ice-Water step6->step7 step8 Isolate Crude Product (Vacuum Filtration) step7->step8 step9 Recrystallize from Ethanol step8->step9 end End: Pure Product step9->end

Caption: Experimental Workflow for the Knorr Pyrrole Synthesis.

Step-by-Step Procedure

1. Nitrosation of Ethyl Acetoacetate

  • Procedure: In a 250 mL flask, dissolve 32.5 g (0.25 mol) of ethyl acetoacetate in 75 mL of glacial acetic acid. Cool the solution in an ice bath to 0-5 °C. [4]Separately, dissolve 8.7 g (0.126 mol) of sodium nitrite in 12.5 mL of water and add this solution dropwise to the cooled ethyl acetoacetate solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. [4]After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for at least 4 hours.

  • Rationale:

    • Glacial Acetic Acid: Serves as both a solvent and a proton source for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent. Its high boiling point is also advantageous for the subsequent reflux step.

    • Low Temperature: The nitrosation reaction is exothermic. [4]Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and to minimize side reactions. However, some sources suggest that the reaction can tolerate temperatures up to 40 °C without a significant impact on the yield. [1] * Slow Addition: Ensures that the concentration of nitrous acid remains low, which helps to control the exothermicity of the reaction and prevent the formation of byproducts.

2. Reduction and Condensation

  • Procedure: To the solution from the previous step, begin adding 16.7 g (0.255 mol) of zinc dust in small portions. The reaction is highly exothermic, and the rate of addition should be controlled to maintain a gentle reflux. [1][4]Once all the zinc has been added, heat the mixture to reflux for 1 hour.

  • Rationale:

    • Zinc Dust: In the acidic medium of acetic acid, zinc acts as a reducing agent, converting the α-oximino-β-ketoester to the corresponding α-amino-β-ketoester. [5][6] * Portion-wise Addition: This is a critical safety measure to control the highly exothermic reaction. Adding the zinc dust too quickly can lead to a violent, uncontrollable reaction. [1] * Reflux: The elevated temperature promotes the condensation of the in situ-generated α-amino-β-ketoester with the second equivalent of ethyl acetoacetate, followed by cyclization and dehydration to form the pyrrole ring.

3. Work-up and Purification

  • Procedure: While still hot, carefully pour the reaction mixture into a beaker containing 850 mL of ice-water. [4]Rinse the reaction flask with a small amount of acetic acid and add this to the beaker. Stir the mixture and allow it to stand for the crude product to precipitate. Collect the solid by vacuum filtration, wash it with water, and air dry. The crude product can be purified by recrystallization from ethanol.

  • Rationale:

    • Pouring into Ice-Water: This serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in water. The large volume of water helps to dissolve the inorganic salts (zinc acetate) formed during the reaction.

    • Recrystallization: Ethanol is a common and effective solvent for recrystallizing dicarboxylate pyrroles, as the product is soluble in hot ethanol and less soluble at room temperature, allowing for the removal of impurities.

Quantitative Data and Scope

The Knorr synthesis is a reliable method for producing a variety of dicarboxylate pyrroles. The following table summarizes some examples:

R⁴ProductYield (%)Reference
CH₃CO₂EtCH₃CO₂EtDiethyl 2,4-dimethylpyrrole-3,5-dicarboxylate57-64Organic Syntheses
CH₃CO₂EtCH₃COCH₃Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate~60Wikipedia
HCO₂EtCH₃CO₂EtDiethyl 2-methylpyrrole-3,5-dicarboxylate--

Note: Yields can vary depending on the specific substrates and reaction conditions.

Troubleshooting and Considerations

  • Low Yield:

    • Incomplete Nitrosation: Ensure the temperature is kept low and the sodium nitrite solution is added slowly.

    • Self-condensation of the α-amino-β-ketoester: This can occur if the reduction and condensation steps are not performed efficiently. Ensure vigorous stirring and a sufficient rate of zinc addition to maintain reflux.

    • Loss of Product during Work-up: Ensure the product has fully precipitated before filtration. Chilling the mixture in an ice bath can improve recovery.

  • Formation of a Tar-like Substance: This can be due to overheating during the zinc addition or the presence of impurities in the starting materials.

  • Safety Precautions:

    • The reaction between zinc dust and acetic acid produces hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.

    • The addition of zinc dust is highly exothermic and requires careful control to prevent the reaction from becoming too vigorous.

    • Glacial acetic acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The Knorr pyrrole synthesis is a powerful and enduring tool for the construction of highly functionalized pyrrole dicarboxylates. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can effectively troubleshoot and optimize this reaction for their specific needs. This guide provides a solid foundation for the successful application of the Knorr synthesis in the pursuit of novel molecules for a wide range of scientific applications.

References

  • Knorr pyrrole synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • What happens when pyrrole is treated with zinc in the presence of an acetic acid? Quora. Retrieved January 17, 2026, from [Link]

  • Named reactions in which oxime reduction by zinc in acetic acid occurs include. Brainly. Retrieved January 17, 2026, from [Link]

  • I was wondering if anyone could shed a light on the mechanism of the oxime reduction to amine using zinc dust in acetic acid. Chegg. Retrieved January 17, 2026, from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Akbaslar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Reduction of oximes to corresponding amines. Sciencemadness.org. Retrieved January 17, 2026, from [Link]

  • Knorr pyrrole synthesis. Grokipedia. Retrieved January 17, 2026, from [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). YouTube. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrrole Synthesis. Name Reactions in Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved January 17, 2026, from [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrrole Synthesis. YouTube. Retrieved January 17, 2026, from [Link]

  • Paal–Knorr synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. TSI Journals. Retrieved January 17, 2026, from [Link]

  • Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 63-67.
  • Laudage, T., et al. (2024).
  • Knorr pyrrole synthesis. Org Prep Daily. Retrieved January 17, 2026, from [Link]

  • Cleavage of some annulated tetrahydropyridines under the action of dimethyl acetylene dicarboxylate in protic solvents. New practical route to substituted pyrroles and indoles. PubMed. Retrieved January 17, 2026, from [Link]

  • Pyrrole. Scribd. Retrieved January 17, 2026, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Karunanithi, A. T., et al. (2008). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 63(5), 1374-1391.
  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrrole Synthesis. SynArchive. Retrieved January 17, 2026, from [Link]

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Application of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Leveraging Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate in Modern Antimicrobial Drug Discovery

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[1][2] Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with the pyrrole ring system being a particularly privileged scaffold found in numerous natural and synthetic compounds with potent biological activity.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound as a foundational scaffold in an antimicrobial drug discovery program. We present a strategic workflow encompassing lead generation through chemical synthesis, robust protocols for primary and secondary antimicrobial screening, and a framework for conducting Structure-Activity Relationship (SAR) studies to optimize potency and spectrum. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and data-driven compound optimization.

Introduction: The Pyrrole Scaffold as a Strategic Starting Point

Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[6][7] Their structural versatility and ability to interact with diverse biological targets make them ideal candidates for lead discovery.[8] Natural products like marinopyrroles and synthetic analogues have shown potent activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The subject of this guide, this compound, combines several key features of a promising lead scaffold:

  • A Privileged Core: The central 1H-pyrrole ring provides a stable and synthetically tractable foundation.

  • Handles for Derivatization: The presence of a primary amino group at the N1 position and two diethyl ester groups at the C2 and C4 positions offer multiple, distinct points for chemical modification to explore the chemical space and build an analog library.

  • Potential for Bio-activity: The combination of electron-donating and electron-withdrawing groups on the pyrrole ring is a common feature in many biologically active molecules.

This guide outlines the practical application of this scaffold, from its initial synthesis to its evaluation as a potential antimicrobial agent.

Synthesis and Derivatization Strategy

The subsequent derivatization strategy is central to the discovery process. Modifications can be systematically introduced to probe the impact of sterics, electronics, and hydrophobicity on antimicrobial activity.

Key Derivatization Pathways:

  • N-Amino Group Modification: The 1-amino group can be readily acylated, alkylated, or used to form Schiff bases, introducing a wide variety of functional groups.

  • Ester Hydrolysis & Amidation: The diethyl esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This modulates solubility and hydrogen bonding potential.

G cluster_derivatization Structure-Activity Relationship (SAR) Library Generation start Starting Materials (e.g., β-ketoesters, Hydrazine) core Core Scaffold Synthesis (Knorr-type condensation) start->core lead Lead Compound: Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate core->lead path1 Pathway A: N-Amino Group Modification lead->path1 R-COCl or R-CHO path2 Pathway B: Ester Hydrolysis lead->path2 LiOH or NaOH lib1 Library A: N-Acyl, N-Alkyl, Schiff Base Analogs path1->lib1 lib2 Library B: Di-acid Intermediate path2->lib2 lib3 Library C: Di-amide Analogs lib2->lib3 Amine coupling (EDC, HOBt)

Caption: Synthetic workflow for the core scaffold and subsequent derivatization into SAR libraries.

Protocols for Antimicrobial Susceptibility Testing (AST)

Effective antimicrobial screening requires robust, reproducible, and standardized methods.[11] The following protocols are foundational for determining the antimicrobial potential of the synthesized pyrrole derivatives. The choice of test organisms should include representatives from both Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12] This method is quantitative and highly scalable for screening compound libraries.

Causality Behind Choices:

  • Broth Microdilution: Chosen over agar dilution for its higher throughput, lower compound requirement, and ease of automation.

  • Mueller-Hinton Broth (MHB): The standard medium for routine susceptibility testing of non-fastidious bacteria, ensuring comparability of results across different studies.[12]

  • Resazurin Dye: Used as a cell viability indicator. Viable, respiring cells reduce the blue dye to pink resorufin, providing a clear colorimetric endpoint that is less subjective than turbidity assessment by eye.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized pyrrole compounds in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 well-isolated colonies grown on an agar plate. Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in sterile MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into wells A1 through H11 of a 96-well microtiter plate.

    • Add an additional 50 µL of the compound stock solution (at 2x the highest desired final concentration) to wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

  • Controls (Self-Validation):

    • Column 11 (Growth Control): 50 µL MHB + 50 µL bacterial inoculum. This well should show robust growth.

    • Column 12 (Sterility Control): 100 µL sterile MHB. This well should remain clear.

    • A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, add 20 µL of Resazurin solution (0.015% w/v) to all wells and incubate for an additional 2-4 hours.

    • The MIC is the lowest compound concentration in a well that remains blue (no color change to pink), indicating inhibition of bacterial growth.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Perform MIC Test: Following the MIC determination (Protocol 3.1, before adding Resazurin), identify the MIC well and the wells with higher concentrations.

  • Subculture: Take a 10 µL aliquot from each of these wells and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_data Data Analysis start Synthesized Pyrrole Analog Library mic_screen Single-Point or MIC50 Screening start->mic_screen hit_id Hit Identification (Potency & Spectrum) mic_screen->hit_id Active Compounds sar SAR Analysis mic_screen->sar Inactive Compounds mic_full Full Broth Microdilution MIC Determination mbc MBC Determination mic_full->mbc Bacteriostatic vs. Bactericidal? mbc->sar hit_id->mic_full

Caption: A hierarchical workflow for antimicrobial screening and hit identification.

Structure-Activity Relationship (SAR) Analysis

SAR is an iterative process that links the chemical structure of compounds to their biological activity.[8][13] By systematically testing the libraries generated in Section 2, researchers can identify which chemical modifications enhance potency, broaden the spectrum of activity, or reduce toxicity.

Data Presentation: The results from the MIC screening should be tabulated to facilitate easy comparison and identification of trends.

Compound IDR Group (at N1-amino)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]
LEAD-001 -H64>128
SAR-001 -C(O)CH₃ (Acetyl)32>128
SAR-002 -C(O)Ph (Benzoyl)1664
SAR-003 -CH₂Ph (Benzyl)128>128
SAR-004 -C(O)CF₃ (Trifluoroacetyl)832

This is a hypothetical table for illustrative purposes.

Interpreting the Hypothetical Data:

  • Observation 1: Acylation of the N1-amino group (SAR-001, SAR-002, SAR-004) generally improves activity compared to the parent compound (LEAD-001), particularly against S. aureus.

  • Observation 2: Increasing the electron-withdrawing nature of the acyl group (Trifluoroacetyl in SAR-004) appears to significantly boost potency against both Gram-positive and Gram-negative bacteria.[3]

  • Observation 3: Simple alkylation (Benzyl in SAR-003) is detrimental to activity.

These insights guide the design of the next generation of analogs, creating a data-driven cycle of optimization.

G design Design (Hypothesize improvements) synthesis Synthesize (Create new analogs) design->synthesis test Test (MIC/MBC Assays) synthesis->test analyze Analyze (Generate SAR data) test->analyze analyze->design New Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR) in drug discovery.

Conclusion and Future Directions

This guide provides a comprehensive framework for utilizing this compound as a starting point for antimicrobial drug discovery. By following a logical progression from synthesis and derivatization to robust screening and data-driven SAR analysis, research teams can efficiently explore the potential of this chemical scaffold. Promising lead compounds identified through this workflow would subsequently advance to more complex studies, including mechanism of action elucidation, anti-biofilm activity assessment, and in vitro cytotoxicity profiling to ensure selectivity for microbial targets over host cells. The pyrrole scaffold continues to be a rich source of inspiration, and a systematic approach is key to unlocking its full therapeutic potential.[3][5]

References

  • Butu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link][3][4]

  • OIE (World Organisation for Animal Health). (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link][12]

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  • Bremner, J. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link][13]

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Application Notes and Protocols: A-Z Guide for In Vitro Anticancer Activity Screening of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, integral to numerous biologically active compounds.[1] In oncology, pyrrole-based compounds are a promising class of therapeutic agents, exhibiting a wide spectrum of anticancer activities.[1][2][3] These compounds can influence a variety of biological processes crucial to cancer development, including cell proliferation, apoptosis, and migration.[1][2] Their mechanism of action often involves the inhibition of key signaling pathways and enzymes that are dysregulated in cancer.[1][2]

This guide provides a comprehensive, tiered approach to the in vitro screening of novel pyrrole compounds, designed for researchers, scientists, and drug development professionals. We will progress from broad cytotoxicity assessments to detailed mechanistic studies, ensuring a thorough evaluation of each compound's anticancer potential.

Part 1: Initial Cytotoxicity Screening - The Gateway Assay

The initial step in evaluating any new compound is to determine its cytotoxic effect on cancer cells. This is a critical " go/no-go " decision point. The MTT assay is a widely adopted, cost-effective, and reliable colorimetric method for this purpose.[4][5]

Principle of the MTT Assay: This assay quantifies cell viability by measuring the metabolic activity of living cells.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[4][6]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours, allowing the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values
CompoundCancer Cell LineIC50 (µM)
Pyrrole AMCF-75.2
Pyrrole BMCF-715.8
Pyrrole CMCF-71.1
Doxorubicin (Control)MCF-70.5

Compounds with low IC50 values (e.g., Pyrrole C) are considered potent and should be prioritized for further investigation.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.

Workflow for Mechanistic Studies

A Initial Cytotoxicity Screening (MTT Assay) B Identify Potent Compounds (Low IC50) A->B C Mechanism of Action Studies B->C D Apoptosis Assays C->D Induces Apoptosis? E Cell Cycle Analysis C->E Causes Cell Cycle Arrest? F Annexin V/PI Staining D->F G Caspase Activity Assay D->G H Propidium Iodide Staining (Flow Cytometry) E->H I Western Blot for Cell Cycle Proteins E->I

Caption: Workflow for Investigating the Mechanism of Action.

Apoptosis Assays: Is the Compound Triggering Programmed Cell Death?

Apoptosis is a tightly regulated process essential for normal tissue homeostasis.[8] Its deregulation is a hallmark of cancer. We can investigate if the pyrrole compounds induce apoptosis through several key assays.

Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a cell membrane lipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late-stage apoptosis or necrosis.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the pyrrole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[10] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.[10]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Plate and treat cells in a 96-well plate as described for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and thus, apoptosis.

Cell Cycle Analysis: Does the Compound Halt Cell Division?

Cancer is characterized by uncontrolled cell proliferation, which arises from a disregulated cell cycle.[11] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases).[11]

Propidium Iodide (PI) Staining for DNA Content

Principle: Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the pyrrole compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12]

  • Staining: Treat the cells with RNase to prevent PI from binding to RNA, and then stain with a PI solution.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample.[13] By analyzing the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors), we can gain deeper insights into the mechanism of cell cycle arrest.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Part 3: Assessing Anti-Metastatic Potential

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Therefore, evaluating a compound's ability to inhibit cell migration and invasion is crucial.

Wound Healing (Scratch) Assay

Principle: This straightforward and cost-effective assay measures collective cell migration in vitro. A "wound" or "scratch" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the wound is monitored over time.[14]

Protocol: Wound Healing Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a multi-well plate.

  • Creating the Wound: Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.

  • Treatment: Replace the media with fresh media containing the pyrrole compound at a non-toxic concentration.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Transwell Migration and Invasion Assay

Principle: This assay, also known as the Boyden chamber assay, provides a more quantitative measure of cell migration and invasion.[15][16] Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). Migrating cells move through the pores to the lower side of the membrane. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and invade to migrate through.[15]

Protocol: Transwell Assay

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell membrane with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber.

  • Treatment: Add the pyrrole compound to the upper chamber.

  • Chemoattraction: Add media containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for a period that allows for cell migration/invasion (this varies depending on the cell type).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Staining and Quantification: Fix and stain the cells that have migrated to the lower surface of the membrane. Count the stained cells under a microscope.

Visualizing the Screening Cascade

cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Lead Compound Identification A Library of Novel Pyrrole Compounds B MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (PI Staining, Western Blot) C->E F Anti-Metastatic Assays (Wound Healing, Transwell) C->F G Comprehensive Mechanistic Studies D->G E->G F->G H Identification of Molecular Targets G->H I In Vivo Studies H->I

Caption: A Hierarchical Screening Strategy for Novel Anticancer Compounds.

Part 4: Investigating Molecular Targets and Signaling Pathways

To fully understand the anticancer activity of a lead pyrrole compound, it is essential to identify its molecular targets and the signaling pathways it modulates.

Western Blotting for Key Signaling Proteins

Principle: Many pyrrole derivatives exert their anticancer effects by targeting specific proteins in signaling pathways that are crucial for cancer cell growth and survival, such as the MAPK and PI3K/AKT pathways.[2][17] Western blotting can be used to assess the phosphorylation status (and therefore the activity) of key proteins in these pathways.[17]

Protocol: The Western blotting protocol is the same as described for cell cycle proteins, but with primary antibodies specific for total and phosphorylated forms of proteins like ERK, AKT, and other relevant kinases.

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Response Proliferation Survival Angiogenesis TF->Response Pyrrole Novel Pyrrole Compound Pyrrole->RAF Inhibition Pyrrole->PI3K Inhibition

Caption: Potential Inhibition of Pro-Survival Signaling Pathways by a Pyrrole Compound.

Conclusion

This comprehensive guide outlines a systematic and robust protocol for the in vitro screening of novel pyrrole compounds for anticancer activity. By following this tiered approach, researchers can efficiently identify promising lead candidates and gain a deep understanding of their mechanisms of action. This detailed evaluation is a critical step in the preclinical drug development pipeline, paving the way for future in vivo studies and potential clinical applications.

References

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  • Kandeel, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 5032. Retrieved from [Link]

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  • MDPI. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

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Application Notes and Protocols for the Polymerization of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate in Soft Actuator Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Soft Actuators with Functionalized Polypyrroles

Soft actuators, which mimic the silent, fluid movements of natural muscles, are at the forefront of robotics, biomedical devices, and smart materials.[1] Conducting polymers are a key class of materials for these actuators, as they can change their volume and shape in response to a low electrical stimulus.[2][3] This actuation is driven by the movement of ions in and out of the polymer film during electrochemical oxidation and reduction.[4]

Polypyrrole (PPy) is a particularly promising conducting polymer for soft actuators due to its high conductivity, environmental stability, and biocompatibility.[5][6] However, unsubstituted polypyrrole can be brittle and difficult to process. To overcome these limitations, researchers are increasingly turning to functionalized pyrrole monomers. By adding specific chemical groups to the pyrrole ring, we can tune the properties of the resulting polymer, such as its mechanical flexibility, processability, and even introduce new functionalities.[7]

This guide provides a detailed protocol for the synthesis and polymerization of a novel functionalized monomer, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate , and its application in the fabrication of a soft actuator. The presence of the 1-amino group is hypothesized to enhance the polymer's hydrophilicity and potentially offer a site for further chemical modification, while the diethyl dicarboxylate groups may improve solubility and processability.[6][8]

Part 1: Synthesis of this compound Monomer

The synthesis of this substituted pyrrole can be achieved through a modification of the Knorr pyrrole synthesis, a classic and versatile method for creating substituted pyrroles.[9][10] This process typically involves the condensation of an α-amino-ketone with a β-ketoester.

Proposed Synthetic Pathway

A plausible route involves the reaction of an appropriate α-amino-β-ketoester with a β-ketoester in the presence of an acid catalyst.

Experimental Protocol: Monomer Synthesis

Materials:

  • Ethyl 2-amino-3-oxobutanoate

  • Ethyl 2-methyl-3-oxobutanoate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate (1 equivalent) and ethyl 2-methyl-3-oxobutanoate (1 equivalent) in a 2:1 mixture of ethanol and glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Part 2: Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform, and conductive polymer films directly onto an electrode surface.[11][12] The properties of the resulting polymer film are highly dependent on the polymerization conditions.[4]

Workflow for Electrochemical Polymerization

cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization A Prepare Electrolyte Solution: Dissolve monomer and supporting electrolyte in solvent B Set up Electrochemical Cell: Working, counter, and reference electrodes A->B Cell Assembly C Apply Anodic Potential: Initiate oxidative polymerization at the working electrode B->C Initiate Polymerization D Monitor Polymer Growth: Observe color change and monitor current density C->D Film Formation E Rinse and Dry: Gently rinse the polymer-coated electrode with solvent D->E Process Film F Characterize Polymer Film: SEM, CV, etc. E->F Analysis

Caption: Workflow for electrochemical polymerization.

Experimental Protocol: Electrochemical Polymerization

Materials and Equipment:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Acetonitrile (solvent)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the monomer and a 0.1 M solution of LiClO₄ in acetonitrile. Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Polymerization: Perform electropolymerization by applying a constant potential (e.g., +0.8 to +1.2 V vs. Ag/AgCl) to the working electrode. The optimal potential should be determined via cyclic voltammetry. A dark, conductive polymer film will form on the ITO surface. The thickness of the film can be controlled by the duration of the polymerization and the charge passed.

  • Post-Polymerization Treatment: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.

ParameterRecommended Value/RangeRationale
Monomer Concentration0.1 MA sufficient concentration for film growth without causing precipitation.
Electrolyte0.1 M LiClO₄Provides the necessary conductivity and the perchlorate anions act as dopants for the growing polymer chain.
SolventAcetonitrileA common aprotic solvent for electrochemical polymerization of pyrroles.
Polymerization ModePotentiostatic (Constant V)Allows for controlled film growth.
Applied Potential+0.8 to +1.2 V vs. Ag/AgClShould be slightly above the monomer's oxidation potential to initiate polymerization without over-oxidation.
Polymerization Time60 - 600 secondsControls the thickness of the polymer film.

Part 3: Soft Actuator Fabrication (Bilayer)

A simple bilayer actuator can be fabricated by coating the synthesized polymer onto a flexible, conductive substrate.

Workflow for Bilayer Actuator Fabrication

A Prepare Flexible Substrate: e.g., Gold-coated polymer sheet B Electrochemical Polymerization: Deposit functionalized polypyrrole onto the substrate A->B Polymer Deposition C Cut to Shape: Cut the bilayer into desired actuator dimensions (e.g., a strip) B->C Device Shaping D Assemble for Testing: Place in an electrolyte bath with a counter electrode for actuation C->D Testing Setup

Caption: Workflow for bilayer actuator fabrication.

Experimental Protocol: Actuator Fabrication
  • Substrate Preparation: Use a flexible, conductive substrate such as a gold-coated Mylar sheet. This will serve as the working electrode.

  • Polymer Deposition: Follow the electrochemical polymerization protocol described in Part 2 to deposit a film of poly(this compound) onto the gold-coated Mylar.

  • Actuator Shaping: Carefully cut the polymer-coated Mylar into a rectangular strip (e.g., 2 cm x 0.5 cm).

  • Testing Assembly: The fabricated bilayer strip is now ready for testing.

Part 4: Characterization and Actuation Testing

Polymer Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film.

  • Cyclic Voltammetry (CV): To determine the redox behavior of the polymer film in an electrolyte solution.

Actuation Testing:

  • Setup: Immerse the bilayer actuator in an electrochemical cell containing an electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile) and a counter electrode.

  • Actuation: Apply a potential waveform (e.g., a square wave alternating between a reduction potential, e.g., -0.6 V, and an oxidation potential, e.g., +0.6 V) to the actuator.

  • Measurement: Record the displacement of the actuator's tip using a laser displacement sensor or by video analysis. The response time can also be measured.

Characterization/TestExpected Outcome/Data to Collect
SEM Images showing the surface morphology (e.g., granular, fibrous).
Cyclic Voltammetry Voltammogram showing the oxidation and reduction peaks of the polymer.
Actuation Displacement Measurement of the maximum bending angle or tip displacement in millimeters.
Response Time Time taken for the actuator to reach 90% of its maximum displacement after a potential step.
Force Generation Measurement of the force exerted by the actuator at a fixed position (blocked force).

Part 5: Causality and Scientific Insights

  • Role of the 1-Amino Group: The primary amine group on the pyrrole nitrogen is expected to increase the hydrophilicity of the polymer.[6] This could lead to a greater affinity for aqueous electrolytes and potentially faster ion transport, which is crucial for rapid actuation. This group also provides a reactive site for cross-linking or grafting other molecules to further tune the actuator's properties.

  • Influence of Diethyl Dicarboxylate Groups: These ester groups at the 2 and 4 positions are anticipated to enhance the solubility of the monomer and potentially the processability of the resulting polymer. They may also influence the packing of the polymer chains, affecting the mechanical properties of the actuator film.

  • Impact of the 3-Methyl Group: The methyl group at the 3-position can influence the electronic properties of the pyrrole ring, which in turn affects the oxidation potential of the monomer and the conductivity of the polymer.

  • Actuation Mechanism: The bending of the bilayer actuator is caused by the differential volume change between the polymer layer and the passive substrate. During oxidation, anions from the electrolyte enter the polymer film to balance the positive charge on the polymer backbone, causing it to swell and the actuator to bend. During reduction, the anions are expelled, and the polymer shrinks.[4]

References

  • Khan, A. A., et al. (2019). Polypyrrole nanoparticles-based soft actuator for artificial muscle applications. RSC advances, 9(71), 41331-41344. Available at: [Link]

  • Khan, A. A., et al. (2019). Polypyrrole nanoparticles-based soft actuator for artificial muscle applications. RSC advances, 9(71), 41331-41344. Available at: [Link]

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  • Mirfakhrai, T., et al. (2007). Development of polypyrrole-based electromechanical actuators. Journal of The Electrochemical Society, 154(10), P137. Available at: [Link]

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  • Amador, P., et al. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 389-392). Royal Society of Chemistry.
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  • Stanovnik, B., et al. (2003). A simple synthesis of 1-substituted diethyl pyrrole-3, 4-dicarboxylates. ARKIVOC: Online Journal of Organic Chemistry, 2003(12), 164-172. Available at: [Link]

  • O'Brien, A. G., & Gevorgyan, V. (2016). Recent advancements in pyrrole synthesis. Heterocycles, 93(1), 1-30. Available at: [Link]

  • Yang, J. H., & Choi, S. H. (2009). Electrochemical synthesis of the functionalized poly (pyrrole) conducting polymers. Bulletin of the Korean Chemical Society, 30(7), 1483-1486. Available at: [Link]

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Application Notes and Protocols for the Comprehensive Characterization of Polypyrrole-Based Copolymer Actuators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Conducting polymers, particularly those based on polypyrrole (PPy), are at the forefront of "artificial muscle" technology.[1] These materials function as electroactive polymer (EAP) actuators, undergoing reversible volume changes and generating mechanical force in response to low-voltage electrical stimulation.[2][3] The fundamental actuation mechanism is rooted in the electrochemical process of doping and dedoping, where ions from a surrounding electrolyte are inserted into or expelled from the polymer matrix, causing it to swell or contract.[4][5] The development of PPy-based copolymers allows for the fine-tuning of these properties, enhancing flexibility, durability, and specific actuation responses.

For researchers, scientists, and drug development professionals exploring applications from biomedical devices to soft robotics, a rigorous and multi-faceted characterization of these actuators is paramount. The performance of a PPy-copolymer actuator is not defined by a single metric but by a complex interplay of its electrochemical, mechanical, morphological, and thermal properties. This guide provides a structured approach to this characterization process, detailing the causality behind experimental choices and providing field-proven protocols to ensure data integrity and reproducibility.

Section 1: Foundational Analysis: Compositional and Structural Verification

Before evaluating performance, it is crucial to confirm the successful synthesis and chemical structure of the PPy-based copolymer. This foundational analysis ensures that the material under investigation is indeed the intended copolymer and provides a baseline for interpreting all subsequent data.

Spectroscopic Verification

Vibrational spectroscopy is a non-destructive and highly effective method for probing the molecular structure of the synthesized copolymer.

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is the primary technique for confirming the successful polymerization and incorporation of both monomer units into the copolymer chain. Specific vibrational modes corresponding to the PPy ring, the comonomer, and any dopant anions will be present in the spectrum. For instance, characteristic peaks for PPy include C-N and C-C ring stretching, as well as =C-H out-of-plane vibrations that indicate polymerization has occurred.[6][7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides insight into the electronic structure of the copolymer. The absorption bands, particularly the π-π* transition, are indicative of the polymer's conjugation length and redox state.[8] Shifts in these bands upon electrochemical switching (spectroelectrochemistry) can reveal the formation of polarons and bipolarons, the charge carriers responsible for conductivity.

  • Raman Spectroscopy: This is particularly powerful for assessing the doping level and quality of the polymer backbone. The relative intensities of specific Raman bands can be correlated to the ratio of polarons and bipolarons, which directly influences the material's conductivity and actuation efficiency.[9][10]

Protocol 1: FTIR Analysis of a PPy-Copolymer Film

Objective: To verify the chemical structure of a newly synthesized PPy-copolymer actuator film.

Materials & Equipment:

  • PPy-copolymer film sample (free-standing or on its synthesis substrate).

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Isopropanol and lint-free wipes.

  • Forceps.

Procedure:

  • Instrument Preparation: Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30-60 minutes).

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO2, H2O).

  • Sample Placement: Using forceps, carefully place the PPy-copolymer film sample onto the ATR crystal, ensuring complete and intimate contact over the crystal surface.

  • Apply Pressure: Engage the ATR pressure clamp to apply consistent force, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 64 scans in the mid-infrared range (4000–400 cm⁻¹) at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum (e.g., ATR correction, baseline correction).

    • Identify characteristic peaks for PPy (e.g., ~1550 cm⁻¹ for C-C/C=C stretching, ~1045 cm⁻¹ for =C-H in-plane vibrations).[6]

    • Identify peaks corresponding to the comonomer and the dopant anion used during synthesis.

    • Compare the obtained spectrum with literature values for PPy and the expected comonomer to confirm successful synthesis.[11]

Section 2: Electrochemical Behavior Analysis

The actuator's entire function is predicated on its electrochemical properties. Understanding the flow of charge and ions is fundamental to controlling and optimizing its mechanical output.

  • Cyclic Voltammetry (CV): This is the cornerstone of electrochemical analysis. A CV measurement reveals the potentials at which the polymer oxidizes (dopes) and reduces (dedopes).[12] The shape of the voltammogram provides information on the reversibility of the redox processes, while the integrated area under the curve is proportional to the charge capacity—a key factor determining the potential actuation strain.[13][14] Repeated cycling can also be used to assess the electrochemical stability of the actuator.

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides a more detailed view of the system's electrical properties. By applying a small AC potential over a range of frequencies, a complex impedance spectrum is generated. This data can be fitted to an equivalent circuit model to deconstruct the contributions of electrolyte resistance, polymer resistance, double-layer capacitance at the polymer-electrolyte interface, and the impedance related to ion diffusion within the polymer bulk.[3] This is critical for understanding the factors that limit the speed of actuation.

Diagram 1: Electrochemical Cell Setup

G cluster_cell Three-Electrode Beaker Cell WE Working Electrode (PPy-Copolymer Actuator) Electrolyte Electrolyte Solution (e.g., LiTFSI in PC) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt mesh, Graphite) Potentiostat Potentiostat / Galvanostat Potentiostat->WE WE Lead Potentiostat->RE RE Lead Potentiostat->CE CE Lead

Caption: Standard three-electrode cell for electrochemical analysis.

Protocol 2: Cyclic Voltammetry of a PPy-Copolymer Actuator

Objective: To determine the redox potentials, charge capacity, and electrochemical stability of the actuator film.

Materials & Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell (as diagrammed above).

  • PPy-copolymer film as the working electrode.

  • Reference electrode (e.g., Ag/AgCl in saturated KCl).

  • Counter electrode (e.g., platinum mesh or graphite rod with a large surface area).

  • Electrolyte solution identical to that used for actuation (e.g., 0.1 M LiTFSI in propylene carbonate).

  • Inert gas (Nitrogen or Argon) for de-aeration.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop. The counter electrode should be positioned to provide a uniform current distribution.

  • De-aeration: Bubble inert gas through the electrolyte for 15-20 minutes to remove dissolved oxygen, which can cause parasitic reactions. Maintain a gentle inert atmosphere over the solution during the experiment.

  • Open Circuit Potential (OCP): Connect the electrodes to the potentiostat and measure the OCP for a few minutes until it stabilizes. This is the equilibrium potential of the system.

  • CV Program Setup:

    • Set the potential window based on the expected redox activity of PPy, avoiding over-oxidation or over-reduction (e.g., +0.8 V to -0.8 V vs. Ag/AgCl).[2]

    • Choose a scan rate (e.g., 50 mV/s). Slower scan rates allow for more complete ion diffusion, while faster rates probe kinetic limitations.

    • Set the number of cycles (e.g., 3-5 cycles to check for initial stability, or hundreds of cycles for long-term stability tests).

  • Run Experiment: Start the CV scan. The potentiostat will sweep the potential and record the resulting current.

  • Data Analysis:

    • Plot current vs. potential. Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • Integrate the area of the anodic or cathodic wave to calculate the total charge (Q) passed during the process.

    • Observe changes in the CV shape and charge capacity over multiple cycles. A decrease in charge capacity indicates degradation.

Section 3: Electro-chemo-mechanical (ECMD) Performance

This is the ultimate test of an actuator, directly quantifying its mechanical output in response to an electrical stimulus. The choice of ECMD technique depends on the intended application: generating movement against a load (isotonic) or generating force (isometric).

  • Isotonic (Constant Stress) Measurement: The actuator is subjected to a constant tensile load (stress), and its change in length (strain) is measured as the potential is cycled. This method is crucial for determining key performance indicators (KPIs) such as maximum strain, strain rate, and electrochemical creep (the irreversible elongation of the material over many cycles).[15][16]

  • Isometric (Constant Strain) Measurement: The actuator's length is held constant, and the force (stress) it generates is measured as the potential is cycled. This is vital for applications requiring force generation without significant displacement, such as clamps or valves.[4][5]

Table 1: Typical Performance Metrics for PPy-Based Actuators
MetricTypical RangeSignificance
Max Isotonic Strain (ε) 1% - 12%[17]The maximum reversible change in length under load.
Max Isometric Stress (σ) 3 - 5 MPa[18]The maximum force per unit area the actuator can generate.
Strain Rate (ν) 0.1% - 1.0% s⁻¹The speed of actuation, critical for dynamic applications.
Electrochemical Creep < 2% after 1000 cycles[15][18]A measure of long-term dimensional stability and durability.
Work Capacity 10 - 50 kJ m⁻³The mechanical energy output per unit volume per cycle.
Efficiency (Electrical-to-Mechanical) 1% - 3%The ratio of mechanical work output to electrical energy input.
Diagram 2: ECMD Characterization Workflow

G A Sample Preparation (Cut film to standard dimensions) B Mount Sample in ECMD Setup (e.g., DMA with electrochemical cell) A->B C Apply Pre-load (e.g., 1 MPa for isotonic test) B->C D Equilibrate in Electrolyte C->D E Run ECMD Protocol (Apply potential waveform, e.g., square wave) D->E F Data Acquisition (Record Length/Force, Current, Potential vs. Time) E->F G Data Analysis F->G H Calculate KPIs: - Strain (%) - Stress (MPa) - Strain Rate (%/s) - Creep (%) G->H

Caption: Workflow for electro-chemo-mechanical (ECMD) testing.

Protocol 3: Isotonic Strain Measurement

Objective: To quantify the strain, strain rate, and creep of a PPy-copolymer actuator under a constant load.

Materials & Equipment:

  • Dynamic Mechanical Analyzer (DMA) or a dedicated tensile tester equipped with a submersion clamp and electrochemical cell.[19]

  • Potentiostat/Galvanostat synchronized with the mechanical tester.

  • Rectangular strips of the PPy-copolymer film of known dimensions (length, width, thickness).

  • The same three-electrode cell setup and electrolyte as used in Protocol 2.

Procedure:

  • Sample Measurement: Precisely measure the dimensions of the actuator strip to calculate cross-sectional area and initial length (L₀).

  • Mounting: Mount the sample in the tensile grips of the ECMD setup. Ensure it is submerged in the electrolyte, and the reference and counter electrodes are properly positioned.

  • Pre-loading: Apply a constant tensile force to the sample corresponding to the desired stress (e.g., 1 MPa). Allow the sample to equilibrate under this load until the length stabilizes.

  • Electrochemical Program: Set the potentiostat to apply a potential waveform. A square wave potential step (e.g., between +0.65 V and -0.6 V) is often used to elicit the maximum actuation response.[15]

  • Synchronous Measurement: Start the mechanical and electrochemical measurements simultaneously. The instrument will record the sample's length (L(t)), applied force, potential, and current as a function of time.

  • Cycling: Run the protocol for a sufficient number of cycles to assess both the initial performance and the long-term creep (e.g., 100-1000 cycles).

  • Data Analysis:

    • Strain (ε): Calculate the strain at any time t as ε(t) = [(L(t) - L₀) / L₀] * 100%.

    • Strain Rate: Calculate the average strain rate by finding the slope of the strain vs. time curve during the expansion or contraction phase.

    • Creep: Plot the length of the actuator at the end of each cycle (e.g., at the end of the reduction step). The gradual, non-reversible increase in this length over many cycles is the electrochemical creep.[18]

Section 4: Morphological and Structural Analysis

The physical structure of the copolymer film on both the macro and micro scale governs ion transport kinetics and mechanical integrity, thereby directly influencing actuator performance.

  • Scanning Electron Microscopy (SEM): SEM is indispensable for visualizing the surface morphology of the actuator. It can reveal the characteristic "cauliflower" or globular structure of PPy, the uniformity of the film, the presence of cracks or defects, and the overall porosity.[20][21] Cross-sectional SEM can be used to measure film thickness accurately.

  • Atomic Force Microscopy (AFM): AFM provides higher-resolution topographical information, allowing for the quantification of surface roughness at the nanoscale. Advanced AFM techniques can even be performed in situ in an electrolyte to observe morphological changes in real-time during electrochemical cycling.[22][23]

Protocol 4: SEM Imaging of a PPy-Copolymer Actuator

Objective: To visualize the surface morphology and cross-section of the actuator film.

Materials & Equipment:

  • Scanning Electron Microscope (SEM).

  • Sputter coater (for non-conductive samples in the reduced state).

  • SEM sample stubs and double-sided carbon tape.

  • Forceps.

  • For cross-section: Liquid nitrogen and a scalpel.

Procedure:

  • Sample Preparation:

    • Surface Imaging: Cut a small piece (e.g., 5x5 mm) of the PPy-copolymer film.

    • Cross-Section Imaging: To get a clean break, freeze a larger piece of the film in liquid nitrogen for ~30 seconds to make it brittle, then immediately fracture it with a sharp scalpel. This "cryo-fracturing" prevents smearing.

  • Mounting: Securely mount the sample piece(s) onto an SEM stub using double-sided carbon tape. For cross-sectional analysis, mount the sample vertically to view the fractured edge.

  • Sputter Coating (If Necessary): PPy is conductive in its oxidized (doped) state but can be poorly conductive in its fully reduced state. If imaging the reduced state or if charging occurs, apply a thin (5-10 nm) conductive coating of gold or platinum using a sputter coater to prevent electron beam charging artifacts.

  • Imaging:

    • Load the stub into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and adjust magnification to observe the desired features.

    • Capture images of the surface morphology and, if prepared, the cross-section to assess film thickness and internal structure.

Section 5: Thermal and Mechanical Stability

Understanding an actuator's response to temperature and its intrinsic mechanical properties is crucial for defining its operational limits and ensuring reliability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24] This analysis determines the thermal stability of the copolymer, identifying the onset temperature of degradation and the loss of dopants or solvent.[25][26]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), which is critical as the mechanical properties of the polymer change significantly around this temperature.[27]

  • Dynamic Mechanical Analysis (DMA): In addition to ECMD, DMA can be used in a purely mechanical sense to characterize the viscoelastic properties of the material (storage modulus, loss modulus, and tan delta) as a function of temperature or frequency.[4] This provides deep insight into the material's stiffness, damping capabilities, and mechanical state.

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Application Notes and Protocols: Synthesis and Evaluation of Pyrrole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The pyrrole ring is a privileged heterocyclic motif that has become a cornerstone in the design of potent and selective kinase inhibitors.[2][3] Its five-membered aromatic structure provides a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various kinases.[4] A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole core, which has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][5]

This comprehensive guide provides a detailed overview of the synthesis of pyrrole derivatives as potential kinase inhibitors, complete with experimental protocols for their synthesis, purification, characterization, and biological evaluation.

Synthetic Strategies for Pyrrole-Based Kinase Inhibitors

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable access to this important scaffold.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Pyrrole Syntheses
  • Paal-Knorr Synthesis: This is one of the most straightforward methods for synthesizing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7]

  • Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield highly substituted pyrroles.[8][9] This method is particularly useful for creating pyrroles with a high degree of substitution.[9] An efficient solid-phase adaptation of the Hantzsch synthesis has also been developed, allowing for the generation of pyrrole libraries.[10]

  • Van Leusen Pyrrole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon in a [3+2] cycloaddition reaction with an electron-deficient alkene (Michael acceptor).[11][12] This reaction is known for its operational simplicity and broad substrate scope.[11][12]

Modern Synthetic Approaches

In addition to these classical methods, modern organic synthesis has provided a wealth of new strategies for constructing the pyrrole ring with high efficiency and diversity.

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials.[13][14] Several MCRs have been developed for the synthesis of highly functionalized pyrroles, offering a rapid and diversity-oriented approach to building libraries of potential kinase inhibitors.[13][15][16]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including substituted pyrroles. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of pyrrole derivatives that would be difficult to access through classical methods.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, characterization, and biological evaluation of a representative pyrrole-based kinase inhibitor.

Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and is found in numerous clinically approved kinase inhibitors.[4][17] This protocol describes a three-step synthesis of a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, a class of compounds that has shown promising activity against multiple kinases.[18]

Workflow for the Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

A Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide A->B Nucleophilic Aromatic Substitution C Step 3: Synthesis of Final Product (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide B->C Condensation D Purification by Column Chromatography C->D Crude Product E Characterization (NMR, MS) D->E Purified Product A Prepare serial dilutions of the pyrrole derivative (inhibitor) B Add kinase and inhibitor to 96-well plate A->B C Initiate kinase reaction by adding substrate and ATP B->C D Incubate at 30°C C->D E Stop reaction and measure remaining ATP using a luminescence-based reagent D->E F Measure luminescence E->F G Calculate IC₅₀ value F->G

Sources

Application Note: Strategic Functionalization of the Amino Group on Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the exocyclic amino group on Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. This versatile N-aminopyrrole serves as a valuable scaffold in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents.[1] This guide moves beyond simple procedural lists to explain the underlying principles and rationale for key strategic transformations, including N-acylation, N-sulfonylation, N-arylation, and diazotization-mediated reactions. Detailed, field-tested protocols are provided for each method, aimed at researchers, chemists, and drug development professionals seeking to leverage this platform for analog synthesis and library generation.

Introduction: The N-Aminopyrrole Scaffold

This compound is a highly functionalized heterocyclic compound. The presence of an exocyclic N-amino group, akin to a substituted hydrazine, provides a unique and highly reactive handle for synthetic diversification, distinct from the chemistry of the pyrrole ring itself. While the pyrrole core is electron-rich, the two electron-withdrawing ethyl ester groups modulate its reactivity, making the N-amino group the primary site for nucleophilic attack.[2]

The strategic functionalization of this amino group allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties. This application note details robust methodologies to achieve this, focusing on reactions that are both high-yielding and broadly applicable.

N-Acylation and N-Sulfonylation: Building Amide and Sulfonamide Linkages

The nucleophilicity of the N-amino group allows for straightforward reaction with electrophilic acyl and sulfonyl sources to form stable N-N amide and sulfonamide bonds. This is a fundamental transformation for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]

Scientific Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of the N-amino group attacks the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Protocol 2.2.1: General Procedure for N-Acylation

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) or pyridine (2.0 eq.). If using pyridine, it can also serve as the solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq.) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization.

Protocol 2.2.2: General Procedure for N-Sulfonylation This protocol is analogous to acylation. Substitute the acyl chloride with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.). The reaction may require slightly longer reaction times or gentle heating to proceed to completion.

Data & Characterization
ReagentBaseSolventTemp (°C)Time (h)Typical Yield
Benzoyl ChlorideTriethylamineDCM0 to RT4>90%
Acetyl ChlorideTriethylamineDCM0 to RT2>95%
p-Toluenesulfonyl ChloridePyridinePyridineRT12~85%
Methanesulfonyl ChlorideTriethylamineTHF0 to RT6~90%
Table 1: Representative Conditions for Acylation and Sulfonylation.

Expert Insight: The choice of base and solvent is critical. Pyridine can act as both a nucleophilic catalyst and an acid scavenger, making it highly effective, especially for less reactive sulfonyl chlorides. For sensitive substrates, using a non-nucleophilic base like triethylamine in an inert solvent like DCM is preferred to avoid side reactions.

Confirmation: Successful functionalization is confirmed by:

  • ¹H NMR: Disappearance of the broad NH₂ singlet and appearance of a new NH singlet at a downfield shift (typically δ 8-10 ppm).

  • IR Spectroscopy: Appearance of a strong amide C=O stretch (~1680 cm⁻¹) or S=O stretches (~1350 and 1160 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the derivatized product.

N-Arylation via Ullmann Condensation

Creating a direct bond between the pyrrole's amino group and an aromatic ring requires more forcing conditions, typically achieved through copper-catalyzed cross-coupling. The Ullmann condensation is a powerful, albeit classical, method for this transformation.[4][5] Modern protocols have improved its scope and reliability through the use of ligands.[6][7]

Scientific Principle

The Ullmann N-arylation involves the coupling of an amine with an aryl halide, catalyzed by a copper(I) species. The currently accepted mechanism involves the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to form a transient Cu(III) species. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.[6] The use of ligands, such as diamines or amino acids, stabilizes the copper intermediates and accelerates the catalytic cycle, allowing for lower reaction temperatures.

ullmann_workflow start Starting Materials: - Aminopyrrole - Aryl Halide (Ar-X) - Cu(I) Catalyst (e.g., CuI) - Ligand (e.g., L-Proline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) reaction Reaction Setup: - Combine reagents in flask - Purge with Argon - Heat (e.g., 90-120 °C) - Stir for 12-24h start->reaction 1. Assembly workup Aqueous Work-up: - Cool to RT - Dilute with H₂O - Extract with EtOAc - Wash with brine reaction->workup 2. Quenching purify Purification: - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography workup->purify 3. Isolation product Final Product: N-Aryl Aminopyrrole purify->product 4. Characterization

Figure 1: General workflow for a ligand-assisted Ullmann N-arylation reaction.

Experimental Protocol

Protocol 3.2.1: Ligand-Promoted Ullmann N-Arylation

  • Setup: To an oven-dried Schlenk tube, add CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Reagents: Add this compound (1.0 eq.) and the desired aryl iodide or bromide (1.2 eq.).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum/argon backfill.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Expert Insight: Aryl iodides are significantly more reactive than aryl bromides in this coupling.[4] For less reactive aryl chlorides, a more active catalyst system, such as one employing a phenanthroline-based ligand, may be necessary. The choice of base is also crucial; Cs₂CO₃ is often more effective than K₂CO₃ but is also more expensive.

Diazotization and Dediazoniation: Accessing Diverse Functionalities

The transformation of the N-amino group into a diazonium salt is one of the most powerful strategies in aromatic chemistry, unlocking a host of subsequent reactions. This intermediate is highly reactive and serves as a gateway to replace the original amino functionality with halides, or to achieve complete deamination.

Scientific Principle

In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which in turn forms the nitrosonium ion (NO⁺).[8] This potent electrophile is attacked by the N-amino group to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the N-diazonium salt.[9] This salt is typically unstable and prone to explosive decomposition if isolated.[10] Therefore, it is always generated in situ at low temperatures (0-5 °C) and used immediately. The diazonium moiety (-N₂⁺) is an exceptional leaving group, readily displaced by various nucleophiles with the liberation of nitrogen gas.

diazonium_hub aminopyrrole Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) aminopyrrole->diazotization diazonium In Situ Diazonium Intermediate [Pyrrole-N₂]⁺Cl⁻ diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl or CuBr) diazonium->sandmeyer Substitution deamination Deamination (H₃PO₂) diazonium->deamination Reduction halopyrrole 1-Halo-3-methyl-1H-pyrrole Derivative sandmeyer->halopyrrole nh_pyrrole NH-Pyrrole Derivative (Deaminated Product) deamination->nh_pyrrole

Figure 2: The N-diazonium salt as a central intermediate for divergent synthesis.

Experimental Protocols

Protocol 4.2.1: Diazotization and Sandmeyer Halogenation

  • Diazotization: Dissolve this compound (1.0 eq.) in concentrated HCl (for chlorination) or 48% HBr (for bromination) at 0 °C.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0 °C. A positive test with starch-iodide paper should indicate a slight excess of nitrous acid.[11]

  • Catalyst Preparation: In a separate flask, dissolve CuCl or CuBr (1.2 eq.) in the corresponding concentrated acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution. Vigorous evolution of N₂ gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up & Purification: Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over MgSO₄, and concentrate. Purify by column chromatography.

Protocol 4.2.2: Reductive Deamination (N-N Bond Cleavage)

  • Diazotization: Prepare the diazonium salt solution as described in step 1 and 2 of Protocol 4.2.1 using HCl.

  • Reduction: In a separate flask, cool 50% hypophosphorous acid (H₃PO₂) (5-10 eq.) to 0 °C.

  • Addition: Slowly add the cold diazonium solution to the stirred H₃PO₂.

  • Reaction: Keep the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up & Purification: Neutralize the mixture carefully with a saturated NaHCO₃ solution and extract with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the resulting NH-pyrrole by column chromatography. This method effectively achieves cleavage of the N-N bond.[12]

Mandatory Safety Precautions

  • General Reagents: Handle all chemicals, especially corrosive acyl halides, sulfonyl chlorides, and strong acids, inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Diazonium Salts: CRITICAL HAZARD. Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state.[10] NEVER attempt to isolate the diazonium salt intermediate. All diazotization reactions must be performed at low temperatures (0-5 °C) and the resulting solution should be used immediately in the subsequent step.

Conclusion

The N-amino group of this compound is a highly versatile functional handle. The methodologies detailed in this application note—acylation, sulfonylation, Ullmann arylation, and diazotization—provide a robust toolkit for chemists to generate a diverse range of analogs. These transformations are foundational for constructing libraries of novel compounds for screening in drug discovery and materials science, allowing for systematic exploration of the chemical space around this privileged pyrrole core.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 427878-69-1) via recrystallization.[1][2] The methodologies and principles discussed are tailored for researchers in organic synthesis and drug development to help overcome common challenges and ensure high purity of the final product.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental hurdles you may encounter.

Question 1: My purified pyrrole is discolored (e.g., yellow, brown, or reddish). What causes this and how can I obtain a colorless product?

Answer: Discoloration in pyrrole derivatives is a common issue, often stemming from the inherent instability of the pyrrole ring, which is susceptible to oxidation and polymerization upon exposure to air, light, and residual acid from the synthesis.[3][4] This degradation can lead to the formation of highly conjugated, colored byproducts.

Causality & Solution:

  • Oxidation/Polymerization: The electron-rich nature of the pyrrole ring makes it prone to oxidation. This process can be accelerated by light and heat.

  • Residual Acid: Trace amounts of acid from the synthetic workup can catalyze polymerization reactions.

Recommended Actions:

  • Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount (typically 1-2% by weight) of activated charcoal. Heat the mixture gently for 5-10 minutes. The charcoal will adsorb many of the colored, polymeric impurities.[3] Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool. Be aware that this may slightly reduce your overall yield.

  • Inert Atmosphere: When handling the compound, especially during heating and dissolution, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Acid Scavenging: Ensure the crude product is free of acid before purification. During the initial workup, wash the organic extract with a mild base like a saturated sodium bicarbonate solution to neutralize any residual acid.[3]

  • Storage: Store the final, purified product in amber vials at low temperatures to protect it from light and slow down potential degradation over time.[3]

Question 2: My compound separated as an oil instead of forming crystals ("oiling out"). What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice.[3] This is often caused by the solution being too concentrated (highly supersaturated) or cooling too rapidly.

Causality & Solution:

  • High Supersaturation: If the solution is too concentrated, the compound may precipitate out of solution too quickly at a temperature where it is still molten.

  • Rapid Cooling: Placing the hot solution directly into an ice bath can induce rapid precipitation, preventing the orderly arrangement of molecules into a crystal lattice.

  • Impurities: Significant amounts of impurities can depress the melting point of the mixture, making oiling out more likely.

Recommended Actions:

  • Re-heat and Dilute: If oiling occurs, re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution.[3][5]

  • Slow Cooling: Allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask with a cloth or paper towels can further slow the cooling rate.[3] Do not move the solution to an ice bath until it has reached room temperature and crystal formation has begun.

  • Scratching: Induce crystallization by gently scratching the inside surface of the flask at the air-solvent interface with a glass rod.[6][7] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If available, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[6][7]

  • Change Solvents: The chosen solvent system may be inappropriate. The compound might be too soluble. Consider a solvent in which the compound is less soluble or use a two-solvent system.[3]

Question 3: My final yield is very low. What are the most common causes of product loss during recrystallization?

Answer: A low recovery is a frequent issue in recrystallization and can usually be attributed to a few key procedural steps.

Causality & Solution:

  • Using Too Much Solvent: The most common error is adding an excessive amount of hot solvent to dissolve the crude product.[6][7] Since the compound has some solubility even in the cold solvent, using more than the minimum required amount will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (e.g., to remove charcoal or insoluble impurities), product will be lost.

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave more product dissolved in the solvent.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not adequately chilled, will dissolve some of the product.[6]

Recommended Actions:

  • Use the Minimum Hot Solvent: Add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves.[6]

  • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Concentrate the Filtrate: If you suspect too much solvent was used, you can carefully evaporate a portion of the solvent and attempt the cooling and crystallization process again.[5][7]

  • Chill Thoroughly: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Use Ice-Cold Rinsing Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[6]

Question 4: No crystals are forming, even after the solution has cooled in an ice bath. How can I get my product to crystallize?

Answer: The failure of crystals to form from a cooled solution is typically due to either insufficient concentration or supersaturation, a state where the solution holds more dissolved solute than it theoretically should.[7]

Recommended Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask. This creates rough surfaces that can act as nucleation points.[6][7]

    • Seed Crystals: Add a very small crystal of the pure compound. This provides a template for further crystal growth.[6][7]

  • Increase Concentration: If induction methods fail, it is likely too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[5][7] Allow the more concentrated solution to cool again.

  • Add an Anti-Solvent: If the compound is highly soluble in the chosen solvent, you can carefully add a second solvent (an "anti-solvent") in which the compound is insoluble. Add the anti-solvent dropwise to the stirred solution at room temperature until it remains persistently cloudy (the cloud point), then add a few drops of the first solvent to clarify. Slow cooling should now yield crystals.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting Loop cluster_crystal Crystallization crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve oiling Compound Oils Out? dissolve->oiling reheat Re-heat, Add More Solvent, Cool Slowly oiling->reheat Yes cool Cool Slowly to RT, then Ice Bath oiling->cool No reheat->cool no_xtal No Crystals Form? cool->no_xtal induce Induce Crystallization (Scratch / Seed) no_xtal->induce Yes collect Collect Crystals (Vacuum Filtration) no_xtal->collect No induce->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow from crude solid to pure product, including key troubleshooting decision points.

Frequently Asked Questions (FAQs)

Question 1: What is a good starting solvent system for recrystallizing this compound?

Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given that the target molecule contains polar amino and ester functional groups, polar solvents are a good starting point.

Solvent SystemTypeRationale & CommentsReference
Ethanol (85-95%) Single SolventEthanol is a common and effective solvent for many pyrrole derivatives. An 85% ethanol/water mixture was successful for a similar compound.[8]
Isopropanol Single SolventSimilar to ethanol, but its lower volatility can be advantageous for slower crystal growth.General Knowledge
Ethyl Acetate / Hexanes Binary SystemDissolve in minimal hot ethyl acetate (good solvent). Add hexanes (anti-solvent) dropwise until cloudy, then re-heat to clarify and cool slowly. This is a versatile system for moderately polar compounds.[9]
Dichloromethane / Heptane Binary SystemA similar system was used for washing a related aminopyrrole. Dissolve in DCM and add heptane as the anti-solvent. Be cautious with the low boiling point of DCM.[10],[11]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most suitable system before committing the bulk of your material.[6]

Question 2: Can you provide a general step-by-step protocol for single-solvent recrystallization?

Answer: Certainly. This protocol is based on established laboratory techniques.[6][8]

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue adding the hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess.

  • Cooling (Step 1): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Cooling (Step 2): Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[8]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Question 3: What are the key stability concerns for this compound during purification?

Answer: The primary stability concerns for this compound are related to the N-amino and pyrrole functionalities.

  • Oxidative Darkening: As previously mentioned, pyrroles can darken on exposure to air.[4] Minimizing heating times and using an inert atmosphere if possible is beneficial.

  • Acid Sensitivity: The pyrrole ring and the amino group can be sensitive to strong acids, potentially leading to decomposition or polymerization. Ensure all acidic residues are removed during the initial workup.[3]

  • Thermal Stability: While stable under typical recrystallization conditions, prolonged heating at high temperatures should be avoided to prevent degradation.[4] Prepare solutions for recrystallization immediately before use rather than letting them sit at high temperatures for extended periods.

By carefully selecting the solvent system and controlling the experimental conditions, particularly the rate of cooling, high-purity this compound can be reliably obtained.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • BenchChem. (n.d.). This compound.
  • (2020). Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • BenchChem. (n.d.). Instability issues of pyrrole aldehydes and their handling.
  • (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 97.
  • Al-Zaydi, K. M. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates.
  • Chemical Synthesis Database. (n.d.). diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate.
  • PubChem. (n.d.). Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate.
  • MolCore. (n.d.). Cas 427878-69-1, this compound.
  • (n.d.). Organic Syntheses Procedure.
  • MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.

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Paal-Knorr Pyrrole Synthesis: A Technical Support Guide for Overcoming Low Amine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges with the Paal-Knorr pyrrole synthesis, specifically concerning the low reactivity of certain amines. We will delve into the mechanistic underpinnings of these challenges and provide actionable, field-tested troubleshooting strategies and detailed experimental protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My primary amine is not reacting with the 1,4-dicarbonyl compound. What are the likely causes?

Low or no reactivity in the Paal-Knorr synthesis, even with seemingly simple primary amines, can often be attributed to a few key factors:

  • Reduced Amine Nucleophilicity: The foundational step of the Paal-Knorr synthesis is the nucleophilic attack of the amine on a carbonyl carbon.[1] If the amine possesses electron-withdrawing groups, its nucleophilicity is diminished, slowing down this crucial initial step.[2] This is a particularly common issue with aniline derivatives.

  • Steric Hindrance: Bulky groups on either the amine or the 1,4-dicarbonyl compound can sterically hinder the approach of the reactants, thereby increasing the activation energy of the reaction.[3]

  • Suboptimal pH Conditions: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled. Excessively acidic conditions (pH < 3) can lead to the preferential formation of furan byproducts.[4][5] Conversely, if the conditions are not sufficiently acidic, the carbonyl group will not be adequately activated.

  • Reversibility of Intermediates: The initial intermediates, such as the hemiaminal, are formed reversibly.[6] If the subsequent cyclization and dehydration steps are not favorable, the reaction can stall.

Q2: I'm working with a weakly basic aniline. What specific adjustments should I consider to improve my yield?

Weakly basic amines, such as anilines with electron-withdrawing substituents, require more tailored conditions to overcome their inherent low nucleophilicity.[2][7]

  • Catalyst Selection: While Brønsted acids like acetic acid or p-toluenesulfonic acid (pTSA) are standard, they may not be optimal.[7] For weakly nucleophilic amines, Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be more effective.[1][8] These catalysts function by coordinating to the carbonyl oxygen, enhancing its electrophilicity without excessively protonating the weakly basic amine.

  • Temperature and Reaction Time: Higher temperatures are generally necessary to provide the requisite activation energy.[2] Microwave-assisted synthesis has emerged as a highly effective technique for dramatically reducing reaction times, often from many hours to mere minutes, and improving yields.[9][10]

  • Water Removal: The Paal-Knorr synthesis involves the elimination of two equivalents of water.[7] Actively removing water from the reaction mixture, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium toward product formation.

In-Depth Troubleshooting Guides

Issue 1: Low Reactivity with Aliphatic Amines

While generally more nucleophilic than their aromatic counterparts, aliphatic amines can still present challenges. If you are experiencing low yields, a systematic review of your reaction parameters is in order.

Underlying Mechanism: The reaction proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole.[6][11] The rate-determining step is often the cyclization of the hemiaminal intermediate.[6][7]

Troubleshooting Workflow:

G start Start: Low Yield with Aliphatic Amine check_purity Verify Purity of Amine and 1,4-Dicarbonyl Compound start->check_purity conditions Review Reaction Conditions check_purity->conditions catalyst Is an acid catalyst present? conditions->catalyst add_catalyst Add a mild acid catalyst (e.g., Acetic Acid, pTSA) catalyst->add_catalyst No water_removal Is water being actively removed? catalyst->water_removal Yes add_catalyst->water_removal dean_stark Implement a Dean-Stark trap or use a drying agent water_removal->dean_stark No temp_time Are temperature and time sufficient? water_removal->temp_time Yes dean_stark->temp_time increase_conditions Increase temperature/time or switch to microwave heating temp_time->increase_conditions No success Reaction Optimized temp_time->success Yes increase_conditions->success

Caption: Troubleshooting workflow for low reactivity of aliphatic amines.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is particularly effective for accelerating reactions with less reactive amines.[12][13]

  • Preparation: In a microwave-safe process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 equiv), the primary amine (1.1–1.5 equiv), and a suitable solvent (e.g., ethanol or toluene).[13]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 equiv).[12]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Set the target temperature to 150 °C and the hold time to 15-60 minutes.[12][13] The instrument will modulate the power to maintain the set temperature.

  • Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Issue 2: Overcoming the Low Nucleophilicity of Aromatic Amines

Aromatic amines are inherently less reactive due to the delocalization of the nitrogen lone pair into the aromatic system, which reduces their basicity and nucleophilicity.[7] This necessitates more forcing conditions or specialized catalysts.

The Chemical Rationale: The decreased nucleophilicity of the aniline raises the activation energy for the initial formation of the hemiaminal. To overcome this, one must either increase the reaction temperature or employ a more effective catalyst to enhance the electrophilicity of the carbonyl carbons.[2][3]

Table 1: Comparison of Catalytic Systems for Reactions with Weakly Nucleophilic Amines

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., pTSA, Acetic Acid)Reflux in toluene or acetic acidInexpensive and readily available.[7]Can require long reaction times and high temperatures; may not be effective for highly deactivated amines.[11]
Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂)Room temperature to moderate heatingOften milder conditions, can be more effective than Brønsted acids for deactivated substrates.[1][8]Higher cost of some catalysts.
Heterogeneous Catalysts (e.g., Montmorillonite K-10 clay, Silica Sulfuric Acid)Solvent-free, heating or microwaveEnvironmentally friendly ("green"), easy catalyst removal via filtration, can be reused.[7][14][15]May require optimization of catalyst loading.
Microwave-Assisted (with acid catalyst)120-160 °C, 5-30 minDramatically reduced reaction times, often improved yields.[10][13]Requires specialized microwave reactor equipment.

Advanced Strategies for Intractable Cases

Solvent-Free Synthesis Using Montmorillonite K-10 Clay

For particularly challenging substrates, or for developing more environmentally benign protocols, a solvent-free approach using a solid acid catalyst like Montmorillonite K-10 is an excellent option.[16][17][18]

Why It Is Effective: Montmorillonite K-10 is an acidic clay that provides a large surface area with both Brønsted and Lewis acid sites.[15] This heterogeneous catalyst facilitates the reaction, often under solvent-free conditions, and simplifies the work-up, as the catalyst is easily removed by filtration.[18]

Experimental Protocol: Solvent-Free Montmorillonite K-10 Catalysis

  • Preparation: In a flask, thoroughly mix the 1,4-dicarbonyl compound (1.0 equiv), the amine (1.0-1.2 equiv), and Montmorillonite K-10 (e.g., 20% by weight relative to the dicarbonyl compound).

  • Reaction: Heat the solid mixture with stirring (e.g., 80-120 °C) or irradiate in a microwave reactor for a short period (e.g., 5-15 minutes).[16][17]

  • Work-up: After cooling, add a suitable organic solvent (e.g., ethyl acetate) to the solid residue and stir.

  • Purification: Remove the Montmorillonite K-10 catalyst by filtration, wash the clay with additional solvent, and then concentrate the combined filtrates under reduced pressure. The resulting crude product can be purified by standard methods.

This approach not only addresses reactivity issues but also aligns with the principles of green chemistry by minimizing solvent waste.[19][20]

References

  • Aghapoor, K., et al. (2021). Solvent-free Paal-Knorr pyrrole synthesis by applying microwave irradiation and an organocatalyst. Pharmacia, 68(3), 633-640. Available from: [Link]

  • Chen, J., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 2017-2020. Available from: [Link]

  • Duan, F-J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 713-716. Available from: [Link]

  • Fernandes, D. M., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 501-553. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Bandyopadhyay, D., et al. (2010). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 12(4), 598-600. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Silverman, R. B., et al. (2012). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic Letters, 14(2), 604-607. Available from: [Link]

  • Ma, C., et al. (2020). Montmorillonite K-10 Catalyzed Microwave-Assisted Synthesis of Pyrroles in Solvent Free Conditions. Letters in Organic Chemistry, 17(1), 1-5. Available from: [Link]

  • Banik, B. K., et al. (2003). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Tetrahedron Letters, 44(4), 887-889. Available from: [Link]

  • Boyd, R. J., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 764(1-3), 81-89. Available from: [Link]

  • Banik, I., et al. (2003). Simple Synthesis of Pyrroles Under Solvent-Free Conditions. Synthetic Communications, 33(19), 3437-3442. Available from: [Link]

  • Ivanov, I., et al. (2023). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 70(4), 1017-1025. Available from: [Link]

  • Taddei, M., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]

  • Silverman, R. B., et al. (2012). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. ChemInform, 43(18). Available from: [Link]

  • Khan, M. A. W., et al. (2022). Montmorillonite K10 Clay Catalyzed Synthesis of Novel β-Aminocarbonyl Compounds and Their Biological Evaluation. Chemistry & Biodiversity, 19(10), e202200669. Available from: [Link]

  • Choudary, B. M., et al. (2014). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Catalysis Science & Technology, 4(9), 2862-2880. Available from: [Link]

  • Nardi, M., et al. (2020). Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. Catalysts, 10(8), 844. Available from: [Link]

  • Cravotto, G., et al. (2013). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2013(21), 4499-4503. Available from: [Link]

  • Kaur, N., et al. (2012). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 4(2), 991-1015. Available from: [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful and optimized synthesis campaigns.

Core Synthetic Pathway: An Overview

The most direct and efficient route for synthesizing a variety of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates involves a cyclization reaction between diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate and a primary amine.[1][2][3] This method is valued for its operational simplicity and the generally good yields obtained with a range of aliphatic and aromatic amines.[2][3] The reaction is typically performed under acidic catalysis, which facilitates the cyclization and subsequent elimination of dimethylamine to form the aromatic pyrrole ring.[1][3]

General Reaction Scheme

General_Reaction_Scheme cluster_main start Diethyl Succinate intermediate Diethyl 2,3-bis[(E,E)-(dimethylamino)- methylidene]succinate (Bis-enaminone) start->intermediate (i) reagent1 Bredereck's Reagent (tert-Butoxy-bis(dimethylamino)methane) product Diethyl 1-substituted-1H-pyrrole- 3,4-dicarboxylate intermediate->product (ii) reagent2 Primary Amine (R-NH2) reagent2->product catalyst Ethanol/Acetic Acid (2:1) Reflux Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the bis-enaminone starting material pure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are the reaction conditions correct? (Acid catalyst, Reflux Temp) a1_yes->q2 sol1 Re-purify or re-synthesize the bis-enaminone intermediate. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the primary amine sterically hindered or electron-deficient? a2_yes->q3 sol2 Use EtOH/AcOH (2:1) mixture. Ensure reaction is at reflux. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Increase reflux time. Monitor carefully by TLC. a3_yes->sol3 end Problem Resolved / Further Analysis Needed a3_no->end sol3->end

Sources

Stability and long-term storage of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Document ID: TSC-DAMP-2026-V1

Introduction

This guide provides in-depth technical support for the handling, storage, and troubleshooting of this compound (CAS No. 427878-69-1). As a substituted aminopyrrole, this compound possesses a unique combination of functional groups—a pyrrole core, two diethyl ester moieties, and an N-amino group—that dictate its stability and reactivity profile. This document is intended for researchers, chemists, and drug development professionals to ensure the integrity of the material throughout its experimental lifecycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the chemistry of its constituent functional groups, optimal long-term storage is critical for maintaining purity and preventing degradation. The pyrrole nucleus is susceptible to oxidation and polymerization, especially when exposed to air and light[1][2][3].

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrole ring is prone to oxidation upon exposure to air, which can lead to discoloration and the formation of polymeric byproducts[2][3].
Light Amber vial or stored in the darkPyrrole compounds can be light-sensitive, which may catalyze polymerization or other degradation pathways[1].
Moisture Tightly sealed container with desiccantThe diethyl ester groups are susceptible to hydrolysis in the presence of moisture, which is accelerated by acidic or basic conditions[4][5][6].

Q2: What is the expected shelf life of this compound?

A2: One supplier indicates a shelf life of 1095 days (3 years) when stored appropriately[7]. However, this is contingent on maintaining the stringent storage conditions outlined in Q1. We recommend re-analyzing the material's purity if it has been stored for over a year or if the container has been opened multiple times.

Q3: My solid compound has developed a yellowish or brownish tint. What does this mean?

A3: The pure compound should be a white to off-white solid. A change in color to yellow or brown is a common indicator of degradation. This is typically due to the oxidation and subsequent polymerization of the pyrrole ring, a known characteristic of many pyrrole derivatives upon exposure to air and/or light[1][2]. While a slight color change may not significantly impact some applications, it signifies a decrease in purity and the presence of impurities. For sensitive downstream applications, re-purification or use of a fresh lot is advised.

Q4: Can I prepare a stock solution for long-term storage?

A4: Yes, but with significant precautions. If preparing a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Aliquot the solution into single-use volumes in tightly sealed vials under an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles. Protic solvents like methanol or ethanol are not recommended for long-term solution storage due to the risk of transesterification. Aqueous or buffered solutions should be prepared fresh for each experiment as they will promote ester hydrolysis[4][6].

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Issue 1: Inconsistent or Poor Results in Subsequent Experiments
  • Symptom: A reaction that previously worked well with a new bottle of the compound is now showing low yield, multiple byproducts, or complete failure.

  • Potential Cause: Degradation of the starting material due to improper storage or handling. The primary culprits are oxidation of the pyrrole ring and/or hydrolysis of the ester groups.

  • Troubleshooting Workflow:

Caption: Workflow for diagnosing compound degradation.

  • Verification Steps:

    • Thin-Layer Chromatography (TLC): Spot the suspect material alongside a reference standard (if available) on a TLC plate. The presence of new spots, particularly near the baseline, may indicate polar, hydrolyzed byproducts (dicarboxylic acid) or polymeric material.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Compare it to the reference spectrum. The appearance of new peaks or a significant broadening of signals can indicate degradation. Specifically, look for the disappearance of the ethyl ester signals (quartet around 4.2 ppm, triplet around 1.3 ppm) and the appearance of a broad peak corresponding to a carboxylic acid proton.

Issue 2: Mass Spectrometry Data Shows Unexpected Masses
  • Symptom: LC-MS or direct infusion MS analysis shows peaks that do not correspond to the expected molecular weight (240.26 g/mol ).

  • Potential Cause: Degradation during storage or analysis.

  • Common Degradation Products and Their Masses:

Degradation PathwayResulting StructureChange in MassExpected Mass [M+H]⁺
Hydrolysis (Single Ester) Monoethyl ester, mono-carboxylic acid-28 Da213.20
Hydrolysis (Double Ester) Dicarboxylic acid-56 Da185.15
Oxidation (e.g., Hydroxylation) Hydroxylated pyrrole+16 Da257.26
  • Investigative Steps:

    • Review Storage History: Was the compound exposed to water, acids, or bases? Basic hydrolysis (saponification) is often faster than acidic hydrolysis and results in the carboxylate salt[5][6].

    • Check Analytical Method: Ensure the solvent system for LC-MS is not overly acidic or basic, which could cause on-column degradation. Prepare samples fresh in a suitable aprotic solvent immediately before analysis.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful as it will show exchangeable protons like N-H and any resulting carboxylic acid O-H protons.

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • Pristine Sample: Expect sharp signals corresponding to the ethyl groups (a quartet and a triplet), the methyl group (a singlet), the pyrrole proton, and the amino protons.

    • Degraded Sample (Hydrolysis): Look for a decrease in the integration of the ethyl ester peaks relative to the stable methyl or pyrrole proton signals. The appearance of a new, broad singlet in the 10-12 ppm range (in DMSO-d₆) is indicative of a carboxylic acid proton.

    • Degraded Sample (Oxidation/Polymerization): Significant signal broadening or the appearance of a complex, unresolved baseline hump suggests the presence of polymeric impurities.

Protocol 2: Recommended Handling Workflow for Experiments

This workflow minimizes the risk of compound degradation during routine laboratory use.

Caption: Step-by-step workflow for handling the compound.

References

  • Santa Cruz Biotechnology. (n.d.).
  • CDN. (n.d.). Pyrrole MSDS.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Biosynth. (n.d.).
  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • ChemBK. (2024).
  • Wikipedia. (n.d.). Pyrrole.
  • Chemistry LibreTexts. (2022). Chemistry of Esters.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.
  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • Organic Syntheses. (n.d.). Pyrrole.
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

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Identifying and removing furan byproducts from pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Furan Byproducts for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)
Q1: I'm performing a Paal-Knorr synthesis to make a pyrrole, but I keep getting a furan byproduct. Why is this happening?

A: This is a classic and common issue rooted in the mechanism of the Paal-Knorr synthesis itself. The reaction involves the condensation of a 1,4-dicarbonyl compound. The pathway diverges to form either a pyrrole or a furan based on the nucleophile and the reaction's pH.[1][2]

  • Pyrrole Synthesis: This pathway requires a primary amine or ammonia as the nucleophile to attack the dicarbonyl compound. The reaction is typically most efficient under neutral or weakly acidic conditions.[1][3]

  • Furan Synthesis: Under more strongly acidic conditions (e.g., pH < 3), the 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, effectively competing with the desired amine condensation.[1][4] This is known as the Paal-Knorr Furan Synthesis.

Essentially, the presence of a strong acid catalyst can favor the furan pathway even when an amine is present.

cluster_start Starting Material cluster_pyrrole Pyrrole Pathway cluster_furan Furan Byproduct Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Intermediate Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal Intermediate + Amine (Neutral/Weak Acid) Hemiacetal Intermediate Hemiacetal Intermediate 1,4-Dicarbonyl->Hemiacetal Intermediate + H+ (Strong Acid) Amine/Ammonia Amine/Ammonia Pyrrole Product Pyrrole Product Hemiaminal Intermediate->Pyrrole Product Dehydration Acid Catalyst (H+) Acid Catalyst (H+) Furan Byproduct Furan Byproduct Hemiacetal Intermediate->Furan Byproduct Dehydration

Caption: Competing reaction pathways in Paal-Knorr synthesis.

Q2: How can I definitively identify and quantify furan contamination in my pyrrole product?

A: Due to their structural similarities and volatility, a combination of chromatographic and spectroscopic methods is recommended for accurate identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique. Furan and pyrrole are volatile and will separate on a GC column based on their boiling points and polarity. The mass spectrometer will then provide a fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for identification. Furan and pyrrole have distinct chemical shifts for their ring protons. However, if the concentration of the furan byproduct is very low, its signals may be difficult to distinguish from the baseline noise or overlap with impurity peaks.

  • Thin Layer Chromatography (TLC): While less definitive, TLC can provide a quick check for impurities. Staining with potassium permanganate can help visualize spots, as both compounds are susceptible to oxidation.[7]

PropertyPyrroleFuranRationale for Separation/Identification
Boiling Point 129-131 °C31.4 °CThe significant difference allows for excellent separation by fractional distillation and GC.[8][9][10]
Molecular Weight 67.09 g/mol 68.07 g/mol Mass spectrometry will clearly distinguish between the two based on their molecular ion peaks.
¹H NMR (CDCl₃) ~6.7 ppm (α-H), ~6.1 ppm (β-H)~7.4 ppm (α-H), ~6.3 ppm (β-H)The downfield shift of the α-protons in furan due to the electronegative oxygen is a key diagnostic feature.
Troubleshooting Guide: Furan Removal Protocols
Problem: My crude reaction mixture is contaminated with furan. How do I purify my pyrrole?

This guide will walk you through a tiered approach to purification, starting with the most common and accessible methods.

When to Use: This is the preferred first-line method, especially for larger quantities and when the furan contamination is significant. The large difference in boiling points between pyrrole (130°C) and furan (31°C) makes this technique highly effective.[8][11]

Causality: Fractional distillation separates liquids based on their volatility.[9] As the mixture is heated, the more volatile component (furan) will vaporize at a much lower temperature, rise through the fractionating column, condense, and be collected as the first fraction.[12] The less volatile pyrrole will remain in the distilling flask until the temperature is significantly increased.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a collection flask. Ensure all glass joints are properly sealed.

  • Sample Loading: Charge the crude pyrrole mixture into the round bottom flask along with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction 1 (Furan): Slowly raise the temperature. You will observe vapor condensing and rising up the column. The temperature at the thermometer should hold steady near the boiling point of furan (~31-35°C). Collect this first fraction in a receiving flask until the temperature begins to rise again.

  • Intermediate Fraction: As the temperature increases, there may be an intermediate fraction containing residual furan and some pyrrole. It is best to collect this in a separate flask.

  • Fraction 2 (Pyrrole): Increase the heating mantle temperature significantly. The thermometer reading will rise and stabilize at the boiling point of pyrrole (~129-131°C). Change to a clean collection flask to collect your purified pyrrole.

  • Completion: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and pyrolysis products.

start Crude Pyrrole/Furan Mixture setup Assemble Fractional Distillation Apparatus start->setup heat1 Heat to ~35°C setup->heat1 collect1 Collect Furan Fraction (BP ~31°C) heat1->collect1 heat2 Increase Heat to ~130°C collect1->heat2 waste Furan Byproduct collect1->waste collect2 Collect Pyrrole Fraction (BP ~130°C) heat2->collect2 end_prod Purified Pyrrole collect2->end_prod

Caption: Step-by-step workflow for fractional distillation.

Problem: Distillation removed most of the furan, but I still have trace impurities or other synthesis byproducts.

When to Use: When high purity is required, or for separating pyrrole from byproducts with similar boiling points. Column chromatography separates compounds based on their differential adsorption to a stationary phase.[13]

Causality: Silica gel, a polar stationary phase, will interact more strongly with more polar compounds. Pyrrole, with its N-H bond, is significantly more polar than furan. Therefore, when a non-polar eluent is used, the less polar furan will travel down the column much faster, while the more polar pyrrole will be retained longer, allowing for their separation.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.[13]

  • Sample Loading: Dissolve the semi-purified pyrrole in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or a small amount of ethyl acetate in hexanes). Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[13] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The exact ratio should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect small fractions as the solvent runs through the column. The furan will elute first.

  • Gradient Elution (Optional): After the furan has been eluted, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to speed up the elution of the pyrrole.[13]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure pyrrole.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified pyrrole.[13]

IssuePotential CauseSolution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC first. A good starting point is a solvent system that gives your product an Rf value of ~0.3.
Compound Degradation Pyrrole can be sensitive to acidic silica.Deactivate the silica by pre-treating it with a base like triethylamine mixed into the eluent (e.g., 1%).
Low Yield Sample overloaded on the column.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
Problem: I have very stubborn, trace amounts of impurities that co-elute with my product.

When to Use: For removing trace amounts of basic or acidic impurities that are difficult to separate by physical means. This method exploits the chemical differences between pyrrole and its contaminants.

Causality: Pyrrole is weakly acidic due to the N-H proton. It can be deprotonated by a strong base to form potassium pyrrole, a salt.[14] Most other neutral organic impurities (like furan) or less acidic compounds will not react. This difference in reactivity and the resulting change in solubility allows for a chemical separation.

  • Dissolution: Dissolve the impure pyrrole in a suitable organic solvent like diethyl ether or toluene.

  • Acid Wash (for basic impurities): Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 5% HCl) to remove any basic impurities.

  • Base Wash (for acidic impurities): Wash with a dilute base solution (e.g., 5% NaHCO₃) to remove any acidic impurities.

  • Potassium Pyrrole Formation: For stubborn neutral impurities, a more rigorous method can be used. After drying the organic solution, treat it with potassium hydroxide (KOH). The pyrrole will react to form solid potassium pyrrole, which precipitates out of the solution.[14]

  • Isolation: The precipitated potassium pyrrole can be filtered off from the solution containing the impurities.

  • Regeneration: Carefully add water to the potassium pyrrole salt. This will hydrolyze it back to pure pyrrole, which can then be extracted with an organic solvent, dried, and concentrated.[14]

References
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Park, J., et al. (2025). Photocatalytic conversion of furan to pyrrole. Science Bulletin, 70, 1189-1190. [Link]

  • How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM (YouTube). [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Process for the purification of crude pyrroles.
  • Purification of crude pyrroles.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Chemistry Seekers (YouTube). [Link]

  • Synthesis of Furans and Pyrroles. Boyer Research (YouTube). [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Method and apparatus for purifying a furan derivative. European Patent Office (EP 4032881 A1). [Link]

  • A Review on Technologies of Removal of Dioxins and Furans from Incinerator Flue Gas. International Journal of Scientific Research in Science and Technology. [Link]

  • The Preparation of Pyrroles from Furans. SciSpace. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • What is Fractional Distillation? The Chemistry Blog. [Link]

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Pyrrole. SlideShare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Pyrrole preparation from Muccic acid and Furan: Complete mechanistic description. NPTEL (YouTube). [Link]

  • Recovery of pyrrole.
  • Fractional distillation. Energy Education. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

Sources

Challenges in the scale-up of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our aim is to empower you to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and safety in your laboratory and beyond.

Introduction to the Synthesis

The production of this compound is typically approached as a two-stage process. The first stage involves the construction of the core pyrrole heterocycle, Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. A common and robust method for this is a variation of the Knorr pyrrole synthesis.[1][2] This is followed by the second stage, the N-amination of the pyrrole ring to introduce the 1-amino group. Given the electron-withdrawing nature of the dicarboxylate substituents, specific aminating agents are required for an efficient conversion.[3][4]

This guide is structured to address potential challenges in both of these critical stages.

Stage 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate via Knorr-type Synthesis

The Knorr pyrrole synthesis and its variations are powerful methods for constructing substituted pyrroles from α-amino-ketones and β-ketoesters.[1][2] For the synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, a one-pot approach is often employed where the α-amino-ketone is generated in situ.[5]

Knorr_Synthesis_Workflow cluster_0 Step 1: In situ formation of Ethyl 2-aminoacetoacetate cluster_1 Step 2: Cyclocondensation A Ethyl acetoacetate C Ethyl 2-oximinoacetoacetate (Intermediate) A->C Nitrosation B Sodium Nitrite in Acetic Acid B->C E Ethyl 2-aminoacetoacetate (Intermediate) C->E Reduction D Zinc dust (Reducing Agent) D->E F Ethyl 2-aminoacetoacetate (from Step 1) H Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate F->H Condensation & Cyclization G Ethyl 2-methylacetoacetate G->H

Caption: Knorr-type synthesis workflow for the pyrrole intermediate.

Troubleshooting Guide: Stage 1
Observed Problem Potential Cause(s) Suggested Solution(s) & Explanation
Low or No Yield of Pyrrole Intermediate 1. Inefficient reduction of the oxime: The reduction of ethyl 2-oximinoacetoacetate is a critical step. Insufficient zinc or a passivated zinc surface can lead to incomplete conversion. 2. Self-condensation of ethyl 2-aminoacetoacetate: The in situ generated α-amino-ketone is unstable and can self-condense if not immediately reacted with the second β-ketoester.[1] 3. Incorrect stoichiometry: An imbalance in the reactants can lead to the formation of side products.1. Activate Zinc: Briefly wash the zinc dust with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum before use. This removes any oxide layer. Ensure vigorous stirring to maintain good contact between the zinc and the reaction mixture. 2. Control Addition Rate: Add the solution of the oxime and zinc dust gradually to the solution of ethyl 2-methylacetoacetate in acetic acid. This ensures that the concentration of the unstable α-amino-ketone remains low at any given time, favoring the desired intermolecular reaction.[1] 3. Verify Stoichiometry: Carefully check the molar ratios of all reactants. The Knorr synthesis typically involves the reaction of an α-amino-ketone with a β-ketoester.
Exothermic Reaction is Difficult to Control The reduction of the oxime by zinc in acetic acid is highly exothermic.[1][2] On a larger scale, the reduced surface-area-to-volume ratio can make heat dissipation challenging, leading to a runaway reaction.Controlled Addition & Cooling: Add the zinc dust in small portions to the reaction mixture.[2] Utilize an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the desired reaction temperature. For larger scale reactions, consider a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely with a calibrated probe.
Product is a Dark, Oily Residue Instead of a Solid 1. Incomplete reaction: Unreacted starting materials and intermediates can result in an oily product. 2. Formation of polymeric byproducts: Acidic conditions and high temperatures can sometimes lead to the formation of colored, polymeric materials.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction is stalled, consider adding more reducing agent or extending the reaction time. 2. Purification: Attempt to purify the crude product by column chromatography on silica gel. If the product is intended for the next step without rigorous purification, consider a workup procedure that involves washing with a sodium bicarbonate solution to remove acetic acid, followed by extraction.
Difficult Isolation of the Product The product may be partially soluble in the aqueous workup solution, especially if excess acetic acid is used.Quenching on Ice: Pouring the warm reaction mixture into a slurry of crushed ice and water can aid in precipitating the product.[2] Stirring the mixture in an ice bath for an extended period (e.g., 1 hour) can maximize precipitation.[2] Ensure thorough washing of the precipitate with cold water to remove soluble impurities.

Stage 2: N-Amination of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

The introduction of an amino group onto the nitrogen of the pyrrole ring requires an electrophilic aminating agent. Due to the electron-withdrawing dicarboxylate groups, the pyrrole nitrogen is less nucleophilic, making this step challenging. Monochloramine (NH₂Cl), generated in situ, is an effective reagent for this transformation.[3][4]

N_Amination_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Amination A Diethyl 3-methyl-1H-pyrrole- 2,4-dicarboxylate C Pyrrole Anion (Intermediate) A->C B Base (e.g., NaH) B->C D Pyrrole Anion (from Step 1) F Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate D->F Electrophilic Amination E Monochloramine (NH₂Cl) (in situ from NH₄Cl/NaOCl) E->F

Caption: N-Amination of the pyrrole intermediate.

Troubleshooting Guide: Stage 2
Observed Problem Potential Cause(s) Suggested Solution(s) & Explanation
Low Yield of N-aminated Product 1. Inefficient amination: The reactivity of the aminating agent can be low, or it may decompose before reacting. 2. Incomplete deprotonation of the pyrrole: The pyrrole nitrogen must be deprotonated to form the more nucleophilic anion for the reaction to proceed efficiently. 3. Side reactions: The aminating agent can potentially react with other parts of the molecule or the solvent.1. Use a suitable aminating agent: Monochloramine, generated in situ from ammonium chloride and sodium hypochlorite, is a practical choice for this transformation.[3] Hydroxylamine-O-sulfonic acid (HOSA) is another option, but can present handling and safety challenges on a larger scale.[6][7][8] 2. Ensure complete deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Allow sufficient time for the deprotonation to complete before adding the aminating agent. 3. Optimize reaction conditions: The N-amination is typically run at low temperatures to minimize side reactions. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of Chlorinated Byproducts If using monochloramine, free chlorine or hypochlorite can act as an electrophile and chlorinate the electron-rich pyrrole ring, typically at the 5-position.Control Stoichiometry of NH₂Cl Generation: Use a slight excess of ammonium chloride relative to sodium hypochlorite to ensure that all the hypochlorite is consumed in the formation of monochloramine. Add the hypochlorite solution slowly to the ammonium chloride solution at a low temperature.
Product is Difficult to Purify The N-amino group can make the product more polar and potentially more water-soluble than the starting material. It may also chelate with metal ions from previous steps if not properly removed.Purification Strategy: After quenching the reaction, perform an extractive workup. The product can be purified by column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
Safety Concerns during Scale-up 1. Monochloramine: Monochloramine is a toxic and potentially explosive gas. Generating it in situ is safer than handling the pure substance. 2. Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and can be hazardous to handle.[6][7][8] 3. Sodium Hydride: NaH is a flammable solid that reacts violently with water.1. In situ Generation and Ventilation: Always generate and use monochloramine in a well-ventilated fume hood. Ensure that the reaction temperature is kept low during its generation and use. 2. Proper PPE: When handling HOSA, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] 3. Inert Atmosphere: Handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon). Use a mineral oil dispersion for easier and safer handling. Quench any residual NaH carefully with a proton source like isopropanol before aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of the Knorr-type synthesis?

A1: The most critical parameters are:

  • Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial for preventing side reactions and ensuring safety.[1][2] A temperature increase can lead to the decomposition of intermediates and the formation of tars.

  • Addition Rate: The rate of addition of the reducing agent (zinc dust) and the in situ generated oxime is critical to control both the exotherm and the concentration of the unstable α-amino-ketone intermediate.[1]

  • Agitation: Efficient stirring is necessary to ensure good mass and heat transfer, especially in a heterogeneous mixture containing zinc dust.

Q2: Are there alternative, greener methods for the synthesis of the pyrrole intermediate?

A2: Recent research has focused on more sustainable approaches to pyrrole synthesis. This includes the use of biomass-derived starting materials and catalytic methods that avoid stoichiometric amounts of metal reductants.[9] For example, catalytic dehydrogenative coupling reactions are being explored.[10] While these methods are promising, their applicability to this specific substitution pattern and their scalability would need to be evaluated on a case-by-case basis.

Q3: What analytical techniques are recommended for in-process control?

A3:

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of both the pyrrole formation and the N-amination reaction. It allows for a quick assessment of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the reaction conversion and to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: IR can be used to track the disappearance of starting material functional groups (e.g., C=O of the ketoester) and the appearance of product functional groups (e.g., N-H of the pyrrole).

Q4: What are the main safety considerations when working with N-amino heterocycles?

A4: N-amino heterocycles can be energetic compounds, and their thermal stability should be assessed, especially if downstream processing involves high temperatures. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and energy release. It is prudent to handle these compounds with care and to avoid excessive heat and mechanical shock.

Q5: How can I improve the purity of my final this compound?

A5:

  • Chromatography: Column chromatography on silica gel is a reliable method for removing polar and non-polar impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Washing: Thoroughly washing the crude product during the workup can remove many impurities. For example, washing the organic layer with a brine solution can help to remove residual water and some water-soluble impurities.

References

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Books. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

  • MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]

  • PMC - NIH. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

  • ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

  • University of Science and Technology of China. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]

  • Request PDF. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

  • ACS Publications. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. [Link]

  • ResearchGate. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]

  • Radboud Repository. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • RSC Publishing. Recent approaches in the organocatalytic synthesis of pyrroles. [Link]

  • ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF. [Link]

  • PubMed. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

  • Organic Syntheses Procedure. 2. [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrrole Derivatives During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the poor solubility of pyrrole derivatives during reaction workup and purification. Our goal is to equip you with the knowledge to troubleshoot these issues effectively, ensuring the integrity and yield of your target compounds.

Introduction: The Solubility Challenge of Pyrrole Derivatives

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their planar, aromatic nature, coupled with the potential for strong intermolecular interactions like hydrogen bonding and π-π stacking, frequently leads to poor solubility in common organic solvents. This issue is often exacerbated by the presence of various functional groups, which can significantly alter the polarity and crystalline nature of the molecule.[1]

Poor solubility can manifest at several stages of the workup process, including:

  • Precipitation during aqueous extraction: The target compound crashes out of the organic phase upon addition of water.

  • Difficulty in solvent removal: The compound precipitates prematurely during concentration, trapping impurities.

  • Challenges in chromatographic purification: The compound is insoluble in suitable mobile phases for column chromatography.

  • Ineffective recrystallization: Finding a suitable solvent system for purification by recrystallization proves difficult.

This guide provides a structured approach to diagnosing and solving these solubility-related problems.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My pyrrole derivative precipitates from the organic layer during aqueous workup.

Q: I've completed my reaction, and upon adding water or brine to the reaction mixture, my product crashes out of the organic phase. How can I prevent this and effectively extract my compound?

A: This is a classic sign that the polarity of your organic solvent is insufficient to keep your product dissolved once the reaction mixture is diluted with an aqueous phase.

Root Cause Analysis:

  • Increased Polarity of the Product: The synthesized pyrrole derivative may be significantly more polar than the starting materials.

  • "Salting Out" Effect: The addition of brine increases the polarity of the aqueous phase, which can force less polar organic compounds out of the organic phase.

  • Insufficient Organic Solvent Volume: The concentration of your product in the organic layer may be too high.

Solutions:

  • Increase the Polarity of the Organic Phase with a Co-solvent:

    • Principle: Adding a more polar, water-miscible or partially miscible co-solvent to the extraction solvent can increase the overall solvating power of the organic phase.[][3][4]

    • Protocol: Before the aqueous wash, add a co-solvent like tetrahydrofuran (THF), acetone, or acetonitrile to your crude reaction mixture. Start with a 10-20% v/v addition and observe if the precipitate redissolves.

    • Caution: Be aware that highly water-miscible solvents like THF and acetone will partially partition into the aqueous layer, potentially carrying some of your product with them. It may be necessary to back-extract the aqueous layer with your primary organic solvent.

  • Use a More Polar Extraction Solvent:

    • If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar option like dichloromethane (DCM), chloroform, or ethyl acetate.

  • Perform a pH-Adjusted Extraction (for ionizable derivatives):

    • Principle: If your pyrrole derivative has an acidic or basic functional group, you can manipulate its charge state to make it soluble in the aqueous phase.[5] This allows for the separation from non-ionizable impurities.

    • For Acidic Pyrroles (e.g., containing a carboxylic acid): Add a mild base (e.g., saturated sodium bicarbonate solution) to the aqueous phase. This will deprotonate the acid, forming a water-soluble salt.[5]

    • For Basic Pyrroles (e.g., containing an amine): Add a dilute acid (e.g., 1M HCl) to the aqueous phase. This will protonate the base, forming a water-soluble salt.[5]

    • Recovery: After separating the layers, the aqueous layer containing your product can be neutralized to precipitate the purified compound, which is then collected by filtration or extracted back into an organic solvent.

Issue 2: My compound is "oiling out" or precipitating during solvent removal.

Q: When I try to concentrate my organic extracts on the rotary evaporator, my product forms an oil or a solid, making it difficult to handle and trapping impurities. What should I do?

A: This indicates that your compound is not soluble in the remaining solvent volume at the increased concentration.

Root Cause Analysis:

  • Low Solubility in the Primary Solvent: The chosen extraction solvent may not be a good solvent for your purified compound at high concentrations.

  • Co-distillation of a Better Solvent: If a mixture of solvents was used, the better solvent for your compound might be more volatile and is removed first.

Solutions:

  • Solvent Swap Before Complete Concentration:

    • Protocol: Concentrate the solution to a small volume, then add a different solvent in which your compound is known to be more soluble. Co-evaporate the solvents. Repeat this process 2-3 times to effectively swap the solvent system to one that is more suitable for the final product.

  • Precipitation and Trituration:

    • Principle: Intentionally precipitate the product by adding a non-solvent (an "anti-solvent") and then wash the resulting solid to remove soluble impurities.[6]

    • Protocol:

      • Concentrate the solution to a small volume.

      • Slowly add a non-solvent (e.g., hexane, pentane, or diethyl ether if your compound is polar) with vigorous stirring.

      • The product should precipitate as a solid. If it oils out, try cooling the mixture or scratching the side of the flask.

      • Collect the solid by filtration and wash it with the non-solvent to remove any remaining soluble impurities.

Issue 3: I can't find a suitable solvent system for column chromatography.

Q: My pyrrole derivative is insoluble in common chromatography solvents like hexane and ethyl acetate, but highly soluble in very polar solvents like methanol, which leads to poor separation. How can I purify my compound on a silica gel column?

A: This is a common dilemma for polar compounds. The key is to find a balance between solubility and interaction with the stationary phase.

Root Cause Analysis:

  • High Polarity of the Compound: The compound has a strong affinity for the polar silica gel, requiring a highly polar mobile phase to elute.

  • Insolubility in Moderately Polar Solvents: The compound may not be soluble enough in the "strong" solvent of a typical mobile phase mixture (e.g., ethyl acetate in a hexane/ethyl acetate system).

Solutions:

  • Dry Loading Technique:

    • Principle: This method avoids dissolving the compound in the mobile phase before loading it onto the column. Instead, the compound is adsorbed onto a solid support (like silica gel or celite) which is then loaded onto the column.[7]

    • Protocol:

      • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., DCM, methanol, or acetone).

      • Add a small amount of silica gel or celite to this solution to form a thick slurry.

      • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

      • Load this powder onto the top of your prepared chromatography column.

      • Begin elution with your chosen mobile phase. This technique often leads to better resolution for poorly soluble compounds.[7]

  • Alternative Solvent Systems:

    • Consider using solvent systems containing DCM or chloroform, as these can be good solvents for many aromatic compounds. For example, a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) is a common choice for polar compounds.

    • Toluene can sometimes be a useful component in the mobile phase, as π-π interactions with the aromatic solvent can enhance solubility.[8]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of pyrrole and its derivatives? A1: Pyrrole itself is slightly soluble in water and soluble in many organic solvents like ethanol, diethyl ether, and benzene.[1][9][10] The solubility of pyrrole derivatives, however, is highly dependent on their substituents. Large, non-polar groups will decrease water solubility and increase solubility in non-polar organic solvents.[1] Conversely, polar functional groups (e.g., -COOH, -OH, -NH2) will increase polarity and may decrease solubility in non-polar solvents.

Q2: How does temperature affect the solubility of pyrrole derivatives? A2: Generally, the solubility of solid organic compounds, including pyrrole derivatives, increases with temperature.[9] This principle is the basis for purification by recrystallization.[11][12] Applying gentle heat can be a simple and effective way to dissolve a stubborn compound during workup, but be mindful of the thermal stability of your derivative.[13]

Q3: Can I use co-solvents to improve the solubility of my pyrrole derivative for biological assays in aqueous buffers? A3: Yes, using a water-miscible organic co-solvent is a very common and effective technique.[13] Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent for dissolving a wide range of organic compounds and are miscible with water.[] Typically, a concentrated stock solution of the compound is prepared in the co-solvent and then diluted into the aqueous buffer for the assay. It is crucial to ensure that the final concentration of the co-solvent in the assay is low enough to not affect the biological system being studied.

Q4: My pyrrole derivative seems to be degrading or polymerizing during workup. Could this be related to solubility issues? A4: While not a direct consequence of poor solubility, these issues can be exacerbated by the aggressive conditions sometimes used to force a compound into solution. Pyrrole and some of its derivatives can be sensitive to strong acids, light, and air, leading to polymerization or degradation, often indicated by a darkening in color.[14][15] If you are using harsh heating or prolonged sonication to dissolve your compound, consider if these conditions might be causing decomposition. In such cases, finding a more suitable solvent at a lower temperature is preferable.

Visualized Workflows and Data

To aid in your experimental design, the following diagrams and tables provide a visual guide to decision-making and a summary of useful solvent properties.

Decision Workflow for Workup of Poorly Soluble Pyrrole Derivatives

G start Reaction Complete check_sol Is product soluble in primary extraction solvent? start->check_sol add_cosolvent Add Co-solvent (e.g., THF, Acetone) check_sol->add_cosolvent No change_solvent Use more polar extraction solvent (e.g., DCM, EtOAc) check_sol->change_solvent ph_adjust Is compound ionizable? check_sol->ph_adjust proceed_workup Proceed with Aqueous Workup check_sol->proceed_workup Yes add_cosolvent->check_sol change_solvent->check_sol acid_base_ext Perform Acid-Base Extraction ph_adjust->acid_base_ext Yes ph_adjust->proceed_workup No acid_base_ext->proceed_workup check_conc Does product precipitate during concentration? proceed_workup->check_conc solvent_swap Solvent Swap to a Better Solvent check_conc->solvent_swap Yes triturate Precipitate with Anti-solvent & Triturate check_conc->triturate purify Proceed to Purification check_conc->purify No solvent_swap->purify triturate->purify check_chrom Is compound soluble in mobile phase? purify->check_chrom dry_load Use Dry Loading Technique check_chrom->dry_load No column_chrom Perform Column Chromatography check_chrom->column_chrom Yes dry_load->column_chrom end Pure Product column_chrom->end

Caption: A decision tree for troubleshooting workup and purification.

Table 1: Properties of Common Organic Solvents for Workup and Purification
SolventPolarity IndexBoiling Point (°C)Water MiscibilityPrimary Use
n-Hexane0.169ImmiscibleNon-polar extraction, anti-solvent, chromatography
Toluene2.4111ImmiscibleExtraction of aromatic compounds
Diethyl Ether2.835Slightly MiscibleGeneral extraction
Dichloromethane (DCM)3.140ImmiscibleGeneral extraction, chromatography
Ethyl Acetate (EtOAc)4.477Slightly MiscibleGeneral extraction, chromatography
Tetrahydrofuran (THF)4.066MiscibleCo-solvent for extraction
Acetone5.156MiscibleCo-solvent, dissolving for dry loading
Acetonitrile5.882MiscibleCo-solvent for extraction
Methanol5.165MiscibleHighly polar solvent, chromatography
Dimethyl Sulfoxide (DMSO)7.2189MiscibleCo-solvent for aqueous solutions

References

  • Biosynce. (2025, December 24).
  • BenchChem. (2025). Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide.
  • BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents?
  • ResearchGate. (2015, April 8). How can I do column chromatography if the product has poor solubility in solvent?
  • BOC Sciences.
  • BenchChem. (2025).
  • ACS Publications. (2024, July 24).
  • Quora. (2018, May 21).
  • NIH. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
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  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

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Technical Support Center: Troubleshooting Unexpected NMR Peaks in Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected spectroscopic peaks in the Nuclear Magnetic Resonance (NMR) analysis of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. Here, we address common issues encountered during experimentation with a focus on practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR peaks for this compound?

A1: Understanding the expected ¹H NMR spectrum is the first step in identifying unexpected peaks. While a definitive, published spectrum for this compound can be elusive, we can predict the approximate chemical shifts based on the structure and data from similar compounds. For a closely related analog, Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate, the following peaks are observed in DMSO-d6: δ 11.53 (s, 1H, NH), 7.20 (d, J = 4.0 Hz, 1H, pyrrole-H), 5.57 (s, 2H, NH₂), 4.27-4.11 (m, 4H, 2xCH₂), 1.32-1.19 (m, 6H, 2xCH₃)[1].

Based on this, for this compound, we can anticipate the following signals:

Proton Expected Chemical Shift (ppm) Multiplicity Integration Notes
Pyrrole-H~7.0-7.5s1HThe chemical shift is influenced by the electronic effects of the surrounding substituents.
NH₂~5.0-6.0s (broad)2HThe chemical shift and peak shape can be highly variable and are affected by solvent, concentration, and temperature. This peak will exchange with D₂O.
OCH₂ (ester)~4.1-4.4q4HQuartet due to coupling with the adjacent methyl protons.
Pyrrole-CH₃~2.0-2.5s3H
OCH₂CH₃ (ester)~1.2-1.4t6HTriplet due to coupling with the adjacent methylene protons.

It is important to note that the exact chemical shifts can vary depending on the solvent used, the concentration of the sample, and the specific instrumentation.

Q2: I am seeing a broad singlet around 1.56 ppm in my CDCl₃ spectrum. What could this be?

A2: A broad singlet around 1.56 ppm in a CDCl₃ spectrum is very commonly attributed to water (H₂O). The chemical shift of water is highly variable and can be influenced by temperature, concentration, and the presence of hydrogen bonding.[2]

Troubleshooting Steps:

  • D₂O Exchange: To confirm the presence of an exchangeable proton like water or an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear.[3]

  • Use of a Drying Agent: NMR solvents can absorb moisture from the atmosphere. To minimize water contamination, consider storing your deuterated solvents over a drying agent like molecular sieves or potassium carbonate.[3]

  • Proper Sample Handling: Ensure your glassware is thoroughly dried before preparing your NMR sample.

Troubleshooting Guide for Unexpected Peaks

This section provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.

Issue 1: Presence of Common Laboratory Solvents

Residual solvents from the reaction workup or purification steps are a frequent source of extraneous peaks.

Common Culprits and Their Chemical Shifts in CDCl₃:

Solvent ¹H Chemical Shift (ppm) Multiplicity
Acetone2.17s
Acetonitrile2.10s
Dichloromethane5.30s
Diethyl ether1.21 (t), 3.48 (q)t, q
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88 (t), 1.26 (m)t, m
Methanol3.49s
Toluene2.36 (s), 7.17-7.29 (m)s, m

A more comprehensive list of solvent impurities can be found in the literature.[2][4][5][6]

Workflow for Identifying Solvent Impurities:

Caption: Relationship between synthesis and potential NMR impurities.

Issue 3: Sample Degradation

Pyrrole compounds, particularly those with amino substituents, can be susceptible to oxidation or decomposition, especially when exposed to air, light, or acid/base.

Signs of Degradation:

  • Color Change: A noticeable change in the color of the sample over time.

  • Broadening Peaks: The appearance of broad peaks in the NMR spectrum can indicate the presence of paramagnetic species from oxidative decomposition.

  • New Signals: The emergence of new, unidentifiable signals in the aromatic or aliphatic regions of the spectrum.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.

  • Protection from Light: Keep the sample in an amber vial or otherwise protected from light.

  • Temperature Control: Store the compound at a low temperature as recommended.

  • Purity of Solvents: Use high-purity, degassed NMR solvents for analysis.

Advanced Troubleshooting

Problem: Overlapping Peaks

When peaks from your product and an impurity overlap, it can be difficult to get accurate integration and confirm the structure.

Solution:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the solutes, potentially resolving the overlapping signals. [3]Aromatic solvents like benzene-d₆ often induce significant shifts in nearby protons.

Problem: Broad Peaks

Broad peaks can be caused by several factors.

Troubleshooting Workflow for Broad Peaks:

Caption: Troubleshooting workflow for broad NMR peaks.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link]

  • San Diego State University, NMR Facility. Common Problems. [Link]

  • Al-Hujran, T. A., & Al-Jalal, N. A. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1081-1092. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

  • Stanovnik, B., & Svete, J. (2004). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 59(5), 567-574. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Chem-Space. Cas 427878-69-1, this compound. [Link]

  • National Center for Biotechnology Information. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2097. [Link]

  • National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. [Link]

  • Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 1-5. [Link]

  • The Royal Society of Chemistry. (2012). 2-Amino-3,4-diethylpyrrole derivatives: new building blocks for coiled structures. New Journal of Chemistry, 36, 141-144. [Link]

  • Wiley. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. In SpectraBase. [Link]

  • MDPI. (2019). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2019(3), M1081. [Link]

  • ResearchGate. (2002). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2002(7), 388-400. [Link]

  • ResearchGate. (2017). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

  • Chemical Journal of Chinese Universities. (1991). Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, substituted pyrroles represent a cornerstone scaffold found in a multitude of pharmaceuticals and functional materials.[1] This guide, designed for the discerning researcher, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. By comparing its expected spectral data with that of archetypal substituted pyrroles, we offer a predictive framework for its characterization, grounded in fundamental principles and supported by experimental best practices.

The Structural Context: Predicting Spectroscopic Behavior

The subject of our analysis, this compound, possesses a unique substitution pattern that significantly influences the electronic environment of the pyrrole core. The presence of two electron-withdrawing diethyl carboxylate groups at the C2 and C4 positions, an electron-donating amino group at the N1 position, and a methyl group at the C3 position creates a distinct magnetic environment for each nucleus. Understanding these electronic effects is paramount to predicting and interpreting the resulting NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For our target compound, we anticipate a set of distinct signals corresponding to the pyrrole ring proton, the amino group protons, the methyl protons, and the protons of the two ethyl ester groups.

Predicted ¹H NMR Chemical Shifts

The chemical shifts (δ) are highly sensitive to the electronic nature of the substituents.[2] The electron-withdrawing character of the carboxylate groups will generally deshield the pyrrole ring proton, shifting its resonance downfield. Conversely, the N-amino group is expected to exert a shielding effect.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
Pyrrole H-56.5 - 7.5Singlet (s)-1H
NH₂5.0 - 6.0Broad Singlet (br s)-2H
OCH₂ (C2-ester)4.1 - 4.4Quartet (q)~7.12H
OCH₂ (C4-ester)4.1 - 4.4Quartet (q)~7.12H
CH₃ (C3-methyl)2.2 - 2.5Singlet (s)-3H
CH₃ (C2-ester)1.2 - 1.4Triplet (t)~7.13H
CH₃ (C4-ester)1.2 - 1.4Triplet (t)~7.13H

Note: Predicted values are based on general principles for substituted pyrroles and may vary based on solvent and experimental conditions.[1][3]

Comparative Analysis with Simpler Pyrroles

To appreciate the substituent effects, consider the parent pyrrole molecule, where the α-protons (H2/H5) resonate around 6.7 ppm and the β-protons (H3/H4) at approximately 6.1 ppm in CDCl₃.[4] The introduction of two carboxylate groups is expected to significantly shift the remaining ring proton (H-5) to a lower field. The C3-methyl group will also contribute to the overall electronic environment, typically causing a slight upfield shift of adjacent protons compared to an unsubstituted position.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.[5]

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the pyrrole ring carbons are particularly diagnostic. Electron-withdrawing groups cause a downfield shift (deshielding) of the carbon to which they are attached and the adjacent carbons, while electron-donating groups cause an upfield shift (shielding).[6]

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C2-ester)160 - 165
C=O (C4-ester)160 - 165
Pyrrole C2135 - 145
Pyrrole C5115 - 125
Pyrrole C4110 - 120
Pyrrole C3105 - 115
OCH₂ (C2-ester)60 - 65
OCH₂ (C4-ester)60 - 65
CH₃ (C3-methyl)10 - 15
CH₃ (C2-ester)14 - 16
CH₃ (C4-ester)14 - 16

Note: Predicted values are based on additive substituent effects and data from similar substituted pyrroles.[3][6]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data necessitates a standardized and carefully executed experimental protocol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7] For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be viable alternatives. The choice of solvent can influence chemical shifts.[8]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[1] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS is assigned a chemical shift of 0.00 ppm and serves as a reference point.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)
Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Acquisition Time 3-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 8-161024-4096
Spectral Width 16 ppm240 ppm

These are typical starting parameters and may require optimization based on the specific sample and instrument.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, two-dimensional NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another.[9] For our target molecule, COSY would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[9] This is a powerful tool for assigning the carbons of the pyrrole ring and the substituent groups by correlating them to their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[9] HMBC is crucial for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons and the substituted carbons of the pyrrole ring.

Visualizing the NMR Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for NMR analysis and the key correlations expected for this compound.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If ambiguous Structure Structure Elucidation OneD_NMR->Structure TwoD_NMR->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Caption: Predicted key HMBC correlations for structural assignment.

Conclusion

The comprehensive NMR characterization of this compound is readily achievable through a combination of 1D and 2D NMR techniques. By understanding the fundamental principles of substituent effects on the pyrrole ring and employing a systematic experimental and analytical approach, researchers can confidently elucidate and verify the structure of this and other similarly complex heterocyclic molecules. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of novel chemical entities.

References

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A Senior Application Scientist's Guide to Pyrrole Synthesis: Knorr vs. Paal-Knorr

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural heart of a remarkable array of natural products and blockbuster pharmaceuticals, from the cholesterol-lowering agent Atorvastatin (Lipitor®) to anti-cancer drugs like Sunitinib.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design.[3] For the synthetic chemist, the efficient construction of substituted pyrroles is a critical task, and among the myriad of available methods, two classical yet enduring strategies stand out: the Knorr and the Paal-Knorr syntheses.[4]

This guide provides an in-depth, objective comparison of these two foundational methods. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By grounding our discussion in experimental data and field-proven insights, this document aims to equip you with the knowledge to make an informed, authoritative decision for your specific synthetic challenge.

The Knorr Pyrrole Synthesis: Building Complexity from the Ground Up

First reported by Ludwig Knorr in 1884, this synthesis is a powerful method for constructing highly substituted pyrroles.[5] Its core strategy involves the condensation of an α-aminoketone with a β-dicarbonyl compound or another molecule featuring an active methylene group.[4][5][6][7]

Mechanistic Rationale

The elegance of the Knorr synthesis lies in its sequential bond formation. The reaction is typically catalyzed by zinc dust in acetic acid and proceeds at room temperature.[6]

  • Imine/Enamine Formation: The synthesis begins with the condensation of the α-aminoketone and the β-dicarbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.[5][6][8]

  • Intramolecular Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion to form the five-membered ring.

  • Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes elimination of water to generate the final, stable aromatic pyrrole ring.[5][8]

Knorr_Mechanism cluster_start Starting Materials A α-Aminoketone C Imine Intermediate A->C Condensation (-H₂O) B β-Dicarbonyl B->C D Enamine Tautomer C->D Tautomerization E Cyclized Intermediate (Hemiaminal) D->E Intramolecular Cyclization F Substituted Pyrrole E->F Dehydration (-H₂O)

Caption: The mechanistic pathway of the Knorr Pyrrole Synthesis.

The α-Aminoketone Challenge: A Case for In Situ Generation

A critical aspect of the Knorr synthesis is the handling of the α-aminoketone. These compounds are notoriously unstable and prone to rapid self-condensation.[6][9] To circumvent this, a common and highly effective strategy is to generate the α-aminoketone in situ. The most frequent approach involves the reduction of a stable α-oximino-β-ketoester precursor using zinc dust in acetic acid.[5][6][10] This technique ensures that the reactive amine is generated in low concentration and is immediately consumed in the main reaction, maximizing the yield of the desired pyrrole.

Scope and Strategic Value
  • Key Advantage: The primary strength of the Knorr synthesis is its versatility in creating complex, polysubstituted pyrroles, particularly those bearing electron-withdrawing groups at specific positions.[5][9] It excels at producing 2,3,4,5-tetrasubstituted pyrroles.[5]

  • Limitations: The main disadvantage is directly tied to the instability of the α-aminoketone intermediate, which can complicate the reaction and lead to variable yields.[9]

The Paal-Knorr Synthesis: Simplicity and Efficiency

Also developed in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[11][12] It relies on the simple condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[13][14][15][16]

Mechanistic Rationale

The Paal-Knorr reaction is typically conducted under neutral or weakly acidic conditions, as strong acids (pH < 3) can favor the formation of furan byproducts.[11][16]

  • Hemiaminal Formation: The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups (often protonated by a weak acid catalyst) to form a hemiaminal intermediate.[11][13][15]

  • Rate-Determining Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular cyclization step. This ring-closing step is often the rate-determining step of the reaction.[13][14]

  • Dehydration & Aromatization: Two subsequent dehydration steps occur to eliminate water and yield the aromatic pyrrole.[14][15]

Paal_Knorr_Mechanism cluster_start Starting Materials A 1,4-Dicarbonyl C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine or Ammonia B->C D Cyclized Dihydroxy Intermediate C->D Intramolecular Cyclization (Rate-Determining) F Substituted Pyrrole D->F Dehydration (-2H₂O)

Caption: The accepted mechanistic pathway of the Paal-Knorr Synthesis.

Scope and Strategic Value
  • Key Advantages: The Paal-Knorr synthesis is celebrated for its operational simplicity, high atom economy, and consistently good to excellent yields, often in the 80-95% range.[7][9][13] The starting materials are often readily accessible.[9] Modern advancements have introduced greener protocols using microwave irradiation or novel catalysts, reducing reaction times and avoiding harsh conditions.[11][17][18]

  • Limitations: The method's primary constraint is the availability of the requisite 1,4-dicarbonyl starting material.[9][14][15] Synthesizing unsymmetrical 1,4-dicarbonyls can be challenging, thus limiting the scope of accessible pyrrole substitution patterns. Furthermore, traditional protocols requiring prolonged heating in acid may not be suitable for substrates with sensitive functional groups.[11][14][17][19]

Head-to-Head Comparison: A Strategic Decision Framework

The choice between the Knorr and Paal-Knorr synthesis is a strategic one, dictated by the target molecule's substitution pattern and the practical availability of starting materials.

Decision_Workflow Start Desired Pyrrole Target Decision1 Is the required 1,4-dicarbonyl readily available? Start->Decision1 PaalKnorr Use Paal-Knorr Synthesis Decision1->PaalKnorr Yes Decision2 Is the target highly substituted, especially with EWGs? Decision1->Decision2 No Knorr Use Knorr Synthesis Decision2->Knorr Yes Reconsider Re-evaluate synthetic route (e.g., Hantzsch, Barton-Zard) Decision2->Reconsider No

Caption: Decision workflow for selecting a pyrrole synthesis method.

Quantitative & Qualitative Data Summary
FeatureKnorr Pyrrole SynthesisPaal-Knorr Pyrrole Synthesis
Starting Materials α-Aminoketone (often generated in situ) & a β-dicarbonyl compound.[6][9]1,4-Dicarbonyl compound & ammonia or a primary amine.[9][16]
Key Intermediate Enamine tautomer.[5][6]Hemiaminal intermediate.[13][15]
Reaction Conditions Typically zinc dust in acetic acid, often at room temperature.[6][9]Neutral or weakly acidic (e.g., acetic acid); can be heated. Modern methods use Lewis acids, microwaves, or ionic liquids.[13][14][16]
Typical Yield Moderate to good, but can be variable due to intermediate instability.[9]Good to excellent, often >80-95%.[7][9][11]
Key Advantages High versatility for complex, polysubstituted pyrroles. Excellent for installing multiple electron-withdrawing groups.[5][9]Operational simplicity, high yields, high atom economy, and often readily available starting materials.[9][11][13]
Key Disadvantages Instability of the α-aminoketone intermediate necessitates in situ generation and can lower yields.[6][9]Limited by the availability of the 1,4-dicarbonyl precursor, especially unsymmetrical variants. Traditional conditions can be harsh.[9][14][17][20]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing the necessary detail for reproducibility.

Protocol 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This procedure is a classic example of the Knorr synthesis, where the α-aminoketone is generated in situ.

  • Reagents:

    • Ethyl acetoacetate (2 equivalents)

    • Glacial Acetic Acid

    • Sodium Nitrite (NaNO₂) (1 equivalent)

    • Zinc Dust (2 equivalents)

    • Water

    • Ethanol (for recrystallization)

  • Methodology:

    • Nitrosation: Dissolve ethyl acetoacetate (1 eq.) in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the flask in an ice-salt bath to 5-7 °C.[10] Slowly add a solution of sodium nitrite (1 eq.) in water, maintaining the temperature below 10 °C. The reaction is exothermic.[6][10] After addition, stir in the ice bath for 30 minutes, then allow the mixture to sit at room temperature for several hours to ensure complete formation of ethyl 2-oximinoacetoacetate.[10]

    • Reduction and Condensation: To a separate flask containing the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually and simultaneously add the oxime solution from step 1 and zinc dust. The reaction is highly exothermic; apply external cooling as needed to control the temperature.[6]

    • Cyclization: Once the addition is complete, heat the mixture to reflux for 1 hour to drive the cyclization.[10]

    • Work-up and Purification: While still hot, pour the reaction mixture into a large volume of cold water to precipitate the crude product.[10] Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallization: Purify the crude product by recrystallization from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate as a white solid.[10]

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol illustrates the straightforward nature of the Paal-Knorr condensation.

  • Reagents:

    • 2,5-Hexanedione (1 equivalent)

    • Aniline (1 equivalent)

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

    • 0.5 M Hydrochloric Acid (for work-up)

    • Methanol/Water mixture (for recrystallization)

  • Methodology (Conventional Heating):

    • Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione, aniline, and ethanol.[13]

    • Catalysis and Reflux: Add one drop of concentrated hydrochloric acid to the mixture. Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.[13]

    • Work-up: After the reflux period, cool the reaction mixture in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[13]

    • Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[13]

  • Methodology (Microwave-Assisted Variation):

    • Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg) in ethanol (400 µL). Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).[13]

    • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete, as monitored by TLC.[13]

    • Work-up: Cool the reaction to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.[13]

    • Purification: Purify the crude material by column chromatography to yield the desired product.[13]

Conclusion

Both the Knorr and Paal-Knorr syntheses are venerable, robust, and indispensable tools for the construction of substituted pyrroles. The Paal-Knorr synthesis offers unparalleled simplicity and efficiency when the requisite 1,4-dicarbonyl precursor is available, making it a go-to method for many applications.[11] Conversely, the Knorr synthesis provides greater flexibility for building highly complex and electronically diverse pyrroles that may be inaccessible via the Paal-Knorr route, despite its more demanding reaction setup.[5] An authoritative understanding of the mechanistic nuances, scope, and limitations of both methods is essential for the modern medicinal or materials chemist to strategically and successfully synthesize these vital heterocyclic scaffolds.

References

  • Knorr pyrrole synthesis. Grokipedia.
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A Comparative Guide to Alternative Reagents for the Synthesis of Trisubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a multitude of pharmaceuticals, natural products, and functional materials. The ability to strategically introduce substituents onto this five-membered heterocycle is paramount for fine-tuning biological activity and material properties. This guide provides a comprehensive comparison of key synthetic methodologies for accessing trisubstituted pyrroles, moving beyond classical approaches to explore modern, efficient, and versatile alternative reagents. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.

At a Glance: A Comparative Overview of Synthetic Methods

The selection of a synthetic route to trisubstituted pyrroles is a critical decision, governed by factors such as the desired substitution pattern, functional group tolerance, and scalability. Below is a summary of prominent methods, each with its unique advantages and limitations.

Synthesis MethodKey Reagents/CatalystsTypical Reaction ConditionsYields (%)Key Advantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary aminesAcidic or neutral, 25-150 °C, 15 min - 24 h60-95High yields, simple procedure, readily available starting materials.[1][2]
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanide (TosMIC), Michael acceptorsBasic, room temperature40-95Excellent for 3,4-disubstituted pyrroles, mild conditions, broad substrate scope.[2][3][4][5]
Barton-Zard Pyrrole Synthesis α-Isocyanoesters, nitroalkenesBasic62 (representative)Good for pyrroles with electron-withdrawing groups, milder conditions.[6][7][8][9]
Catalytic Three-Component Synthesis Aldehydes, glycine esters, alkynes, CuI80 °C, 30-60 min75-92High regioselectivity, excellent yields, rapid, economically viable.[10]
[3+2] Cycloaddition Reactions Varies (e.g., isocyanides and oxazolones)Base-catalyzed, room temperatureVariesTransition-metal-free, environmentally friendly.[11]

In-Depth Analysis of Key Synthetic Strategies

A deeper understanding of the reaction mechanisms and practical considerations is essential for successful synthesis.

The Paal-Knorr Synthesis: A Time-Honored and Robust Method

The Paal-Knorr synthesis, first reported in 1884, remains a widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[12][13] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[12][13][14]

Mechanism of the Paal-Knorr Pyrrole Synthesis:

Paal_Knorr cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization A 1,4-Dicarbonyl C Hemiaminal Intermediate A->C + R-NH2, H+ B Primary Amine B->C D Cyclized Intermediate C->D Intramolecular Attack E Trisubstituted Pyrrole D->E - 2H2O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Advantages:

  • High yields are often achieved.[1][2]

  • The procedure is operationally simple.[1]

  • Starting materials (1,4-dicarbonyls and primary amines) are often commercially available or readily prepared.[1][2]

Limitations:

  • The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[7]

  • Harsh reaction conditions (e.g., prolonged heating in acid) may not be suitable for sensitive substrates.[7][15]

The Van Leusen Pyrrole Synthesis: A Versatile [3+2] Cycloaddition

The Van Leusen reaction offers a powerful and milder alternative, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions.[2][3][5][16] It is particularly advantageous for the synthesis of 3,4-disubstituted pyrroles.[2]

Mechanism of the Van Leusen Pyrrole Synthesis:

Van_Leusen cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Elimination A TosMIC C TosMIC Anion A->C + Base B Base B->C E Adduct C->E D Michael Acceptor D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Trisubstituted Pyrrole F->G - Tosyl group

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Advantages:

  • Mild reaction conditions, often at room temperature.[3]

  • Operationally simple with readily available starting materials.[3][5]

  • Broad substrate scope, tolerating various functional groups.[3]

  • High-yielding, with some protocols reporting yields of 90-95%.[3]

Limitations:

  • The reaction is primarily suited for electron-deficient alkenes as Michael acceptors.

The Barton-Zard Pyrrole Synthesis: Accessing Electron-Deficient Pyrroles

First reported in 1985, the Barton-Zard synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions.[8] This method is particularly useful for synthesizing pyrroles bearing electron-withdrawing groups.[7]

Mechanism of the Barton-Zard Pyrrole Synthesis:

Barton_Zard cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Elimination A α-Isocyanoester C Enolate A->C + Base B Base B->C E Adduct C->E D Nitroalkene D->E F Cyclized Intermediate E->F 5-endo-dig Cyclization G Trisubstituted Pyrrole F->G - NO2 group Paal_Knorr_Workflow A Combine Reactants: Aniline, Hexane-2,5-dione, Methanol, HCl (conc.) B Reflux 15 minutes A->B C Cool & Precipitate: Ice bath, 0.5 M HCl B->C D Isolate & Purify: Vacuum filtration, Recrystallization C->D E Product: 2,5-Dimethyl-1-phenylpyrrole D->E

Caption: General experimental workflow for the Paal-Knorr synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.

Protocol 2: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

[3] Step-by-Step Procedure: A general procedure involves the reaction of an α,β-unsaturated compound with tosylmethyl isocyanide (TosMIC) in the presence of a base. For a specific example, a mixture of an α,β-unsaturated ketone (1 mmol) and TosMIC (1.1 mmol) is dissolved in a suitable solvent such as a mixture of DMSO and ether. This solution is then added dropwise to a suspension of a base like sodium hydride in ether at room temperature. The reaction is stirred until completion, as monitored by TLC. The workup typically involves quenching the reaction with water and extracting the product with an organic solvent.

Conclusion: Selecting the Right Reagent for Your Research

The synthesis of trisubstituted pyrroles is a well-developed field with a diverse array of methodologies at the disposal of the modern researcher. The classical Paal-Knorr synthesis remains a reliable and high-yielding method, particularly when the requisite 1,4-dicarbonyl precursors are readily accessible. For the synthesis of pyrroles with specific substitution patterns, such as 3,4-disubstitution, or when milder conditions are required, the Van Leusen reaction using TosMIC is an excellent choice. The Barton-Zard synthesis provides a valuable route to pyrroles bearing electron-withdrawing groups.

Emerging catalytic and multicomponent reactions are pushing the boundaries of efficiency and sustainability in pyrrole synthesis. These modern methods often offer significant advantages in terms of reaction speed, yield, and atom economy. By carefully considering the desired substitution pattern, functional group compatibility, and available resources, researchers can confidently select the most appropriate synthetic strategy to achieve their research goals in drug discovery and materials science.

References

  • Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633. [Link]

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  • Substrate scope for the synthesis of trisubstituted pyrroles[a,b,c,d]... ResearchGate. [Link]

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  • Larionov, O. V., & de Meijere, A. (2005). Versatile Direct Synthesis of Oligosubstituted Pyrroles by Cycloaddition of α-Metalated Isocyanides to Acetylenes. Angewandte Chemie International Edition, 44(35), 5664-5667. [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

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  • Hong, D., Zhu, Y., Li, Y., Lin, X., Lu, P., & Wang, Y. (2013). Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters, 15(21), 5618–5621. [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate. [Link]

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  • Paal-knorr ,knorr, Trofimov, Piloty Robinson,Van Leusen,Barton zard Synthesis. YouTube. [Link]

  • Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions..[17] ResearchGate. [Link]

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  • Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]

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Antimicrobial efficacy of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate derivatives compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Efficacy of Novel Pyrrole Derivatives Against Standard Antibiotics

A Guide for Senior Application Scientists

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to drug discovery. Traditional antibiotic scaffolds are increasingly compromised by evolved bacterial defense mechanisms. This has propelled the exploration of novel heterocyclic compounds, among which pyrrole derivatives have emerged as a promising class with a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific series of compounds, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate derivatives, against established standard antibiotics.

Our focus is not merely on presenting results, but on elucidating the rigorous, self-validating methodologies required to generate trustworthy and comparable data. As senior scientists, the causality behind our experimental choices is as critical as the data itself. This guide is structured to walk researchers through the synthesis, characterization, and antimicrobial evaluation pipeline, adhering to the highest standards of scientific integrity as set forth by global bodies like the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Synthesis of Lead Compound: this compound

The foundation of any efficacy study is the synthesis and purification of the lead compound. The chosen pyrrole derivative can be synthesized through established methods such as the Knorr pyrrole synthesis or variations thereof, which involves the condensation of an α-amino-ketone with a β-keto-ester.[6][7]

Rationale for Synthetic Approach: The Knorr synthesis is a robust and well-documented method that allows for the controlled introduction of various substituents onto the pyrrole ring. This flexibility is paramount for creating a library of derivatives to explore structure-activity relationships (SAR).

Illustrative Synthetic Pathway:

A common approach involves the reaction of diethyl 2-acetyl-3-methylsuccinate with an amino group donor in the presence of an acid catalyst. The resulting intermediate cyclizes to form the desired 1-amino-pyrrole scaffold.

  • Step 1: Synthesis of diethyl 2-acetyl-3-methylsuccinate from commercially available starting materials.

  • Step 2: Reaction with a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) under acidic conditions.

  • Step 3: Intramolecular cyclization and dehydration to yield the final pyrrole product.

  • Step 4: Purification via column chromatography and characterization using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity (>95%).

Selection of Standard Antibiotics and Bacterial Strains

To establish a meaningful comparison, the performance of the pyrrole derivatives must be benchmarked against clinically relevant, standard antibiotics. The choice of these standards should reflect different mechanisms of action and spectra of activity.

Panel of Standard Antibiotics:

AntibioticClassMechanism of ActionSpectrum
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IVBroad (Gram-positive and Gram-negative)
Vancomycin GlycopeptideInhibits peptidoglycan synthesisGram-positive (including MRSA)
Tetracycline TetracyclineInhibits protein synthesis (30S ribosome)Broad (Gram-positive and Gram-negative)
Gentamicin AminoglycosideInhibits protein synthesis (30S ribosome)Broad (primarily Gram-negative)

Panel of Bacterial Strains (ATCC® Quality Control Strains):

A standardized panel of bacteria is essential for reproducibility. The following strains represent key pathogens and are recommended by CLSI for quality control and comparative studies.[8]

OrganismGram StainRelevance
Staphylococcus aureus (ATCC® 25923™)Gram-positiveCommon cause of skin, soft tissue, and bloodstream infections. Representative of cocci.
Bacillus subtilis (ATCC® 6633™)Gram-positiveSpore-forming bacterium, often used as a model organism.
Escherichia coli (ATCC® 25922™)Gram-negativeCommon cause of urinary tract and gastrointestinal infections. Representative of enteric bacilli.
Pseudomonas aeruginosa (ATCC® 27853™)Gram-negativeOpportunistic pathogen known for its intrinsic and acquired resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). We will follow the broth microdilution method as detailed in the CLSI M07 document, which is considered a gold-standard reference method.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Step-by-Step Methodology:

  • Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for testing. Ensure the media is sterilized and its pH is within the CLSI-specified range (7.2-7.4).

  • Preparation of Stock Solutions: Dissolve the synthesized pyrrole derivatives and standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the stock solution (or a working dilution) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.[11]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a sterility control (media only) and a growth control (media + inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]

Step-by-Step Methodology:

  • Subculturing from MIC plates: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the starting inoculum.

AST_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Culture 1. Isolate Bacterial Colonies (18-24h Culture) McFarland 2. Prepare 0.5 McFarland Standard Inoculum Culture->McFarland Dilution 3. Dilute to Final ~5x10^5 CFU/mL McFarland->Dilution Inoculate 6. Inoculate Plate with Bacterial Suspension Dilution->Inoculate Stock 4. Prepare Compound Stock Solutions Plate_Prep 5. Serial Dilution of Compounds in 96-Well Plate Stock->Plate_Prep Plate_Prep->Inoculate Incubate_MIC 7. Incubate at 35°C (16-20h) Inoculate->Incubate_MIC Read_MIC 8. Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture 9. Subculture from Clear MIC Wells onto Agar Read_MIC->Subculture Incubate_MBC 10. Incubate Agar Plates (18-24h) Subculture->Incubate_MBC Read_MBC 11. Read MBC (Lowest concentration with no colony growth) Incubate_MBC->Read_MBC

Workflow for determining MIC and MBC values.

Data Presentation and Comparative Analysis

Organizing the experimental data into a clear, comparative format is crucial for interpretation. The following table provides a template for summarizing the MIC values. Note that the data for pyrrole derivatives are illustrative, based on activities reported for similar substituted pyrroles in the literature.[12][13]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Pyrrole Derivative 1A 8432>64
Pyrrole Derivative 1B 421664
Pyrrole Derivative 1C 168>64>64
Ciprofloxacin 0.50.250.0150.5
Vancomycin 10.5>64>64
Tetracycline 10.528
Gentamicin 0.50.250.51

Interpretation:

  • Potency: The lower the MIC value, the higher the antimicrobial potency. In this illustrative table, the derivatives show moderate activity, particularly against Gram-positive bacteria, but are less potent than the standard antibiotics.

  • Spectrum of Activity: Derivatives 1A and 1B exhibit broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, although with higher MICs for the latter. Derivative 1C appears more specific to Gram-positive strains. The lack of activity against P. aeruginosa is common for new compounds due to its highly impermeable outer membrane.[12]

  • Bacteriostatic vs. Bactericidal: A comparison of MBC to MIC values is critical. If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic. This distinction has significant implications for clinical applications.

Proposed Mechanism of Action

While the precise mechanism for this compound is yet to be determined, many pyrrole-containing compounds exert their antimicrobial effects by targeting essential cellular processes.[1] Based on existing literature, a plausible hypothesis is the inhibition of bacterial DNA gyrase, a mechanism shared with fluoroquinolones. The pyrrole scaffold could act as a scaffold to position functional groups that interfere with the enzyme's ATP-binding site or its interaction with DNA.

Mechanism_Pathway Pyrrole Pyrrole Derivative Gyrase DNA Gyrase (GyrA/GyrB Subunits) Pyrrole->Gyrase Inhibits ATP Binding or Catalytic Action DNA_Supercoiled Negatively Supercoiled DNA Gyrase->DNA_Supercoiled ATP-dependent supercoiling DNA_Relaxed Relaxed DNA DNA_Relaxed->Gyrase Substrate Replication DNA Replication DNA_Supercoiled->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Hypothesized mechanism: Inhibition of DNA gyrase.

Conclusion and Future Directions

This guide outlines a rigorous, standards-compliant framework for assessing the antimicrobial efficacy of novel this compound derivatives. By adhering to CLSI protocols and employing a panel of relevant pathogens and standard antibiotics, researchers can generate reliable and comparable data. The illustrative results suggest that this class of pyrroles may be a valuable starting point, particularly for targeting Gram-positive pathogens.

Future work should focus on a broader SAR study by synthesizing additional derivatives to optimize potency and spectrum. Subsequent investigations into the precise mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models will be essential steps in the preclinical development pipeline.

References

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Popa, M., Trifan, A., Zaltariov, M. F., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Retrieved from [Link]

  • Karaca, G., & Gökçe, M. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products. Retrieved from [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Medicinal Chemistry Research. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Humpries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]

  • Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]

  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Retrieved from [Link]

  • Popa, M., et al. (2023). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. Retrieved from [Link]

  • Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

  • Stanovnik, B., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Retrieved from [Link]

  • García-García, P., et al. (2017). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Organic Chemistry Experiments. Retrieved from [Link]

  • Dave, C. G., & Shah, R. D. (2002). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Retrieved from [Link]

  • Kareem, H. S., et al. (2019). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Archives of Organic and Inorganic Chemical Sciences. Retrieved from [Link]

  • Various Authors. (n.d.). Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. Request PDF. Retrieved from [Link]

  • Shields, R. K., & Nguyen, M. H. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Retrieved from [Link]

  • Medscape. (2023). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]

  • Wang, X., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Jenkins, S. G., & Schuetz, A. N. (2012). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. Retrieved from [Link]

  • Kareem, H. S., et al. (2019). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating Novel Pyrrole Compounds for Cytotoxicity Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the quest for novel therapeutics, particularly in oncology, the evaluation of a compound's cytotoxic potential is a critical initial step. Pyrrole derivatives have emerged as a promising class of compounds, with many demonstrating significant biological activity.[1] This guide provides an in-depth, comparative analysis of cytotoxicity evaluation, focusing on the widely adopted 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. We will explore the causality behind experimental choices, present a detailed protocol, and compare this "gold standard" with alternative methods to ensure a comprehensive understanding for researchers in the field.

The Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of a cell population's metabolic activity, which serves as an indicator of cell viability.[2][3] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of living cells.[4][6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3][5]

The choice of the MTT assay is often favored for its simplicity, high sensitivity, and adaptability for high-throughput screening.[7] However, it is crucial to recognize that it measures metabolic activity, not cell viability directly, and can be influenced by factors affecting mitochondrial function.

Detailed Protocol: MTT Assay for Cytotoxicity of Novel Pyrrole Compounds

This protocol is a self-validating system, with built-in controls to ensure the reliability of the data.

Materials
  • Novel pyrrole compounds

  • Cancer cell line(s) of interest (e.g., A549, MCF-7, PC3)[8]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)[4]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h (allow attachment) seed_cells->incubate_24h prep_compounds Prepare serial dilutions of pyrrole compounds add_compounds Add compounds to wells (include vehicle & positive controls) prep_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution (0.5 mg/mL final) to each well incubate_4h Incubate for 4h (formazan formation) add_mtt->incubate_4h solubilize Remove medium, add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell density and viability.

    • Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).[9] The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrrole compounds, typically in DMSO.[9]

    • Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. It is crucial to test a wide range of concentrations to generate a complete dose-response curve.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the pyrrole compounds.

    • Essential Controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This accounts for any solvent-induced cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic drug to validate the assay's responsiveness.

      • Untreated Control: Cells in culture medium only, representing 100% viability.

      • Blank Control: Culture medium without cells to measure background absorbance.

    • Incubate the plates for a predetermined exposure time, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the compounds.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well to reach a final concentration of 0.5 mg/mL.[3][9]

    • Incubate the plate for an additional 3-4 hours at 37°C.[9] This allows viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the insoluble purple formazan.[9] Gently pipette to ensure complete solubilization.

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[3][4] A reference wavelength of around 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

From the dose-response curve (plotting % cell viability against compound concentration), the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population and is a key metric for comparing the cytotoxic potency of different compounds.[9] This is typically calculated using non-linear regression analysis with software like GraphPad Prism.[10][11]

Hypothetical Cytotoxicity Data for Novel Pyrrole Compounds
CompoundCell LineIC50 (µM) after 48h
Pyrrole AA549 (Lung)12.5
Pyrrole BA549 (Lung)25.8
Pyrrole CA549 (Lung)> 100
Pyrrole AMCF-7 (Breast)8.2
Pyrrole BMCF-7 (Breast)15.1
Pyrrole CMCF-7 (Breast)89.7
Doxorubicin (Control)A549 (Lung)0.8
Doxorubicin (Control)MCF-7 (Breast)0.5

Comparative Analysis: MTT Assay vs. Alternatives

While the MTT assay is a robust method, it's essential to be aware of its limitations and consider alternative assays that may be more suitable for specific experimental contexts.

Assay_Selection cluster_tetrazolium Metabolic Activity (Tetrazolium Reduction) cluster_membrane Membrane Integrity cluster_other Other Viability Markers start Start: Need to measure cytotoxicity mtt MTT (Insoluble Formazan) start->mtt Standard, endpoint xtt_wst XTT, WST-1, MTS (Soluble Formazan) start->xtt_wst Fewer steps, no solubilization ldh LDH Release start->ldh Necrosis, late apoptosis trypan Trypan Blue start->trypan Direct cell counting, low throughput atp ATP Content start->atp High sensitivity, fast

Sources

Comparative Performance of Polypyrrole Actuators with Different Monomer Compositions: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of polypyrrole (Ppy) based actuators, focusing on how different monomer compositions influence their performance. It is intended for researchers, scientists, and drug development professionals seeking to understand and select the most suitable electroactive polymer for their applications. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for synthesis and characterization.

Introduction to Polypyrrole Actuators: The Engine of Soft Robotics

Polypyrrole (Ppy) is a conductive polymer that has garnered significant attention for its application in soft robotics and biomedical devices due to its biocompatibility, low operating voltage, and relatively high strain and stress output.[1][2] The actuation mechanism is rooted in the reversible doping and de-doping of ions from a surrounding electrolyte into the polymer matrix upon the application of an electrical potential. This ion exchange leads to a change in the polymer's volume, resulting in mechanical work.[3] The fundamental process is illustrated below:

cluster_oxidation Oxidation (Actuation) cluster_reduction Reduction (Relaxation) Oxidation Apply Positive Potential Ppy_Ox Ppy -> Ppy+ + e- Oxidation->Ppy_Ox Reduction Apply Negative Potential Anion_Ingress Anion Ingress from Electrolyte Ppy_Ox->Anion_Ingress Volume_Expansion Volume Expansion Anion_Ingress->Volume_Expansion Ppy_Red Ppy+ + e- -> Ppy Reduction->Ppy_Red Anion_Egress Anion Egress to Electrolyte Ppy_Red->Anion_Egress Volume_Contraction Volume Contraction Anion_Egress->Volume_Contraction

Caption: Fundamental actuation mechanism of a polypyrrole actuator.

The choice of monomer, dopant, and electrolyte significantly impacts the actuator's performance characteristics, including strain, stress, response time, and cycle life.[1] This guide will focus on the influence of monomer composition.

Homopolymer Polypyrrole Actuators: The Baseline

Standard polypyrrole actuators, synthesized from the pyrrole monomer, serve as the benchmark for comparison. Their performance is highly dependent on the synthesis conditions and the electrolyte used. For instance, the choice between galvanostatic (constant current) and potentiostatic (constant potential) polymerization can lead to different film properties and actuation behaviors.[4]

A key challenge with homopolymer Ppy actuators is electrochemical creep, which is a continuous swelling of the material during repeated actuation cycles, leading to a loss of precise position control.[5]

Copolymer Polypyrrole Actuators: Enhancing Performance Through Molecular Design

To address the limitations of homopolymer Ppy and to tailor actuator properties for specific applications, researchers have turned to copolymerization. By introducing a second monomer into the polymer chain, it is possible to modify the mechanical properties, ion transport, and overall actuation performance.[2]

Poly(pyrrole-co-diethyl 3,4-pyrroledicarboxylate): Mitigating Creep

One of the significant advancements in Ppy actuator technology is the reduction of electrochemical creep. A study by Nishioka et al. demonstrated that copolymerizing pyrrole with a small amount of diethyl 3,4-pyrroledicarboxylate can dramatically reduce creep with only a minimal decrease in actuation strain.[5]

Monomer Composition (Pyrrole:Diethyl 3,4-pyrroledicarboxylate)Actuating Strain (%)Electrochemical Creep after 6 cycles (%)
100:06.06.8
97:35.41.3
95:5--
Data sourced from Nishioka et al.[5]

The incorporation of diethyl 3,4-pyrroledicarboxylate into the Ppy backbone is believed to introduce a degree of cross-linking, which restricts the irreversible swelling of the polymer matrix without significantly hindering the ion exchange necessary for actuation.[5]

Poly(pyrrole-co-aniline): Tuning Electrochemical and Mechanical Properties

Copolymerization of pyrrole with aniline, another prominent conducting polymer, has been explored to create materials with synergistic properties.[6][7] The resulting poly(pyrrole-co-aniline) (P(Py-co-ANi)) copolymers can exhibit modified electronic and mechanical characteristics depending on the monomer feed ratio. While these copolymers have been extensively studied for applications like sensors and supercapacitors, their use in actuators is an emerging area. The introduction of aniline can alter the polymer morphology and conductivity, which in turn affects the actuation performance.[6] Further research is needed to fully quantify the strain, stress, and cycle life of P(Py-co-ANi) actuators in direct comparison to homopolymer Ppy under identical conditions.

N-Substituted Polypyrrole Derivatives: A Trade-off Between Processability and Performance

Modifying the pyrrole monomer at the nitrogen position (N-substitution) is another strategy to alter the properties of the resulting polymer.[2] While N-substitution can improve the solubility and processability of polypyrrole, it can also impact its conductivity and actuation performance. The substituent group can sterically hinder the planarity of the polymer chains, which is crucial for high conductivity.

For instance, poly(N-methylpyrrole) has been investigated, but it generally exhibits lower conductivity compared to unsubstituted Ppy.[2] The impact on actuation is a trade-off: improved processability may allow for the fabrication of more complex actuator geometries, but the fundamental performance in terms of strain and stress may be compromised. A systematic comparison of the actuation performance of various N-substituted polypyrrole derivatives is an area ripe for further investigation.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and characterization of polypyrrole-based actuators.

Electrochemical Synthesis of Polypyrrole-based Films (Chronopotentiometry)

This protocol describes a common method for the electrochemical synthesis of Ppy films.

cluster_setup Electrochemical Cell Setup cluster_solution Electrolyte Solution Preparation cluster_polymerization Polymerization cluster_post_synthesis Post-Synthesis WE Working Electrode (e.g., Au-coated PVDF) CE Counter Electrode (e.g., Aluminum mesh) RE Reference Electrode (e.g., Ag/AgCl) Monomer 0.1 M Pyrrole (and co-monomer if applicable) Electrolyte 0.1 M LiTFSI in Propylene Carbonate Monomer->Electrolyte Water 1% (v/v) Deionized Water Electrolyte->Water Temp Maintain temperature at -16°C Current Apply constant current (e.g., 0.1 mA) Temp->Current Time Polymerize for a set duration (e.g., 12 hours) Current->Time Rinse Rinse with solvent Dry Dry under vacuum cluster_setup cluster_setup cluster_solution cluster_solution cluster_setup->cluster_solution cluster_polymerization cluster_polymerization cluster_solution->cluster_polymerization cluster_post_synthesis cluster_post_synthesis cluster_polymerization->cluster_post_synthesis

Caption: Workflow for the electrochemical synthesis of polypyrrole actuators.

Step-by-Step Procedure:

  • Electrode Preparation: A gold-coated polyvinylidene fluoride (PVDF) membrane is used as the working electrode. An aluminum mesh serves as the counter electrode.[8]

  • Electrolyte Solution: Prepare a solution containing 0.1 M pyrrole (and the desired molar ratio of a co-monomer, if applicable), 0.1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSi) as the electrolyte, and 1% (v/v) deionized water in propylene carbonate (PC).[8]

  • Electrochemical Cell Assembly: Assemble a three-electrode cell with the prepared electrodes and electrolyte solution.

  • Polymerization: Cool the cell to -16°C. Apply a constant current of 0.1 mA for 12 hours using a potentiostat/galvanostat.[8]

  • Film Retrieval and Cleaning: After polymerization, carefully remove the Ppy-coated PVDF from the cell. Rinse it with fresh propylene carbonate to remove any unreacted monomer and excess electrolyte.

  • Drying: Dry the film under vacuum to remove residual solvent.

Characterization of Actuator Performance

Isotonic Strain Measurement:

  • Cut the synthesized film into a rectangular strip of known dimensions.

  • Clamp the strip in a mechanical testing apparatus equipped with a force transducer and a displacement sensor.

  • Immerse the film in the desired electrolyte solution.

  • Apply a constant load (stress) to the film.

  • Apply a square wave potential between the oxidized and reduced states of the polymer and measure the change in length.

  • Calculate the strain as the change in length divided by the initial length.

Isometric Stress Measurement:

  • Mount the film in the mechanical testing apparatus at a fixed length.

  • Immerse the film in the electrolyte solution.

  • Apply a square wave potential and measure the force generated by the film.

  • Calculate the stress as the generated force divided by the cross-sectional area of the film.

Cyclic Voltammetry:

  • In a three-electrode cell, use the Ppy film as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Scan the potential between the desired limits at a specific scan rate and record the current response. This provides information about the redox behavior of the polymer.

Conclusion and Future Outlook

The performance of polypyrrole actuators can be significantly tailored by modifying the monomer composition. While homopolymer Ppy provides a solid foundation, its application can be limited by issues such as electrochemical creep. Copolymerization, for instance with diethyl 3,4-pyrroledicarboxylate, has shown great promise in mitigating this issue, thereby enhancing the precision and longevity of the actuators.[5] The exploration of other copolymers, such as those with aniline, and the systematic study of N-substituted pyrrole derivatives, will undoubtedly open new avenues for developing high-performance, application-specific soft actuators.

Future research should focus on establishing standardized testing protocols to enable direct and meaningful comparisons between different material compositions. Furthermore, a deeper understanding of the structure-property relationships at the molecular level will be crucial for the rational design of the next generation of polypyrrole-based artificial muscles.

References

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A Comparative Guide to the Structural Validation of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole derivative with potential applications in medicinal chemistry, confirming the precise atomic arrangement is not merely a formality—it is a critical step that governs its biological activity, physical properties, and patentability.[1] This guide provides an in-depth comparison of analytical techniques for structural validation, establishing why single-crystal X-ray crystallography stands as the gold standard, while contextualizing the essential, complementary roles of spectroscopic methods.

The Imperative for Unambiguous Structure Determination

The synthesis of complex heterocyclic molecules can often yield isomers or unexpected reaction products. Analytical techniques are therefore employed not just to confirm that a reaction occurred, but to definitively prove the identity of the product. Standard spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for deducing molecular formula and connectivity.[2][3] However, they often leave room for ambiguity that can only be resolved by a direct visualization of the molecular structure.

Why is this crucial for drug development?

  • Structure-Activity Relationship (SAR): Understanding how a molecule's 3D shape interacts with a biological target is fundamental.[4]

  • Intellectual Property: A confirmed crystal structure provides the strongest possible characterization for patent filings.

  • Safety and Efficacy: The precise geometry of a molecule can influence its metabolism, toxicity, and efficacy.[5]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is a premier analytical technique that provides a precise, three-dimensional map of atoms within a crystalline solid.[6] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[7][8]

The Causality Behind the Crystallographic Workflow

The journey from a synthesized powder to a validated crystal structure is a meticulous process, where each step is designed to ensure the integrity of the final model.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation Compound Synthesized Product (Diethyl 1-amino-3-methyl- 1H-pyrrole-2,4-dicarboxylate) Purify Purification (e.g., Chromatography, Recrystallization) Compound->Purify Crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) Purify->Crystal Mount Mounting & Centering Selected Single Crystal Crystal->Mount Diffract X-ray Diffraction (Data Collection) Mount->Diffract Process Data Integration & Scaling (Produces Reflection File) Diffract->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Deposition (Check R-factors, GOF, CSD) Refine->Validate Final Final Structure (CIF File) Validate->Final

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
  • Why Single Crystals? A powder consists of millions of randomly oriented microcrystals, which produces a diffuse diffraction pattern. A single, well-ordered crystal (ideally 0.1-0.3 mm) acts as a three-dimensional diffraction grating, producing a sharp, discrete pattern of reflections essential for structure solution.[6]

  • Why Data Refinement? The initial solution provides a rough electron density map. Refinement is an iterative process that adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the structural model.[9]

  • Why Validation Metrics? Metrics like the R-factor and Goodness-of-Fit (GOF) are crucial for self-validation. The R-factor is a measure of agreement between the experimental data and the calculated model; for small molecules, a final R-factor below 5-7% is typically considered excellent.[10][11] The GOF should ideally be close to 1.0, indicating a good fit.[12]

Protocol: Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection: Under a polarized light microscope, select an optically clear, single crystal (approx. 150-250 microns) with no visible fractures.[6]

  • Mounting: Affix the selected crystal to a cryo-loop or glass fiber using a minimal amount of inert oil.

  • Centering: Mount the sample on the diffractometer's goniometer head and center it precisely in the X-ray beam using an automated or manual alignment system.[13]

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. An initial set of frames is collected to determine the unit cell and crystal system. A full data collection strategy is then executed, rotating the crystal through a series of angles to capture a comprehensive set of diffraction data.[7]

  • Structure Solution and Refinement: Process the raw data to generate a reflection file. The structure is solved using direct methods or Patterson synthesis to overcome the "phase problem." The resulting atomic model is refined against the experimental data using full-matrix least-squares methods.[14]

  • Validation: Assess the quality of the final model using metrics such as R-factor, R-free (for macromolecules), and Goodness-of-Fit.[15] The final structure is checked for chemical sense and may be deposited in a public repository like the Cambridge Structural Database (CSD).[16]

Comparative Analysis: A Multi-Technique Approach

While X-ray crystallography provides the definitive answer, other techniques offer complementary and often more rapid insights. The choice of technique depends on the question being asked.

Decision-Making Flowchart for Structural Analysis

Logic_Flow Start Synthesized Product Prelim Preliminary Analysis: - Mass Spectrometry (MS) - NMR (¹H, ¹³C) Start->Prelim Check Is Structure Unambiguously Confirmed? Prelim->Check Confirmed Structure Validated Check->Confirmed  Yes Xray Definitive Analysis: Single-Crystal X-ray Crystallography Check->Xray No / Ambiguous Xray->Confirmed No_Crystals Crystallization Fails: Advanced NMR (NOESY, HMBC) Xray->No_Crystals Cannot Grow Crystals

Figure 2: Logical workflow for selecting the appropriate structural validation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule in solution.[17] For this compound, ¹H and ¹³C NMR would provide information on the number and environment of unique protons and carbons, while 2D NMR techniques (like COSY and HMBC) would establish which atoms are connected.[18]

  • Strengths: Excellent for determining the carbon-hydrogen framework and connectivity.[19] Non-destructive.

  • Limitations for this Molecule: While NMR can confirm the pyrrole ring and the presence of the diethyl ester, methyl, and amino groups, it cannot, by itself, definitively rule out all possible regioisomers without extensive and complex 2D experiments (e.g., NOESY). It provides no direct information on bond lengths or angles.

Mass Spectrometry (MS)

MS is an essential tool for determining the molecular weight of a compound with high accuracy.[20] When coupled with a separation technique like liquid chromatography (LC-MS), it is invaluable for assessing purity and identifying impurities.[21][22]

  • Strengths: High sensitivity, provides exact molecular weight and formula (with high-resolution MS), and fragmentation patterns can offer structural clues.[23]

  • Limitations for this Molecule: MS provides the molecular formula (C11H16N2O4) but gives no information about how the atoms are connected.[24] It cannot distinguish between isomers.

Data Summary & Comparison

The table below provides a clear comparison of the information provided by each technique in the context of validating our target molecule.

Parameter Single-Crystal X-ray Diffraction NMR Spectroscopy (¹H, ¹³C, 2D) Mass Spectrometry (MS)
Information Obtained Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry, packing.[8]Atomic connectivity, chemical environment of nuclei, proton-proton/carbon-proton correlations.[17]Molecular weight, elemental formula (HRMS), fragmentation patterns, purity (LC-MS).[20]
Sample Requirement High-quality single crystal (0.1-0.3 mm).Soluble sample (~5-10 mg) in deuterated solvent.Small amount (~1 µg), soluble or volatile.
Key Advantage Unambiguous and definitive structural proof.Provides structural information in the solution state, which can be more biologically relevant.Extremely high sensitivity and accuracy for molecular formula determination.[5]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.Can be ambiguous for complex isomers; provides indirect 3D information.Does not provide connectivity or 3D structural information; cannot distinguish isomers.
Self-Validation Metrics R-factor, Goodness-of-Fit (GOF).[10][12]Spectral resolution, signal-to-noise ratio.Mass accuracy, isotopic distribution matching.

Conclusion: An Integrated and Authoritative Approach

For this compound, a comprehensive structural validation strategy begins with MS and NMR. Mass spectrometry confirms the molecular formula, and NMR spectroscopy establishes the core molecular framework. However, to eliminate any lingering ambiguity regarding isomerism and to provide the definitive, high-resolution 3D structural data required for modern drug development, single-crystal X-ray crystallography is indispensable. It is the only technique that moves from deduction to direct observation, providing the authoritative grounding necessary for advancing a compound through the development pipeline.

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A Head-to-Head Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1884, remains a highly reliable and versatile method for the construction of the pyrrole ring.[1] This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is valued for its operational simplicity and generally high yields.[2][3] The choice of catalyst, however, is a critical parameter that can significantly influence the reaction's efficiency, substrate scope, and environmental footprint. Traditionally performed under harsh acidic conditions, a plethora of modern catalysts have been developed to render the Paal-Knorr synthesis milder, faster, and more amenable to sensitive substrates.[1][4]

This guide provides a comprehensive, head-to-head comparison of various catalysts employed in the Paal-Knorr pyrrole synthesis. We will delve into the performance of different catalyst classes—from classical Brønsted and Lewis acids to innovative heterogeneous and organocatalytic systems—supported by experimental data. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic endeavors.

The Evolving Landscape of Paal-Knorr Catalysis

The fundamental role of the catalyst in the Paal-Knorr synthesis is to facilitate the intramolecular cyclization and subsequent dehydration steps.[5] Historically, strong Brønsted acids like sulfuric acid or hydrochloric acid were the catalysts of choice.[1] However, the demand for greener and more efficient chemical processes has spurred the exploration of a wide array of alternative catalysts. These can be broadly categorized as follows:

  • Brønsted Acids: This category includes not only traditional strong acids but also milder organic acids and solid-supported acids.

  • Lewis Acids: A diverse group of metal-based catalysts that can activate the carbonyl groups towards nucleophilic attack.

  • Heterogeneous Catalysts: Solid-phase catalysts that offer significant advantages in terms of separation, recovery, and reusability.

  • Organocatalysts: Metal-free catalysts that provide a "green" alternative to traditional metal-based systems.

The following sections will compare the performance of representative catalysts from each of these classes, providing a quantitative basis for their evaluation.

Performance Showdown: A Quantitative Comparison of Catalysts

To provide a clear and objective comparison, the following tables summarize the performance of various catalysts in the Paal-Knorr synthesis of N-substituted pyrroles. The model reaction of 2,5-hexanedione with an amine is often used as a benchmark to evaluate catalyst efficacy.

Table 1: Brønsted Acid Catalysis - The Impact of Acidity

The choice of Brønsted acid can have a dramatic effect on reaction efficiency. Interestingly, extremely strong acids are not always the most effective, and moderately acidic catalysts can provide superior yields.

CatalystpKaYield (%)
p-Toluenesulfonic acid-2.80
Benzenesulfonic acid-2.80
Methanesulfonic acid-1.90
Sulfamic acid1.029
Oxalic acid1.251
Saccharin 2.3 86
Citric acid3.171
Glycolic acid3.863
Acetic acid4.736

Reaction Conditions: Synthesis of a specific N-substituted pyrrole, highlighting the effectiveness of moderately acidic catalysts like saccharin.[6]

Table 2: Lewis Acid and Heterogeneous Catalyst Performance

This table showcases the performance of various Lewis acids and heterogeneous catalysts, highlighting the trend towards milder reaction conditions and improved efficiency.

CatalystSolventTemperature (°C)TimeYield (%)
Trifluoroacetic AcidMDCrt1 h92
p-Toluenesulfonic AcidMDCrt1 h80
Sulfamic AcidMDCrt1 h60
IodineMDCrt1 h40
Sulfuric AcidMDCrt1 h40
Fe³⁺-montmorilloniteCHCl₃253 h95
Zn²⁺-montmorilloniteCHCl₃255 h87
Co²⁺-montmorilloniteCHCl₃255 h81
Cu²⁺-montmorilloniteCHCl₃255 h79
Sc(OTf)₃ Solvent-free rt ~30 min up to 98
Silica Sulfuric AcidSolvent-freert3 min98

Data compiled from multiple sources for the reaction of anilines with 2,5-hexanedione.[4][7][8]

The data clearly indicates that modern catalysts like Scandium(III) triflate and silica sulfuric acid offer remarkable efficiency, often under solvent-free conditions and at room temperature, leading to high to quantitative yields in very short reaction times. Heterogeneous catalysts, such as the metal-exchanged montmorillonite clays, also demonstrate excellent performance with the added benefit of easy separation.[4]

Mechanistic Insights: The Role of the Catalyst

The Paal-Knorr synthesis proceeds through a well-established mechanism involving the formation of a hemiaminal, followed by cyclization and dehydration.[1] The catalyst plays a crucial role in activating the carbonyl groups and facilitating these steps.

Brønsted vs. Lewis Acid Catalysis

A Brønsted acid catalyst protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[9] In contrast, a Lewis acid catalyst coordinates to the carbonyl oxygen, which also enhances the carbonyl's electrophilicity.[10]

G cluster_0 Brønsted Acid Catalysis cluster_1 Lewis Acid Catalysis Diketone_B 1,4-Diketone Protonation Protonation of Carbonyl Diketone_B->Protonation H⁺ Protonated_Diketone Protonated Diketone Protonation->Protonated_Diketone Amine_Attack_B Amine Attack Protonated_Diketone->Amine_Attack_B R-NH₂ Hemiaminal_B Hemiaminal Intermediate Amine_Attack_B->Hemiaminal_B Diketone_L 1,4-Diketone Coordination Coordination to Carbonyl Diketone_L->Coordination Lewis Acid Activated_Diketone Activated Diketone Coordination->Activated_Diketone Amine_Attack_L Amine Attack Activated_Diketone->Amine_Attack_L R-NH₂ Hemiaminal_L Hemiaminal Intermediate Amine_Attack_L->Hemiaminal_L

Initial activation step in Brønsted vs. Lewis acid catalysis.

Following the initial amine attack, the resulting hemiaminal undergoes an intramolecular cyclization onto the second carbonyl group. This is often the rate-determining step.[5] The catalyst continues to play a role in protonating the hydroxyl groups, facilitating their elimination as water molecules to ultimately form the aromatic pyrrole ring.

Experimental Protocols: A Practical Guide

To ensure the reproducibility of the discussed methods, this section provides detailed, step-by-step protocols for the Paal-Knorr synthesis using a selection of representative catalysts.

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole using Conventional Heating

This protocol details a classic approach to the Paal-Knorr synthesis.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a small flask, combine aniline and 2,5-hexanedione.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]

Protocol 2: Scandium(III) Triflate Catalyzed Solvent-Free Synthesis

This protocol exemplifies a modern, highly efficient approach using a mild Lewis acid.

Materials:

  • 1,4-Dicarbonyl compound (1.0 mmol)

  • Primary amine (1.0-1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound, the primary amine, and Sc(OTf)₃.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic solution with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole.

  • Purify the crude product by column chromatography or recrystallization as needed.[6]

Protocol 3: Heterogeneous Catalysis with Amberlyst-15

This protocol demonstrates the use of a recyclable solid acid catalyst.

Materials:

  • 1,4-Dicarbonyl compound (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Amberlyst-15

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • To a solution of the 1,4-dicarbonyl compound in the chosen solvent, add the primary amine and Amberlyst-15 (e.g., 10 wt% of the dicarbonyl compound).

  • Stir the mixture at the desired temperature (e.g., room temperature to reflux), monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • The catalyst can be washed with a solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

G Start Select 1,4-Dicarbonyl and Amine Catalyst_Selection Choose Catalyst System Start->Catalyst_Selection Conventional Conventional Heating (e.g., HCl, Reflux) Catalyst_Selection->Conventional Modern Modern Method (e.g., Sc(OTf)₃, Solvent-free) Catalyst_Selection->Modern Heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-15) Catalyst_Selection->Heterogeneous Reaction Reaction Setup and Monitoring Conventional->Reaction Modern->Reaction Heterogeneous->Reaction Workup_Conventional Aqueous Workup (Precipitation, Filtration) Reaction->Workup_Conventional if Conventional Workup_Modern Aqueous Wash to Remove Catalyst Reaction->Workup_Modern if Modern Workup_Heterogeneous Filtration to Remove Catalyst Reaction->Workup_Heterogeneous if Heterogeneous Purification Purification (Recrystallization/Chromatography) Workup_Conventional->Purification Workup_Modern->Purification Workup_Heterogeneous->Purification Product Pure Pyrrole Purification->Product

General experimental workflow for Paal-Knorr synthesis.

Conclusion: Selecting the Optimal Catalyst

The Paal-Knorr synthesis of pyrroles has evolved significantly from its classical roots. While traditional Brønsted acids are still employed, the modern synthetic chemist has a vast arsenal of highly efficient and environmentally benign catalysts at their disposal.

For routine syntheses where substrate sensitivity is not a concern, conventional methods using mild acids like acetic acid or a catalytic amount of a stronger acid can be effective. However, for acid-sensitive substrates, high-throughput synthesis, or processes where catalyst recyclability is paramount, modern Lewis acids and heterogeneous catalysts offer clear advantages.

Scandium(III) triflate stands out as a highly active and versatile Lewis acid catalyst, enabling rapid, solvent-free reactions at room temperature. For large-scale applications and green chemistry initiatives, heterogeneous catalysts such as silica sulfuric acid, Amberlyst-15, and various clays are excellent choices due to their ease of separation and reusability. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and scalability. This guide provides the foundational knowledge and practical protocols to navigate these choices and successfully implement the Paal-Knorr synthesis in a variety of research contexts.

References

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  • Jafari, A. A., Amini, S., & Tamaddon, F. (2012). A Green, Chemoselective, and Efficient Protocol for Paal–Knorr Pyrrole and Bispyrrole Synthesis Using Biodegradable Polymeric Catalyst PEG-SO3H in Water. Journal of Applied Polymer Science, 125(2), 1339-1345.
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  • Xie, G., Lazarev, A., & Torok, B. (2023). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5-dione with substituted anilines under high hydrostatic pressure. ResearchGate. [Link]

  • Chen, J., Wu, H., Zheng, Z., Jin, C., Zhang, X., & Su, W. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Tetrahedron Letters, 47(30), 5383-5387.
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  • Schmidt, T., et al. (2024).
  • J. Braz. Chem. Soc. (2010). N-Substituted Pyrrole Synthesis by Paal–Knorr Condensation Using Recyclable Cationic Exchange Resin in Water. Journal of the Brazilian Chemical Society, 21(4), 723-728.
  • Royal Society of Chemistry. (2017). Heterogeneous Amberlyst-15-catalyzed synthesis of complex hybrid heterocycles containing[1][6]-naphthyridine under metal-free green conditions. Organic & Biomolecular Chemistry, 15(3), 633-641.

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A Researcher's Guide to Assessing the Biofilm Inhibition Activity of Functionalized Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the focus has increasingly shifted towards strategies that disrupt bacterial community behaviors, such as biofilm formation, rather than outright killing the microbes. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antibiotics and host immune responses.[1][2] This guide provides an in-depth, objective comparison of the performance of functionalized pyrrole compounds as biofilm inhibitors, supported by experimental data and detailed protocols for their assessment. Pyrrole-containing compounds, both naturally occurring and synthetic, have emerged as a promising class of molecules with significant antibacterial and antibiofilm potential.[3][4]

The Rise of Pyrrole Compounds in Antibiofilm Research

The pyrrole ring is a fundamental structural motif found in many biologically active natural products.[5] Its derivatives have demonstrated a remarkable ability to interfere with various stages of biofilm development, from initial attachment to maturation and dispersion.[6][7] Functionalized pyrroles, such as pyrrole-2-aminoimidazoles from marine sponges and synthetic N-arylpyrrole derivatives, have shown potent activity against a broad spectrum of pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][8] Their mechanisms of action are often multifaceted, ranging from the inhibition of quorum sensing (QS), the cell-to-cell communication system that governs biofilm formation, to interference with EPS production and bacterial adhesion.[9][10]

Comparative Efficacy of Functionalized Pyrrole Derivatives

The antibiofilm activity of pyrrole compounds can be significantly influenced by their functionalization. Different substituents on the pyrrole ring can modulate their physicochemical properties, target specificity, and ultimately, their efficacy. Below is a comparative summary of the biofilm inhibition activity of various functionalized pyrrole compounds against key bacterial pathogens.

Compound ClassSpecific DerivativeTarget Organism(s)Biofilm Inhibition (IC50/MBIC)Key Findings & Mechanism of ActionReference
Pyrrole-2-Aminoimidazoles Oroidin AnaloguesAcinetobacter baumanniiVaries with substitutionN-pyrrole substitution significantly impacts activity.[11]
Pyrrolamides Congocidine, DistamycinGram-positive & Gram-negativeNot specifiedDNA binding agents with broad biological activities.[4]
Halogenated Pyrroles Pyrrolomycin derivative 22 Staphylococcus aureus ATCC 25923IC50 = 3.4 nMInhibits Sortase A, an enzyme crucial for cell wall anchoring of proteins involved in adhesion. Higher halogenation correlated with increased activity.[12]
Pyrrole-2-Carboxylic Acid (PCA) PCAListeria monocytogenes0.75 mg/mlReduced biofilm biomass, metabolic activity, and collapsed biofilm architecture. Decreased excretion of eDNA, protein, and polysaccharide.[13]
1H-Pyrrole-2,5-dicarboxylic acid (PT22) PT22Pseudomonas aeruginosa PAO10.50-1.00 mg/mLQuorum sensing inhibitor; reduces production of virulence factors like pyocyanin and rhamnolipid. Disrupts biofilm architecture.[14][15]
Polypyrrole (Hs-PPy) Highly Soluble PolypyrroleMethicillin-resistant Staphylococcus aureus (MRSA)62.5-125 µg/ml (inhibitory)Interferes with biofilm formation and acts as an efflux pump inhibitor. Shows synergism with oxacillin.[16]
N-arylpyrrole derivatives Compounds Vb, Vc, Ve MRSA, E. coli, K. pneumoniae, A. baumanniiMIC = 4 µg/mL (against MRSA)Broad-spectrum biofilm inhibition and antivirulence activity. Potential inhibition of undecaprenyl pyrophosphate phosphatase (UPPP).[8]

Table 1: Comparative Biofilm Inhibition Activity of Functionalized Pyrrole Compounds. This table summarizes the efficacy of different classes of functionalized pyrrole compounds against various bacterial species, highlighting their inhibitory concentrations and proposed mechanisms of action.

Experimental Protocols for Assessing Biofilm Inhibition

To ensure scientific integrity and reproducibility, standardized and validated methods are crucial for assessing the antibiofilm activity of novel compounds. This section provides detailed, step-by-step protocols for three fundamental assays used in biofilm research.

The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.[17] It relies on the ability of the dye to stain both live and dead cells, as well as components of the extracellular matrix.[18]

Principle: Crystal violet, a basic dye, binds to negatively charged surface molecules of bacteria and polysaccharides in the biofilm matrix. The amount of bound dye is proportional to the total biofilm biomass.

Protocol:

  • Inoculation: Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[19] Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.[20] Include wells with sterile medium as a negative control.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours under static conditions to allow for biofilm formation.[19]

  • Washing: Carefully discard the planktonic culture by inverting the plate.[20] Gently wash the wells twice with 200 µL of sterile distilled water or phosphate-buffered saline (PBS) to remove non-adherent cells.[21] Blot the plate on paper towels to remove excess liquid.

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[20][22]

  • Washing: Discard the crystal violet solution and wash the plate again with distilled water or PBS until the water runs clear.[20]

  • Solubilization: Add 200 µL of 30% acetic acid or 70% ethanol to each well to solubilize the bound crystal violet.[17][19] Incubate for 10-15 minutes at room temperature.[20]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[20] Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[20][22]

Causality Behind Experimental Choices: The use of a static culture promotes biofilm formation at the air-liquid interface or the bottom of the wells, depending on the bacterial species.[20] The washing steps are critical to remove planktonic cells that would otherwise contribute to a false-positive result. Solubilizing the dye allows for accurate spectrophotometric quantification.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells within a biofilm, providing an indication of cell viability.[23][24]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet assay protocol.

  • Washing: After incubation, carefully remove the planktonic culture and wash the biofilms with PBS to remove non-adherent cells.[25]

  • MTT Incubation: Prepare a 5 mg/mL solution of MTT in sterile PBS.[25] Add 100 µL of the MTT solution to each well and incubate for 3 hours at 37°C in the dark.[25]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of dimethyl sulfoxide (DMSO) or an appropriate solvent to dissolve the formazan crystals.[25]

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[23][25]

Trustworthiness of the Protocol: This assay provides a self-validating system as only live, metabolically active cells can convert MTT to formazan.[24] It is often used in conjunction with the crystal violet assay to differentiate between biofilm biomass reduction and a direct bactericidal effect.[17]

CLSM is a powerful, non-invasive technique for visualizing the three-dimensional structure of hydrated biofilms.[26][27] It allows for the in-situ examination of biofilm architecture, thickness, and the spatial distribution of cells and matrix components.[26][28]

Principle: CLSM uses a focused laser beam to excite fluorescent probes within a specific focal plane of the biofilm. Emitted light is collected through a pinhole aperture, which rejects out-of-focus light, resulting in high-resolution optical sections that can be reconstructed into a 3D image.[28]

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells.[27][29]

  • Staining: Stain the biofilm with fluorescent dyes. A common combination is SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red) for viability assessment. Fluorescently labeled lectins or antibodies can be used to visualize specific EPS components.[30]

  • Imaging: Mount the sample on the stage of an inverted confocal microscope.[30] Acquire a series of z-stack images by scanning through the depth of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to reconstruct the 3D architecture of the biofilm and quantify parameters such as biovolume, thickness, and surface coverage.[31]

Expertise in Experimental Choices: The choice of fluorescent stains is critical for obtaining meaningful data. For example, specific lectins can be used to target and visualize different polysaccharide components of the EPS, providing insights into how a compound might be altering the biofilm matrix.[26] Flow cells allow for the study of biofilms under dynamic flow conditions, which more closely mimic many natural and clinical environments.[27]

Visualizing the Experimental Workflow and Mechanisms

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay (96-well plate) cluster_analysis Analysis Culture Bacterial Culture (Overnight) Dilution 1:100 Dilution in Fresh Medium Culture->Dilution Inoculation Inoculate Plate with Diluted Culture & Compound Dilution->Inoculation Compound Functionalized Pyrrole Compound Stock Compound->Inoculation Incubation Incubate (e.g., 37°C, 24-48h) Inoculation->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing CV_Assay Crystal Violet Assay (Biomass Quantification) Washing->CV_Assay Stain, Solubilize, Read Absorbance MTT_Assay MTT Assay (Metabolic Activity) Washing->MTT_Assay Add MTT, Incubate, Solubilize, Read Absorbance CLSM Confocal Microscopy (Structural Analysis) Washing->CLSM Stain with Fluorescent Dyes, Acquire Z-stacks

Caption: Experimental workflow for assessing biofilm inhibition.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (e.g., LasI) Autoinducer Autoinducer (e.g., 3O-C12-HSL) Autoinducer_Synthase->Autoinducer produces Receptor Receptor Protein (e.g., LasR) Autoinducer->Receptor binds to Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression activates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation leads to Pyrrole_Compound Functionalized Pyrrole Compound Pyrrole_Compound->Autoinducer_Synthase may inhibit Pyrrole_Compound->Receptor inhibits binding

Caption: Mechanism of quorum sensing inhibition by pyrroles.

Conclusion

Functionalized pyrrole compounds represent a highly promising avenue for the development of novel antibiofilm agents. Their diverse structures and mechanisms of action offer multiple strategies for combating biofilm-associated infections. This guide provides a framework for the systematic and rigorous assessment of their efficacy, emphasizing the importance of employing a multi-faceted approach that combines quantification of biomass and metabolic activity with detailed structural analysis. By adhering to these validated protocols and understanding the causality behind experimental choices, researchers can generate reliable and comparable data, accelerating the discovery and development of the next generation of antibiofilm therapeutics.

References

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  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

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  • The Mechanisms of Bacterial Biofilm Inhibition and Eradication: The Search for Alternative Antibiofilm Agents. ResearchGate. [Link]

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  • Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI. [Link]

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  • Quorum Sensing Inhibiting Activity of Streptomyces coelicoflavus Isolated from Soil. Frontiers. [Link]

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  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. NIH. [Link]

  • Quorum sensing inhibitors from natural sources. ResearchGate. [Link]

  • Assessing biofilm inhibition and immunomodulatory activity of small amounts of synthetic host defense peptides synthesized using SPOT-array technology. Protocol Exchange. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a rigorous and scientifically sound disposal plan can be formulated by assessing its structural components and referencing data from analogous chemical structures. This approach embodies the core principles of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2]

Hazard Assessment & Characterization: The Rationale for Caution

The fundamental structure of this compound dictates its potential hazards. A professional assessment involves breaking down the molecule into its functional components:

  • Pyrrole Ring: The heterocyclic aromatic pyrrole core is known for its reactivity, particularly its instability in the presence of strong acids, which can induce polymerization.[3][4] This is a critical consideration for waste segregation.

  • Amino Group (-NH₂): This functional group imparts basic properties to the molecule and can be a source of toxicity.

  • Diethyl Carboxylate Groups (-COOEt): These ester groups influence the compound's solubility and reactivity.

By examining SDS information for structurally similar pyrrole derivatives, we can infer a likely hazard profile. For instance, analogous compounds are consistently classified as causing skin and serious eye irritation, being harmful if swallowed or inhaled, and potentially causing respiratory irritation.[5][6]

Table 1: Inferred Hazard Profile and Physicochemical Properties

Property/HazardInferred CharacteristicRationale & Primary Concern
Physical State Solid (Crystalline Powder)Potential for dust inhalation.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5]Requires engineering controls (fume hood) and comprehensive PPE.
Skin Corrosion/Irritation Irritant .[5][6]Prolonged contact must be avoided; appropriate gloves are mandatory.
Eye Damage/Irritation Serious Eye Irritant .[5][6]Chemical splash goggles are essential.
Reactivity Unstable with strong acids (risk of polymerization).[4]CRITICAL: Must not be mixed with acidic waste streams.
Regulatory Status To be handled as Hazardous Waste per RCRA guidelines.Requires formal "cradle-to-grave" management.[7]

Immediate Safety & Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal preparation. The goal is to create a barrier between the researcher and the potential hazard.[2][8]

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes.

  • Hand Protection: Nitrile gloves. For extended contact or spill cleanup, consider heavier-duty gloves and double-gloving.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[7]

Step 1: Waste Classification

Due to its inferred toxicological properties, any waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and rinseate from cleaning glassware, must be classified as Hazardous Waste .[9]

Step 2: Container Selection

The integrity of the waste container is paramount to prevent leaks and exposures.[10][11]

  • Material: Use a container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.

  • Best Practice: Ideally, use the original manufacturer's container if it is empty and in good condition.[10] Never use food or beverage containers for hazardous waste storage.[10]

Step 3: Waste Segregation & Incompatibility

This is the most critical step from a chemical safety perspective. Incompatible wastes, when mixed, can react violently, generate toxic gases, or cause container pressurization.[10]

  • Primary Segregation: Designate a specific waste container solely for this compound and closely related organic compounds.

  • Critical Incompatibilities:

    • DO NOT mix with acidic waste. The pyrrole ring can undergo acid-catalyzed polymerization, an exothermic reaction that can lead to a dangerous runaway reaction.[4]

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates, peroxides).

Step 4: Proper Labeling

Regulatory compliance and the safety of all personnel depend on accurate labeling. The label must be legible, durable, and clearly visible.[10]

  • Required Information:

    • The words "HAZARDOUS WASTE ".[10]

    • The full, unabbreviated chemical name: "This compound ". List all components if it is a mixture.[10]

    • The associated hazards: "Toxic, Irritant ".[10]

    • The date the first drop of waste was added (the "accumulation start date").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste at or near the point of generation in a designated SAA.[10]

  • Location: The SAA should be a designated area within the laboratory, such as a secondary containment tray within a fume hood or a labeled cabinet.

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request to your Environmental Health & Safety (EHS) department.

  • Final Disposition: The EHS department will work with a licensed hazardous waste vendor for proper transportation and disposal.[7] The most probable disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Waste Generated: This compound assess 1. Hazard Assessment (Based on Analogous Pyrroles) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe classify 3. Classify as Hazardous Waste (Toxic, Irritant) ppe->classify container 4. Select Compatible Container (Glass or Polyethylene) classify->container segregate 5. Segregate Waste AVOID: Strong Acids, Oxidizers container->segregate label_node 6. Attach Hazardous Waste Label (Full Name, Hazards, Date) segregate->label_node store 7. Store in Satellite Accumulation Area (SAA) label_node->store dispose 8. Contact EHS for Disposal (Licensed Chemical Destruction) store->dispose

Caption: Decision workflow for compliant chemical waste disposal.

Spill & Emergency Procedures

Even with careful planning, spills can occur. Preparedness is key to a safe outcome.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based solution.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number.

    • Close the laboratory door and post a warning sign.

    • Provide emergency responders with as much information as possible about the spilled material.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • MDPI. (2017). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pyrrole : Aromatic. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Carl ROTH. (2016, August 19). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

  • University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Science of Synthesis. (2020, August 28). Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3,7,8,12,13,17,18-Octaethylporphyrin. Retrieved from [Link]

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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole derivative, represents a class of compounds with significant potential. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) when working with this compound. As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to wear, but why it is worn, fostering a culture of safety that extends beyond mere compliance.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. Therefore, the following recommendations are based on the known hazards of structurally similar compounds, including pyrrole and other aromatic amines. A conservative approach is strongly advised.

The First Line of Defense: Understanding the Potential Hazards

Substituted pyrroles and aromatic amines can present a range of health risks.[1][2] These hazards often include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Irritation/Damage: Can cause skin irritation and serious eye damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties.[1]

Given these potential risks, a comprehensive PPE strategy is not just recommended; it is imperative.

Core Protective Measures: Your Personal Armor

The selection of appropriate PPE is a critical step in risk mitigation. The following table outlines the recommended PPE for handling this compound, with detailed explanations to follow.

Body PartRecommended PPERationale
Hands Double-gloving with nitrile or neoprene glovesAromatic amines can be absorbed through the skin. Double-gloving provides an extra layer of protection against potential tears or permeation. Nitrile and neoprene offer good resistance to a range of chemicals.[5][6][7]
Eyes Chemical splash goggles and a face shieldThe potential for serious eye damage necessitates robust protection.[4] A face shield offers an additional barrier against splashes, especially during transfers or reactions.
Body Flame-resistant lab coatProtects against splashes and potential fires, as some pyrrole derivatives are flammable.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of potentially harmful vapors or aerosols. The use of a P100 pre-filter is recommended if there is a risk of generating dust or aerosols.[8][9]

A Step-by-Step Guide to Gearing Up and Standing Down

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check on your respirator before entering the work area.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they cover the cuffs of your lab coat. Don a second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound BasePPE Standard PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat Start->BasePPE CheckVolatility Is the compound volatile or will it be heated? CheckAerosol Is there a risk of generating dust or aerosols? CheckVolatility->CheckAerosol No AddRespirator Add NIOSH-approved Respirator (Organic Vapor Cartridges) CheckVolatility->AddRespirator Yes AddFaceShield Add Face Shield CheckAerosol->AddFaceShield No AddP100 Add P100 Pre-filter to Respirator CheckAerosol->AddP100 Yes BasePPE->CheckVolatility Proceed Proceed with Caution AddFaceShield->Proceed AddRespirator->CheckAerosol AddP100->AddFaceShield

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.

Handling and Storage:
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Spill Management:

In the event of a spill, evacuate the area and alert your laboratory's safety officer. If you are trained and it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.

Waste Disposal:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[12]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[12]

  • Containment: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][13] Never dispose of this chemical down the drain.[12]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also contribute to a culture of scientific excellence and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.